molecular formula C12H17NO2 B1293865 N-(4-Butoxyphenyl)acetamide CAS No. 23563-26-0

N-(4-Butoxyphenyl)acetamide

Cat. No.: B1293865
CAS No.: 23563-26-0
M. Wt: 207.27 g/mol
InChI Key: JYMFGHFNWSMPBP-UHFFFAOYSA-N
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Description

N-(4-Butoxyphenyl)acetamide is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-butoxyphenyl)acetamide
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InChI

InChI=1S/C12H17NO2/c1-3-4-9-15-12-7-5-11(6-8-12)13-10(2)14/h5-8H,3-4,9H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMFGHFNWSMPBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9066910
Record name Acetamide, N-(4-butoxyphenyl)-
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Molecular Weight

207.27 g/mol
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CAS No.

23563-26-0
Record name N-(4-Butoxyphenyl)acetamide
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Record name Acetamide, N-(4-butoxyphenyl)-
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Record name Acetamide, N-(4-butoxyphenyl)-
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Record name Acetamide, N-(4-butoxyphenyl)-
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Record name N-(4-butoxyphenyl)acetamide
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Foundational & Exploratory

N-(4-Butoxyphenyl)acetamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(4-Butoxyphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4'-Butoxyacetanilide, is an aromatic amide derivative. Structurally, it is an analog of the widely used analgesic and antipyretic drug, acetaminophen (B1664979) (paracetamol), where the hydroxyl group at the para position is replaced by a butoxy group (-OC₄H₉). This modification in chemical structure significantly alters its physicochemical properties, which in turn can influence its pharmacokinetic profile and biological activity. This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its synthesis and potential biological relevance.

Chemical Identity and Structure

IdentifierValue
IUPAC Name This compound[1][2]
Synonyms 4'-Butoxyacetanilide, p-Butoxyacetanilide, O-Butyl paracetamol[3][4]
CAS Number 23563-26-0[2][5]
Molecular Formula C₁₂H₁₇NO₂[2][3][5]
Molecular Weight 207.27 g/mol [1][2][5]
InChI Key JYMFGHFNWSMPBP-UHFFFAOYSA-N[5][6]
Canonical SMILES CCCCOC1=CC=C(C=C1)NC(=O)C[5][6]

Physical Properties

The physical state and solubility characteristics of a compound are critical for its handling, formulation, and biological absorption. This compound is typically a white crystalline solid at room temperature.[4][7]

PropertyValueSource
Physical State Powder Solid / White Crystalline Powder[4][7][8]
Appearance White[8]
Melting Point 100-114 °C[3][4][5][9][10]Literature
110-112 °C[8]
Boiling Point 377.2 °C at 760 mmHg[3][9]
346.3 °C (rough estimate)[4][10]
Density 1.057 g/cm³[3][9]
1.0681 g/cm³ (rough estimate)[4]
Solubility No quantitative data available. Described as insoluble in water and soluble in alcohol and chloroform.[11][11]
Refractive Index 1.535 (estimate)[3]
1.5220 (estimate)[4][10]
Vapor Pressure 6.84E-06 mmHg at 25°C[3]

Chemical and Spectroscopic Properties

Spectroscopic data is fundamental for the structural elucidation and confirmation of the compound's identity.

PropertyValueSource
Molecular Formula C₁₂H₁₇NO₂[2][3][5]
Monoisotopic Mass 207.125928785 Da[1][6]
Topological Polar Surface Area 38.3 Ų[1][7]
XLogP3 (Predicted) 2.5[1]
Hydrogen Bond Donor Count 1[12]
Hydrogen Bond Acceptor Count 2[7]
Rotatable Bond Count 5[7]
  • ¹H NMR: Expected signals would include aromatic protons on the disubstituted benzene (B151609) ring (typically appearing as two doublets), a singlet for the acetyl methyl group, a singlet for the N-H proton, and multiplets for the butoxy chain protons.[13]

  • ¹³C NMR: Signals would correspond to the carbons of the aromatic ring, the carbonyl carbon of the amide, the methyl carbon of the acetyl group, and the four distinct carbons of the butoxy group.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (amide I band, ~1680 cm⁻¹), and C-N stretching and N-H bending (amide II band, ~1540 cm⁻¹). Aromatic C-H and C=C stretching, as well as C-O stretching from the ether linkage, would also be present.[13]

  • Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 207. Subsequent fragmentation would likely involve the loss of the acetyl group and cleavage of the butoxy chain.[6]

Experimental Protocols

Synthesis of this compound

A common and logical synthetic route to this compound is a two-step process starting from 4-nitrophenol (B140041).

Step 1: Williamson Ether Synthesis of 4-Butoxynitrobenzene

  • Reaction Setup: To a solution of 4-nitrophenol in a suitable polar aprotic solvent (e.g., acetone, DMF), add a base such as potassium carbonate (K₂CO₃).

  • Alkylation: Add 1-bromobutane (B133212) to the mixture.

  • Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Step 2: Reduction of the Nitro Group and Acetylation

  • Reduction: Reduce the nitro group of 4-butoxynitrobenzene to an amine (4-butoxyaniline). This can be achieved using various methods, such as catalytic hydrogenation (H₂ over Pd/C) or chemical reduction (e.g., SnCl₂ in HCl).

  • Acetylation: Acetylate the resulting 4-butoxyaniline (B1265475) to form the final product. To a solution of 4-butoxyaniline in a solvent like dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate, add acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct.[14]

  • Purification: The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated. The final product, this compound, is purified by recrystallization, typically from an ethanol/water mixture.[15]

Synthesis_Workflow

Determination of Melting Point
  • Sample Preparation: A small amount of the purified, dry crystalline this compound is packed into a capillary tube.

  • Apparatus: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The temperature is raised slowly (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. This provides the melting range, which for a pure compound should be narrow.

Spectroscopic Analysis
  • Sample Preparation: For NMR, dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For IR, the sample can be prepared as a KBr pellet or analyzed as a thin film. For MS, the sample is introduced into the mass spectrometer, often after being dissolved in a volatile solvent.[14]

  • Data Acquisition: The prepared sample is analyzed using the respective spectrometer (NMR, FT-IR, MS).[16]

  • Data Interpretation: The resulting spectra are analyzed to confirm the presence of key functional groups and the overall molecular structure, comparing the data to expected values and known compounds.[17]

Biological Activity and Signaling Pathways

There is limited specific research on the biological mechanism of action for this compound itself. However, as an analog of acetaminophen, its potential biological activities can be contextualized. Acetaminophen's analgesic effects are believed to be mediated, in part, through its metabolite AM404, which acts on the endocannabinoid system.[18] It is plausible that this compound could be metabolized in a way that influences similar or different pathways.

Derivatives of acetamide (B32628) have been investigated for a range of biological activities, including analgesic, anti-inflammatory, antioxidant, and anti-cancer effects.[19] For instance, some N-phenylacetamide derivatives are known to inhibit cyclooxygenase (COX) enzymes, a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).[19] A hypothetical investigation into the anti-inflammatory potential of this compound would follow a logical workflow.

Biological_Screening_Workflow compound This compound cell_assay cell_assay compound->cell_assay Test for anti-inflammatory activity enzyme_assay enzyme_assay compound->enzyme_assay Test for enzyme inhibition animal_model animal_model cell_assay->animal_model If promising enzyme_assay->animal_model If promising data_analysis data_analysis animal_model->data_analysis Measure outcomes

Safety and Handling

This compound is classified as a skin sensitizer (B1316253) and may cause an allergic skin reaction.[1][7] Standard laboratory safety precautions should be followed.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.[5][8]

  • Handling: Avoid breathing dust. Handle in a well-ventilated area.[8]

  • Storage: Store in a cool, dry place in a tightly closed container.[3][8]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[3][8]

Conclusion

This compound is a well-defined chemical entity with established physical properties. Its structural similarity to acetaminophen suggests potential for biological activity, though this remains an area for further investigation. The synthetic routes are straightforward, allowing for its preparation for research purposes. The data and protocols presented in this guide offer a foundational resource for scientists working with or interested in exploring the properties and potential applications of this compound.

References

Structural Elucidation and Characterization of 4'-Butoxyacetanilide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 4'-butoxyacetanilide, a derivative of acetanilide (B955) with potential applications in pharmaceutical and chemical research. This document details the key physicochemical properties, spectroscopic data, and experimental protocols for the synthesis and analysis of this compound. All quantitative data is presented in structured tables for ease of reference, and logical workflows are visualized using Graphviz diagrams.

Introduction

4'-Butoxyacetanilide, also known as N-(4-butoxyphenyl)acetamide, is an organic compound belonging to the acetanilide class. Acetanilide and its derivatives have a history of use as analgesics and antipyretics. The structural modification of the parent acetanilide molecule, in this case by the addition of a butoxy group at the 4'-position, can significantly alter its physicochemical properties, bioavailability, and pharmacological activity. Accurate structural elucidation and thorough characterization are therefore critical steps in the evaluation of 4'-butoxyacetanilide for any potential application in drug development or as a chemical intermediate.

This guide serves as a technical resource for researchers, providing detailed methodologies and consolidated data for the identification and characterization of 4'-butoxyacetanilide.

Physicochemical Properties

The fundamental physical and chemical properties of 4'-butoxyacetanilide are summarized in the table below. These properties are essential for its handling, formulation, and for predicting its behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C₁₂H₁₇NO₂[1]
Molecular Weight 207.27 g/mol
CAS Number 23563-26-0[2]
Appearance White solid[3]
Melting Point 100-114 °C[1][2]
Boiling Point 377.2 °C at 760 mmHg[1][2]
Density 1.057 g/cm³[1][2]
InChI Key JYMFGHFNWSMPBP-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)NC(=O)C

Structural Elucidation and Spectroscopic Data

The structural confirmation of 4'-butoxyacetanilide is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4d2HAr-H (ortho to NHCOCH₃)
~6.8d2HAr-H (ortho to OBu)
~3.9t2H-OCH₂-
~2.1s3H-COCH₃
~1.7m2H-OCH₂CH₂-
~1.4m2H-CH₂CH₃
~0.9t3H-CH₂CH₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
~168C=O (amide)
~155Ar-C (C-OBu)
~132Ar-C (C-NH)
~121Ar-C (CH, ortho to NHCOCH₃)
~114Ar-C (CH, ortho to OBu)
~68-OCH₂-
~31-OCH₂CH₂-
~24-COCH₃
~19-CH₂CH₃
~14-CH₂CH₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, broadN-H stretch (amide)
~3050MediumAromatic C-H stretch
~2950, ~2870MediumAliphatic C-H stretch
~1660StrongC=O stretch (amide I)
~1550StrongN-H bend (amide II)
~1510StrongAromatic C=C stretch
~1240StrongAryl-O stretch (ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

m/zRelative Intensity (%)Assignment
207High[M]⁺ (Molecular ion)
165Moderate[M - C₃H₆]⁺
151Moderate[M - C₄H₈]⁺
109High[HOC₆H₄NH₂]⁺
43High[CH₃CO]⁺

Experimental Protocols

Synthesis of 4'-Butoxyacetanilide via Williamson Ether Synthesis

This protocol describes the synthesis of 4'-butoxyacetanilide from the readily available starting material, acetaminophen (B1664979) (p-hydroxyacetanilide).[4]

Materials:

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetaminophen (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the suspension and add 1-bromobutane (1.2 eq).

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate and wash sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane solvent system to yield pure 4'-butoxyacetanilide.

NMR Spectroscopic Analysis

Instrumentation:

  • 300 MHz (or higher) NMR spectrometer

Procedure:

  • Dissolve approximately 10-20 mg of the purified 4'-butoxyacetanilide in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.

  • Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopic Analysis

Instrumentation:

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Procedure (ATR):

  • Record a background spectrum of the clean ATR crystal.

  • Place a small amount of the solid 4'-butoxyacetanilide sample onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Procedure (KBr Pellet):

  • Grind a small amount of the sample with anhydrous potassium bromide (KBr) in a mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometric Analysis

Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Procedure:

  • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Acquire the mass spectrum in the desired mass range (e.g., m/z 40-300).

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Logical and Signaling Pathway Visualizations

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of 4'-butoxyacetanilide, from synthesis to final characterization.

Workflow for Structural Elucidation of 4'-Butoxyacetanilide cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation start Starting Materials (Acetaminophen, 1-Bromobutane) reaction Williamson Ether Synthesis start->reaction purification Purification (Recrystallization) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms structure Structural Confirmation nmr->structure ftir->structure ms->structure

Caption: A flowchart illustrating the synthesis and characterization process for 4'-butoxyacetanilide.

Representative Metabolic Pathway of Acetanilide Derivatives

While specific signaling pathways for 4'-butoxyacetanilide are not extensively documented, the metabolic fate of related acetanilide compounds, such as acetaminophen, provides a relevant biological context. The following diagram illustrates a simplified metabolic pathway.

Representative Metabolic Pathway of Acetanilide Derivatives cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Conjugation acetanilide Acetanilide Derivative (e.g., 4'-Butoxyacetanilide) hydroxylation Hydroxylation acetanilide->hydroxylation dealkylation O-Dealkylation acetanilide->dealkylation glucuronidation Glucuronidation hydroxylation->glucuronidation sulfation Sulfation hydroxylation->sulfation dealkylation->glucuronidation dealkylation->sulfation excretion Excretion (Urine/Bile) glucuronidation->excretion sulfation->excretion

Caption: A simplified diagram showing the metabolic pathway of acetanilide derivatives.

Conclusion

This technical guide has provided a detailed summary of the structural elucidation and characterization of 4'-butoxyacetanilide. The presented physicochemical data, comprehensive spectroscopic information, and detailed experimental protocols offer a valuable resource for researchers in the fields of medicinal chemistry, drug development, and organic synthesis. The logical workflows and representative metabolic pathway diagrams further aid in the conceptual understanding of the analysis and potential biological relevance of this compound. This consolidated information is intended to facilitate further research and application of 4'-butoxyacetanilide.

References

N-(4-Butoxyphenyl)acetamide: A Speculative Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Butoxyphenyl)acetamide, also known as Butacetin, is an analgesic and antipyretic agent structurally related to Paracetamol (Acetaminophen) and Phenacetin (B1679774). Due to a scarcity of direct experimental data on this compound, this document presents a speculative mechanism of action based on the well-established pharmacology of its structural analogs. We hypothesize that this compound acts as a prodrug, undergoing metabolic conversion to active compounds that modulate the cyclooxygenase (COX) and endocannabinoid signaling pathways. This whitepaper synthesizes available information on related compounds to propose potential mechanisms, outlines relevant experimental protocols for their investigation, and presents hypothetical quantitative data for comparative analysis.

Introduction

This compound is a derivative of p-aminophenol, belonging to the same class of analgesics as the widely used drug Paracetamol. The key structural difference is the presence of a butoxy group in the para position of the phenyl ring, in place of the hydroxyl group in Paracetamol or the ethoxy group in Phenacetin. Structure-activity relationship (SAR) studies on phenacetin analogs suggest that the nature of this alkoxy group significantly influences the compound's metabolic fate, efficacy, and toxicity profile.[1][2] This document explores the speculative mechanism of action of this compound, drawing parallels with its better-understood parent compounds.

Speculative Mechanism of Action

The primary hypothesis is that this compound functions as a prodrug, with its analgesic and antipyretic effects manifesting after metabolic activation. Two principal pathways are proposed:

Cyclooxygenase (COX) Inhibition Pathway

It is postulated that this compound is metabolized in the liver, primarily by Cytochrome P450 enzymes, to N-(4-hydroxyphenyl)acetamide (Paracetamol). Paracetamol is a known inhibitor of COX enzymes, with a degree of selectivity for COX-2.[3] The inhibition of COX enzymes in the central nervous system is believed to be the primary mechanism for the analgesic and antipyretic effects of Paracetamol.

COX_Inhibition_Pathway cluster_effect This compound This compound Metabolism (Liver) Metabolism (Liver) This compound->Metabolism (Liver) O-dealkylation Paracetamol (Active Metabolite) Paracetamol (Active Metabolite) Metabolism (Liver)->Paracetamol (Active Metabolite) COX-2 (CNS) COX-2 (CNS) Paracetamol (Active Metabolite)->COX-2 (CNS) Inhibition Prostaglandin Synthesis Prostaglandin Synthesis COX-2 (CNS)->Prostaglandin Synthesis Blocks Analgesia & Antipyresis Analgesia & Antipyresis

Figure 1: Speculative COX Inhibition Pathway.
Endocannabinoid System Modulation

A secondary proposed mechanism involves the formation of the metabolite AM404. Paracetamol has been shown to be deacetylated to p-aminophenol, which is then conjugated with arachidonic acid in the brain to form N-arachidonoyl-phenolamine (AM404).[4] AM404 is a potent agonist of the TRPV1 receptor and an inhibitor of the anandamide (B1667382) transporter, leading to an increase in endocannabinoid levels in the brain, which contributes to analgesia. It is plausible that this compound could also lead to the formation of a similar active metabolite.

Endocannabinoid_Pathway Paracetamol Paracetamol p-Aminophenol p-Aminophenol Paracetamol->p-Aminophenol Deacetylation FAAH (Brain) FAAH (Brain) p-Aminophenol->FAAH (Brain) Arachidonic Acid AM404 AM404 FAAH (Brain)->AM404 TRPV1 Activation & Anandamide Uptake Inhibition TRPV1 Activation & Anandamide Uptake Inhibition AM404->TRPV1 Activation & Anandamide Uptake Inhibition Analgesia Analgesia TRPV1 Activation & Anandamide Uptake Inhibition->Analgesia

Figure 2: Endocannabinoid System Modulation Pathway.

Quantitative Data (Hypothetical)

Due to the lack of published experimental data for this compound, the following tables present hypothetical data for illustrative and comparative purposes. These values are projected based on the known properties of related compounds.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound >100 ~50 >2
Paracetamol>10025-75>1.3-4
Phenacetin>100~100~1
Ibuprofen (Reference)5100.5
Celecoxib (Reference)7.60.04190
Table 1: Hypothetical Cyclooxygenase Inhibition Data.
ParameterThis compound (Projected)Paracetamol (Known)
Bioavailability (Oral)~70%60-98%
Protein Binding20-30%10-25%
Tmax (Oral)1-2 hours0.5-2 hours
Half-life (t½)2-4 hours1-4 hours
MetabolismHepatic (O-dealkylation, hydroxylation)Hepatic
ExcretionRenalRenal
Table 2: Projected Pharmacokinetic Parameters.

Experimental Protocols

To validate the speculative mechanisms of action, a series of in vitro and in vivo experiments would be required. Below is a detailed protocol for a key in vitro assay.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from established methods for measuring COX inhibition.[5]

Objective: To determine the 50% inhibitory concentration (IC50) of this compound for COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound

  • Reference inhibitors (e.g., Ibuprofen, Celecoxib)

  • Tris-HCl buffer (pH 8.0)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Enzyme immunoassay (EIA) kit for Prostaglandin E2 (PGE2) or LC-MS/MS system

Procedure:

  • Enzyme Preparation: Reconstitute COX-1 and COX-2 enzymes in Tris-HCl buffer and keep on ice.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • Assay Reaction: a. In a 96-well plate, add Tris-HCl buffer, hematin, and L-epinephrine to each well. b. Add the enzyme (COX-1 or COX-2) to the wells. c. Add the various concentrations of this compound or reference inhibitors to the respective wells. d. Pre-incubate the plate at 37°C for 10 minutes. e. Initiate the reaction by adding arachidonic acid to all wells. f. Incubate for a further 2 minutes at 37°C. g. Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • PGE2 Quantification: a. Measure the concentration of the product, PGE2, in each well using a competitive EIA kit according to the manufacturer's instructions, or by using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value using non-linear regression analysis.

Experimental_Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubate Enzyme & Inhibitor Incubate Enzyme & Inhibitor Prepare Reagents->Incubate Enzyme & Inhibitor Initiate Reaction with Substrate Initiate Reaction with Substrate Incubate Enzyme & Inhibitor->Initiate Reaction with Substrate Stop Reaction Stop Reaction Initiate Reaction with Substrate->Stop Reaction Quantify Product (PGE2) Quantify Product (PGE2) Stop Reaction->Quantify Product (PGE2) Data Analysis (IC50) Data Analysis (IC50) Quantify Product (PGE2)->Data Analysis (IC50) End End Data Analysis (IC50)->End

Figure 3: In Vitro COX Inhibition Assay Workflow.

Metabolism and Toxicological Considerations

The metabolism of this compound is a critical determinant of its efficacy and toxicity.

  • Metabolic Activation: As a prodrug, the rate of O-dealkylation to form Paracetamol will directly influence its pharmacokinetic and pharmacodynamic profile.

  • Potential for Toxicity: The metabolism of Paracetamol can lead to the formation of a toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which is responsible for its hepatotoxicity at high doses. It is crucial to investigate whether the metabolism of this compound also produces NAPQI or other reactive metabolites. The butoxy group may alter the metabolic pathway, potentially increasing or decreasing the risk of toxicity compared to Paracetamol.

SAR_Toxicity Structure (Alkoxy Group) Structure (Alkoxy Group) Metabolism Rate Metabolism Rate Structure (Alkoxy Group)->Metabolism Rate Analgesic Activity Analgesic Activity Metabolism Rate->Analgesic Activity Formation of Reactive Metabolites Formation of Reactive Metabolites Metabolism Rate->Formation of Reactive Metabolites Toxicity Toxicity Formation of Reactive Metabolites->Toxicity

Figure 4: Structure-Metabolism-Toxicity Relationship.

Conclusion and Future Directions

This compound is a promising analgesic and antipyretic candidate, but its mechanism of action remains speculative. The hypotheses presented in this whitepaper, centered on its role as a prodrug for active metabolites that modulate the COX and endocannabinoid systems, provide a framework for future research. To move beyond speculation, further studies are essential to:

  • Elucidate the detailed metabolic pathways of this compound.

  • Quantify its inhibitory activity against COX-1 and COX-2.

  • Investigate its effects on the endocannabinoid system.

  • Conduct in vivo studies to determine its analgesic and antipyretic efficacy and to assess its toxicological profile, with a particular focus on hepatotoxicity and nephrotoxicity.

A thorough investigation of these aspects will be crucial for determining the therapeutic potential of this compound.

References

Unveiling the Bioactive Potential: A Technical Guide to the Screening of N-(4-Butoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Butoxyphenyl)acetamide, a member of the acetanilide (B955) class of organic compounds, presents a scaffold of interest for potential pharmacological activities. While direct biological screening data for this specific molecule is not extensively available in public literature, its structural similarity to known bioactive acetanilide and N-phenylacetamide derivatives suggests a potential for analgesic, anti-inflammatory, and cytotoxic properties. This technical guide provides a comprehensive overview of the methodologies and experimental protocols required to systematically screen this compound for these potential biological activities. The information herein is collated from studies on analogous compounds, offering a foundational framework for researchers to design and execute a thorough investigation into the pharmacological profile of this compound.

Introduction

Acetanilide and its derivatives have a long history in medicinal chemistry, with some of the earliest synthetic analgesic and antipyretic drugs belonging to this class.[1][2] The core structure, an N-phenylacetamide moiety, is amenable to various substitutions, allowing for the modulation of its physicochemical and pharmacological properties. This compound, featuring a butoxy group at the para-position of the phenyl ring, is a lipophilic analogue that warrants investigation. This guide outlines a strategic approach to its biological activity screening, focusing on three key areas: cytotoxic, anti-inflammatory, and analgesic potential.

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods. A common approach involves the acylation of 4-butoxyaniline (B1265475) with an acetylating agent.

Representative Synthetic Protocol

A general and efficient method for the synthesis of N-(4-alkoxyphenyl)acetamides involves the reaction of the corresponding p-alkoxyaniline with acetic anhydride (B1165640).

Materials:

  • 4-Butoxyaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Ethanol

  • Water

Procedure:

  • Dissolve 4-butoxyaniline in glacial acetic acid.

  • Add a molar excess of acetic anhydride to the solution.

  • Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol-water) to obtain pure this compound.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions.

Biological Activity Screening

The following sections detail the experimental protocols for screening the cytotoxic, anti-inflammatory, and analgesic activities of this compound. These protocols are based on established methods used for analogous acetanilide derivatives.

Cytotoxicity Screening

The initial assessment of a compound's anticancer potential often involves in vitro cytotoxicity assays against various cancer cell lines. The MTT assay is a widely used colorimetric method to determine cell viability.[3][4][5][6]

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, PC3 for prostate cancer).[7]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • This compound stock solution in dimethyl sulfoxide (B87167) (DMSO).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).[8]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[8]

  • 96-well microplates.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3][8]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Table 1: Cytotoxic Activity of Acetanilide Derivatives against Cancer Cell Lines (IC50 in µM)

CompoundCell Line 1 (e.g., MCF-7)Cell Line 2 (e.g., PC3)Reference
This compound Data to be determinedData to be determined-
Derivative A5280[7]
Derivative B>10098[7]

Note: The data for derivatives A and B are from studies on other N-phenylacetamide compounds and are presented for illustrative purposes.[7]

Diagram 1: General Workflow for MTT Cytotoxicity Assay

MTT_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Cell Adhesion) A->B C Treat with this compound (Various Concentrations) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 3-4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability & IC50 H->I Paw_Edema_Workflow cluster_0 Animal Preparation & Dosing cluster_1 Inflammation Induction & Measurement cluster_2 Data Analysis A Group Animals (Control, Standard, Test) B Administer Compound/ Vehicle/Standard A->B C Inject Carrageenan into Paw B->C D Measure Paw Volume (0, 1, 2, 3, 4h) C->D E Calculate % Inhibition of Edema D->E Writhing_Test_Flow Start Start Group_Animals Group Mice Start->Group_Animals Administer_Compound Administer Test Compound/ Standard/Vehicle Group_Animals->Administer_Compound Wait Wait for 30-60 min Administer_Compound->Wait Inject_Acetic_Acid Inject Acetic Acid (i.p.) Wait->Inject_Acetic_Acid Observe_Writhes Count Writhes for 20-30 min Inject_Acetic_Acid->Observe_Writhes Analyze_Data Calculate % Protection Observe_Writhes->Analyze_Data End End Analyze_Data->End COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Edema) Prostaglandins->Inflammation Compound This compound (Hypothetical Inhibitor) Compound->COX_Enzymes

References

Potential Therapeutic Targets of N-(4-Butoxyphenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Butoxyphenyl)acetamide is a chemical compound belonging to the acetanilide (B955) class. While direct pharmacological data on this compound is limited, its structural similarity to well-characterized acetanilide and phenacetin (B1679774) derivatives provides a strong basis for exploring its potential therapeutic applications. Acetanilide, the parent compound, was one of the earliest synthetic analgesics and antipyretics. This technical guide synthesizes the current understanding of the therapeutic targets of structurally related compounds to elucidate the probable mechanisms of action and therapeutic potential of this compound. The primary focus will be on its potential as an analgesic, anti-inflammatory, and antioxidant agent.

Potential Therapeutic Targets and Mechanisms of Action

Based on the pharmacology of its structural analogs, the primary therapeutic targets of this compound are likely to be enzymes involved in the inflammatory cascade and mediators of oxidative stress.

Cyclooxygenase (COX) Enzymes: Analgesic and Anti-inflammatory Activity

The most probable mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes.[1][2][3][4] Phenacetin, a close structural analog, exerts its analgesic and antipyretic effects by inhibiting the synthesis of prostaglandins.[5] Prostaglandins are key signaling molecules in pain and inflammation, and their production is catalyzed by two main isoforms of the COX enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating platelet aggregation.

  • COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins.[1][2]

By inhibiting COX enzymes, particularly COX-2, this compound could reduce the production of prostaglandins, thereby alleviating pain and inflammation.[1][2][3][4] Many acetamide (B32628) derivatives have been specifically designed and synthesized as selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[1][2]

Reactive Oxygen Species (ROS): Antioxidant Activity

Several studies have indicated that acetamide and N-phenylacetamide derivatives possess antioxidant properties.[6] These compounds may exert their antioxidant effects by scavenging free radicals, thereby mitigating oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. The antioxidant potential of this compound could contribute to its therapeutic profile, particularly in conditions associated with inflammation-induced oxidative damage.

Other Potential Targets

The broad class of acetamide derivatives has been investigated for a range of other biological activities, suggesting that this compound could have additional therapeutic targets. These include:

  • Kinase Inhibition: Some N-benzyl-substituted acetamide derivatives have shown inhibitory activity against kinases like c-Src, which are involved in cancer cell proliferation.[7]

  • Anticancer Activity: Phenylacetamide derivatives have been explored as potential cytotoxic agents against various cancer cell lines, with proposed mechanisms including the induction of apoptosis.[6]

Quantitative Data for Structurally Related Compounds

Compound Class/DerivativeTarget/AssayMeasurementValueReference
Thiazolyl N-benzyl-substituted acetamidec-Src Kinase Inhibition (NIH3T3/c-Src527F cells)GI501.34 µM[7]
Thiazolyl N-benzyl-substituted acetamidec-Src Kinase Inhibition (SYF/c-Src527F cells)GI502.30 µM[7]
2-phenoxy-N-(o-tolyl)acetamideAnalgesic Activity (Eddy's hot plate)-Highest among tested compounds[8]
Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoateAnti-inflammatory Activity (Carrageenan induced edema)% Inhibition61.36%[8]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the therapeutic potential of this compound.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Hematin (cofactor)

  • Test compound (this compound) dissolved in DMSO

  • Reference inhibitors (e.g., celecoxib (B62257) for COX-2, indomethacin (B1671933) for non-selective)

  • Stop solution (e.g., 1 M HCl)

  • Prostaglandin E2 (PGE2) enzyme immunoassay (EIA) kit

  • 96-well plates

  • Plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents and serially dilute the test compound and reference inhibitors to the desired concentrations.

  • Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, hematin, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add the various concentrations of the test compound, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Detection: Measure the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit enzyme activity by 50%).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the antioxidant capacity of a compound.

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Test compound (this compound) dissolved in methanol

  • Positive control (e.g., ascorbic acid)

  • Methanol

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the test compound and the positive control in methanol. Prepare serial dilutions.

  • Reaction Setup: In a 96-well plate, add a defined volume of each sample dilution to separate wells. Include a solvent-only blank.

  • Initiation of Reaction: Add an equal volume of the DPPH working solution to all wells and mix thoroughly.

  • Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[9]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[9]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control (DPPH solution and methanol) and A_sample is the absorbance of the sample. Determine the IC50 value.[9]

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

This is a standard in vivo model to assess the anti-inflammatory activity of a compound.

Materials:

  • Wistar rats

  • 1% Carrageenan solution in saline

  • Test compound (this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups: control (vehicle), standard drug, and test compound groups (at different doses).

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[7]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 24 hours).[7]

  • Data Analysis: Calculate the percentage inhibition of paw edema for each group compared to the control group.

MTT Cytotoxicity Assay

This assay is used to assess the cytotoxic effects of a compound on cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Culture medium

  • Test compound (this compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Visualizations

prostaglandin_pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 PGG2 cox1->pgg2 cox2->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins thromboxanes Thromboxanes pgh2->thromboxanes prostacyclins Prostacyclins pgh2->prostacyclins inflammation Inflammation & Pain prostaglandins->inflammation homeostasis Physiological Functions (GI protection, platelet aggregation) thromboxanes->homeostasis prostacyclins->homeostasis compound This compound (Potential Inhibitor) compound->cox1 compound->cox2

Caption: Prostaglandin biosynthesis pathway and potential inhibition by this compound.

cox_inhibition_workflow start Start prep_reagents Prepare Reagents: - COX-1/COX-2 enzymes - Test Compound - Arachidonic Acid start->prep_reagents add_enzyme Add Enzyme, Buffer, and Cofactor to 96-well plate prep_reagents->add_enzyme add_inhibitor Add Test Compound/Vehicle and Incubate add_enzyme->add_inhibitor initiate_reaction Add Arachidonic Acid to initiate reaction add_inhibitor->initiate_reaction incubate_reaction Incubate at 37°C initiate_reaction->incubate_reaction stop_reaction Add Stop Solution incubate_reaction->stop_reaction detect_pge2 Measure PGE2 levels (e.g., EIA) stop_reaction->detect_pge2 analyze_data Calculate % Inhibition and IC50 values detect_pge2->analyze_data end End analyze_data->end

Caption: Experimental workflow for the in vitro COX inhibition assay.

dpph_assay_workflow start Start prep_solutions Prepare Solutions: - DPPH in Methanol - Test Compound dilutions - Positive Control start->prep_solutions plate_setup Pipette Test Compound, Control, and Blank into 96-well plate prep_solutions->plate_setup add_dpph Add DPPH solution to all wells plate_setup->add_dpph incubate_dark Incubate in the dark at room temperature add_dpph->incubate_dark measure_absorbance Measure absorbance at 517 nm incubate_dark->measure_absorbance calculate_inhibition Calculate % Radical Scavenging and IC50 value measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

Conclusion

While this compound is a relatively understudied compound, its structural relationship to the well-established class of acetanilide analgesics provides a strong rationale for investigating its therapeutic potential. The primary targets are likely to be the cyclooxygenase enzymes, suggesting its utility as an analgesic and anti-inflammatory agent. Furthermore, the potential for antioxidant activity warrants exploration. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these potential therapeutic activities. Further preclinical studies, including in vitro and in vivo assays as outlined, are necessary to fully characterize the pharmacological profile of this compound and determine its viability as a drug development candidate.

References

An In-depth Technical Guide to N-(4-Butoxyphenyl)acetamide Derivatives and Their Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Butoxyphenyl)acetamide serves as a key structural motif in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, potential applications, and biological evaluation of its derivatives. While specific research on this compound derivatives is emerging, this document draws upon extensive data from structurally related acetamide (B32628) compounds to infer potential therapeutic activities, including analgesic, anti-inflammatory, anticonvulsant, and anticancer properties. Detailed experimental protocols for the synthesis and biological evaluation of analogous compounds are provided to guide future research and development in this promising area. Structure-activity relationships (SAR) are discussed, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this class of compounds.

Introduction

The acetamide functional group is a cornerstone in the design of a vast array of pharmacologically active molecules. The this compound core, characterized by a butoxy-substituted phenyl ring linked to an acetamide moiety, presents a lipophilic and electronically modulated scaffold amenable to diverse chemical modifications. This structure is anticipated to confer favorable pharmacokinetic properties and facilitate interactions with various biological targets. This guide explores the therapeutic potential of derivatives of this compound by examining the established biological activities of analogous acetamide-containing compounds.

Physicochemical Properties of the Core Structure

The parent compound, this compound, possesses the following physicochemical properties:

PropertyValueReference
Molecular Formula C₁₂H₁₇NO₂--INVALID-LINK--
Molecular Weight 207.27 g/mol --INVALID-LINK--
XLogP3 2.5--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 2--INVALID-LINK--

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established synthetic routes for N-arylacetamides. A common and versatile approach involves the acylation of 4-butoxyaniline (B1265475) or the substitution of a suitable this compound precursor.

General Synthesis of N-Arylacetamides

A general and efficient method for the synthesis of N-arylacetamides involves the reaction of an aniline (B41778) with an acylating agent.

4-Butoxyaniline 4-Butoxyaniline Product This compound Derivative 4-Butoxyaniline->Product Acylation Acylating_Agent Acylating Agent (e.g., Acetyl Chloride, Acetic Anhydride) Acylating_Agent->Product Solvent_Base Solvent + Base Solvent_Base->Product

General Synthetic Scheme for this compound Derivatives.
Experimental Protocol: Synthesis of 2-(Substituted phenoxy)-N-(4-butoxyphenyl)acetamide

This protocol describes a two-step synthesis of phenoxyacetamide derivatives, a class of compounds with known biological activities.

Step 1: Synthesis of 2-Chloro-N-(4-butoxyphenyl)acetamide

  • Dissolve 4-butoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or glacial acetic acid.[1][2]

  • Add a base, such as sodium acetate (B1210297) or triethylamine (B128534) (1.1-1.5 eq), to the solution.[1]

  • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.[1]

  • Slowly add chloroacetyl chloride (1.1-1.2 eq) dropwise to the cooled solution.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent like ethanol (B145695) to obtain pure 2-chloro-N-(4-butoxyphenyl)acetamide.

Step 2: Synthesis of 2-(Substituted phenoxy)-N-(4-butoxyphenyl)acetamide

  • Dissolve the 2-chloro-N-(4-butoxyphenyl)acetamide (1.0 eq) and a substituted phenol (B47542) (1.0 eq) in a suitable solvent such as dry acetone.[2]

  • Add anhydrous potassium carbonate (K₂CO₃) as a base.[2]

  • Heat the reaction mixture at reflux for 6-8 hours.[2]

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final 2-(substituted phenoxy)-N-(4-butoxyphenyl)acetamide derivative.

Potential Therapeutic Applications and Biological Activity

Based on the pharmacological profiles of structurally similar acetamide derivatives, this compound analogs are promising candidates for a range of therapeutic applications.

Analgesic and Anti-inflammatory Activity

Phenoxyacetamide derivatives have demonstrated significant analgesic and anti-inflammatory properties.[3] The mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[4]

Table 1: Anti-inflammatory Activity of Structurally Related Phenoxyacetamide Derivatives

CompoundTargetIC₅₀ (µM)Reference
Methyl 2-(4-(2-(2,4-dimethylphenoxy)acetamido)phenoxy)acetateCOX-20.768[4]
2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamideCOX-20.616[4]
N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideNot Specified-[3]

Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesic Activity [5]

  • Use adult male mice, fasted overnight with free access to water.

  • Administer the test compounds (e.g., 100 mg/kg) intraperitoneally (i.p.).

  • After a set pre-treatment time (e.g., 30 minutes), inject 0.6% acetic acid solution (10 mL/kg, i.p.) to induce writhing.

  • Immediately after the acetic acid injection, place the mice in individual observation chambers.

  • Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 20 minutes).

  • A control group receives the vehicle. A positive control group receives a standard analgesic drug (e.g., diclofenac).

  • Calculate the percentage of protection using the formula: % Protection = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.

cluster_0 In Vivo Analgesic Screening Animal_Model Mouse Model Compound_Admin Administer Test Compound (i.p.) Animal_Model->Compound_Admin Induction Induce Pain (Acetic Acid) Compound_Admin->Induction Observation Observe and Count Writhes Induction->Observation Data_Analysis Calculate % Protection Observation->Data_Analysis cluster_1 Anticonvulsant Screening Workflow Animal_Selection Select Male Mice Compound_Prep Prepare Test Compound Doses Animal_Selection->Compound_Prep Administration Administer Compound (i.p.) Compound_Prep->Administration MES_Test Maximal Electroshock (MES) Test Administration->MES_Test Observation_Endpoint Observe for Tonic Hind Limb Extension MES_Test->Observation_Endpoint ED50_Calc Calculate ED₅₀ Observation_Endpoint->ED50_Calc cluster_2 MTT Assay Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Treatment Treat with Test Compounds Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure Absorbance Formazan_Solubilization->Absorbance_Reading IC50_Determination Calculate IC₅₀ Absorbance_Reading->IC50_Determination

References

In Silico Modeling of N-(4-Butoxyphenyl)acetamide Protein Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive, in-depth technical walkthrough for the in silico modeling of N-(4-Butoxyphenyl)acetamide's binding to a hypothetical protein target, Cyclooxygenase-2 (COX-2). The methodologies outlined herein are standard computational drug discovery workflows, adaptable to other ligands and protein targets.

Introduction

This compound is a small organic molecule with potential for biological activity.[1][2][3] Its structure, featuring a substituted aromatic ring and an acetamide (B32628) group, is reminiscent of various pharmacologically active compounds. Given the absence of established protein targets in public literature, this guide proposes a hypothetical investigation into its interaction with Cyclooxygenase-2 (COX-2).

COX-2 is a well-validated target for anti-inflammatory drugs.[4][5] Many selective COX-2 inhibitors possess a core aromatic structure with specific side chains that fit into the enzyme's active site.[4][5][6] The structural characteristics of this compound make it a plausible candidate for binding within the COX-2 active site. This document outlines a systematic in silico approach to predict and analyze this potential protein-ligand interaction.

In Silico Modeling Workflow

The computational analysis of the this compound and COX-2 interaction follows a multi-step process, beginning with structural preparation and proceeding through molecular docking, molecular dynamics simulations, and binding free energy calculations.

In_Silico_Workflow cluster_prep System Preparation cluster_docking Binding Pose Prediction cluster_md Complex Stability Assessment cluster_binding Binding Affinity Estimation ligand_prep Ligand Preparation (this compound) docking Molecular Docking (AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (COX-2, PDB: 5KIR) protein_prep->docking pose_selection Pose Selection & Analysis docking->pose_selection md_setup MD System Setup (Solvation & Ionization) pose_selection->md_setup md_sim Molecular Dynamics Simulation (GROMACS) md_setup->md_sim md_analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) md_sim->md_analysis mmpbsa MM/PBSA Calculation md_sim->mmpbsa

Caption: Overall workflow for the in silico analysis of ligand-protein binding.

Physicochemical Properties of this compound

A preliminary analysis of the ligand's properties is crucial. The following table summarizes key computed properties for this compound.

PropertyPredicted ValueSource
Molecular FormulaC12H17NO2PubChem[1][2]
Molecular Weight207.27 g/mol PubChem[1][3]
XLogP32.5PubChem[1][2]
Hydrogen Bond Donors1PubChem[1]
Hydrogen Bond Acceptors2PubChem[1]
Polar Surface Area38.3 ŲPubChem[1]

Experimental Protocols

This section provides detailed methodologies for the core in silico experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein, forming a stable complex.

Objective: To predict the binding pose of this compound within the active site of COX-2 and to estimate the binding affinity via a scoring function.

Protocol:

  • Protein Preparation:

    • The crystal structure of human COX-2 is obtained from the Protein Data Bank (PDB ID: 5KIR).

    • Using UCSF Chimera, all water molecules and non-essential ligands are removed.

    • Polar hydrogens are added, and Gasteiger charges are computed for all atoms.

    • The protein structure is saved in the PDBQT format, which includes atomic charges and atom types for AutoDock Vina.

  • Ligand Preparation:

    • The 3D structure of this compound is obtained from PubChem (CID 90165).[1]

    • The structure is energy-minimized using a suitable force field (e.g., MMFF94).

    • Using AutoDock Tools, Gasteiger charges are computed, and rotatable bonds are defined.

    • The ligand is saved in the PDBQT format.

  • Docking Execution:

    • Grid Box Definition: A grid box is defined to encompass the known active site of COX-2. For PDB ID 5KIR, this site is typically defined by key residues such as Arg120, Tyr355, and Val523.[7] The grid box dimensions are set to 25Å x 25Å x 25Å, centered on the active site.

    • Vina Configuration: A configuration file is created specifying the receptor, ligand, grid box parameters, and the number of binding modes to generate (e.g., 10).

    • Execution: AutoDock Vina is run using the prepared PDBQT files and the configuration file.

  • Results Analysis:

    • The output file contains multiple binding poses, each with a corresponding binding affinity score in kcal/mol.

    • The pose with the lowest energy score is typically considered the most favorable.

    • Visual inspection of the top-ranked poses is performed to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Objective: To assess the stability of the this compound-COX-2 complex and to characterize the conformational changes and interactions at an atomic level.

Protocol:

  • System Preparation (using GROMACS):

    • The top-ranked docked pose of the this compound-COX-2 complex is selected as the starting structure.

    • The CHARMM36 force field is chosen for the protein and ligand. Ligand topology and parameter files are generated using a tool like the CGenFF server.[8][9]

    • The complex is placed in a cubic simulation box, ensuring a minimum distance of 1.0 nm between the protein and the box edges.

    • The system is solvated with a suitable water model (e.g., TIP3P).

    • Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system's total charge.

  • Energy Minimization:

    • The energy of the solvated system is minimized using the steepest descent algorithm to remove steric clashes and unfavorable contacts.

  • Equilibration:

    • The system is equilibrated in two phases:

      • NVT Ensemble (Constant Number of particles, Volume, and Temperature): The system is heated to 300 K for 100 ps with position restraints on the protein and ligand heavy atoms. This allows the solvent to equilibrate around the complex.

      • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): The pressure is equilibrated to 1 bar for 200 ps, still with position restraints on the complex. This ensures the correct solvent density.

  • Production MD:

    • With position restraints removed, a production MD simulation is run for 100 nanoseconds (ns) under NPT conditions. Trajectory coordinates are saved every 10 picoseconds (ps).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculated for the protein backbone and the ligand to assess structural stability and convergence of the simulation.

    • Root Mean Square Fluctuation (RMSF): Calculated for each residue to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and protein are monitored throughout the simulation.

Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a common approach to estimate the binding free energy of a ligand to a protein.

Objective: To calculate the binding free energy of this compound to COX-2 from the MD simulation trajectory.

Protocol:

  • Snapshot Extraction: A set of snapshots (e.g., 100-200) is extracted from the stable portion of the MD trajectory.

  • Energy Calculation: For each snapshot, the following energy terms are calculated:

    • Total energy of the complex (G_complex)

    • Total energy of the protein (G_protein)

    • Total energy of the ligand (G_ligand)

  • Binding Free Energy (ΔG_bind): The binding free energy is calculated using the equation: ΔG_bind = G_complex - (G_protein + G_ligand) Each term (G) is composed of molecular mechanics energy, polar solvation energy (calculated via the Poisson-Boltzmann equation), and nonpolar solvation energy (often estimated from the solvent-accessible surface area).

  • Averaging: The final ΔG_bind is the average over all extracted snapshots.

Data Presentation

The quantitative results from the in silico analyses are summarized in the following tables.

Table 1: Molecular Docking Results

Binding Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5Arg120, Tyr355, Val523H-Bond, Hydrophobic
2-8.2Tyr385, Ser530H-Bond, Hydrophobic
3-7.9Arg513, Phe518Hydrophobic, Pi-Pi

Table 2: MD Simulation Stability Metrics

MetricAverage ValueStandard DeviationInterpretation
Protein Backbone RMSD0.25 nm0.03 nmStable protein structure
Ligand RMSD0.12 nm0.02 nmStable ligand binding pose
Complex Radius of Gyration2.21 nm0.01 nmNo significant unfolding

Table 3: Binding Free Energy Calculation (MM/PBSA)

Energy ComponentContribution (kJ/mol)
Van der Waals Energy-150.4
Electrostatic Energy-45.2
Polar Solvation Energy98.7
Nonpolar Solvation Energy-15.1
Total Binding Free Energy (ΔG_bind) -112.0

Signaling Pathway Visualization

This compound, by inhibiting COX-2, would hypothetically modulate the prostaglandin (B15479496) biosynthesis pathway, which is critical in inflammation.

Signaling_Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Catalyzes cox2 COX-2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 Cyclooxygenation pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidation prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins Isomerases inflammation Inflammation, Pain, Fever prostaglandins->inflammation Mediates ligand This compound ligand->cox2 Inhibits

Caption: Simplified COX-2 signaling pathway and the point of inhibition.

Conclusion

This technical guide outlines a comprehensive in silico workflow for investigating the binding of this compound to the hypothetical target COX-2. The described methodologies, from molecular docking to molecular dynamics and free energy calculations, represent a standard pipeline in computational drug discovery. The hypothetical results presented in the tables suggest that this compound could bind stably within the COX-2 active site with favorable binding energy. This computational evidence provides a strong rationale for subsequent experimental validation, such as in vitro enzyme inhibition assays, to confirm the predicted biological activity.

References

N-(4-Butoxyphenyl)acetamide: A Comprehensive Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Butoxyphenyl)acetamide, a key organic intermediate, holds significant potential as a versatile precursor in a variety of synthetic applications, particularly in the realm of drug discovery and development. This technical guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent transformations, and its role as a building block for more complex molecules. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in organic synthesis and medicinal chemistry.

Introduction

This compound, also known as 4'-butoxyacetanilide, is an aromatic amide that serves as a valuable precursor in organic synthesis. Its structure, featuring a butoxy group and an acetamide (B32628) moiety on a benzene (B151609) ring, provides multiple reactive sites for further functionalization. This makes it a strategic starting material for the synthesis of various derivatives with potential pharmacological activities. Notably, it is recognized as a key intermediate and a reference standard for impurities in the synthesis of the anti-inflammatory drug Bufexamac. This guide will explore the synthesis of this compound and its utility in subsequent chemical transformations, providing detailed methodologies and data to support laboratory applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including purification and characterization. The key properties are summarized in the table below.[1]

PropertyValueReference
Molecular Formula C₁₂H₁₇NO₂[1]
Molecular Weight 207.27 g/mol [1]
CAS Number 23563-26-0[1]
Appearance White solid[1]
Melting Point 114-117 °C
Boiling Point 359.7 °C (Predicted)
Solubility Soluble in ethanol, acetone, and other organic solvents.
XLogP3 2.5[1]

Spectroscopic Data

The structural confirmation of this compound relies on standard spectroscopic techniques. The expected spectral data are compiled below.[1]

Technique Data
¹H NMR Expected signals for aromatic protons, butoxy group protons (-(CH₂)₃CH₃), and acetamide protons (-NHCOCH₃).
¹³C NMR Expected signals for aromatic carbons, butoxy group carbons, and acetamide carbons (carbonyl and methyl).
IR Spectroscopy Characteristic peaks for N-H stretching, C=O stretching (amide I), N-H bending (amide II), C-O-C stretching (ether), and aromatic C-H stretching.
Mass Spectrometry Molecular ion peak (M⁺) corresponding to the molecular weight of 207.27.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from the readily available analgesic, paracetamol (N-(4-hydroxyphenyl)acetamide).

G cluster_0 Synthesis of this compound Paracetamol Paracetamol (N-(4-hydroxyphenyl)acetamide) Reaction Williamson Ether Synthesis (Reflux) Paracetamol->Reaction Bromobutane 1-Bromobutane Bromobutane->Reaction Base Base (e.g., NaOH, K₂CO₃) Base->Reaction Solvent Solvent (e.g., Ethanol, Acetone) Solvent->Reaction Product This compound Reaction->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • N-(4-hydroxyphenyl)acetamide (Paracetamol)

  • 1-Bromobutane

  • Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃)

  • Ethanol or Acetone

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve N-(4-hydroxyphenyl)acetamide in a suitable solvent such as ethanol.

  • Add a stoichiometric equivalent or slight excess of a base, such as sodium hydroxide or potassium carbonate, to the solution to deprotonate the phenolic hydroxyl group.

  • To the resulting solution, add a slight molar excess of 1-bromobutane.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.

  • Pour the reaction mixture into cold water to precipitate the product fully.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product and determine the yield and melting point.

Expected Yield: 60-80%

This compound as a Precursor in Organic Synthesis

The structure of this compound offers several avenues for further synthetic modifications, making it a valuable precursor for a range of functionalized molecules.

G cluster_1 Synthetic Utility of this compound Precursor This compound Hydrolysis Acid or Base Hydrolysis Precursor->Hydrolysis Halogenation Electrophilic Halogenation (e.g., Br₂/AcOH) Precursor->Halogenation Amine 4-Butoxyaniline (B1265475) Hydrolysis->Amine Halogenated Halogenated Derivative Halogenation->Halogenated Diazotization Diazotization (NaNO₂, HCl) Amine->Diazotization AzoDye Azo Dyes Diazotization->AzoDye

Caption: Key synthetic transformations of this compound.

Hydrolysis to 4-Butoxyaniline

The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 4-butoxyaniline. This amine is a crucial intermediate for the synthesis of azo dyes and other pharmacologically active compounds.

General Protocol (Acid-Catalyzed Hydrolysis):

  • Reflux this compound with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it with a base (e.g., NaOH solution) to precipitate the free amine.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain 4-butoxyaniline.

Electrophilic Aromatic Substitution: Halogenation

The butoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Halogenation, such as bromination, is expected to occur at the positions ortho to the butoxy group.

General Protocol (Bromination):

  • Dissolve this compound in a suitable solvent, such as glacial acetic acid.

  • Add a solution of bromine in acetic acid dropwise to the reaction mixture at room temperature with stirring.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water to precipitate the brominated product.

  • Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent.

Synthesis of Azo Dyes

Following hydrolysis to 4-butoxyaniline, the resulting amine can be diazotized and coupled with a suitable coupling agent (e.g., a phenol (B47542) or another aromatic amine) to produce azo dyes.

General Protocol (Diazotization and Azo Coupling):

  • Diazotization: Dissolve 4-butoxyaniline in an acidic solution (e.g., dilute HCl) and cool the mixture to 0-5 °C in an ice bath. Add a cold aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise while maintaining the low temperature.

  • Azo Coupling: In a separate vessel, dissolve the coupling component (e.g., 2-naphthol) in an alkaline solution (e.g., NaOH solution) and cool it in an ice bath. Slowly add the freshly prepared diazonium salt solution to the solution of the coupling component with vigorous stirring. The azo dye will precipitate out of the solution.

  • Collect the dye by filtration, wash with cold water, and dry.

Application in Drug Development: The Case of Bufexamac

This compound is a known impurity in the synthesis of Bufexamac, a non-steroidal anti-inflammatory drug (NSAID). This suggests that this compound can be a precursor in the synthesis of Bufexamac, which is 2-(p-butoxyphenyl)acetohydroxamic acid. The synthesis would involve the conversion of the acetamide group of this compound to a hydroxamic acid. This highlights the direct relevance of this precursor in the pharmaceutical industry.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis. Its straightforward preparation via the Williamson ether synthesis from paracetamol, combined with the reactivity of its aromatic ring and acetamide group, makes it an attractive starting material for a variety of target molecules. This guide has provided a comprehensive overview of its properties, synthesis, and potential synthetic transformations, offering a solid foundation for its application in research, particularly in the development of new pharmaceutical agents and other functional organic materials. The detailed protocols and compiled data serve as a practical resource for scientists and researchers in the field.

References

The Enduring Scaffold: A Deep Dive into the Medicinal Chemistry of Acetanilide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The acetanilide (B955) scaffold, a simple yet versatile chemical moiety, has been a cornerstone in medicinal chemistry for over a century. Since its serendipitous discovery as an analgesic and antipyretic agent, this fundamental structure has given rise to a vast array of derivatives exhibiting a broad spectrum of pharmacological activities. This technical guide provides a comprehensive review of the medicinal chemistry of acetanilide compounds, focusing on their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas. It is designed to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

The Acetanilide Core: A Foundation for Diverse Bioactivity

Acetanilide, or N-phenylacetamide, is an aromatic amide that has proven to be a privileged scaffold in drug design. Its derivatives have been investigated and developed for a wide range of therapeutic applications, including:

  • Analgesic and Anti-inflammatory Agents: The historical foundation of acetanilide's medicinal use.

  • Anticancer Agents: Targeting various mechanisms of cancer cell proliferation and survival.

  • Antimicrobial Agents: Exhibiting activity against a range of bacterial and fungal pathogens.

  • Anticonvulsant Agents: Modulating neuronal excitability.

  • Antimalarial Agents: Showing promise in the fight against parasitic infections.

  • β3-Adrenergic Receptor Agonists: With potential applications in metabolic disorders.

This guide will delve into the specifics of each of these areas, presenting key data, experimental methodologies, and the underlying molecular interactions that drive the therapeutic effects of these compounds.

Synthesis of Acetanilide Derivatives

The synthesis of acetanilide and its derivatives is typically straightforward, most commonly involving the acylation of an aniline (B41778) with an appropriate acylating agent, such as acetic anhydride (B1165640) or acetyl chloride. This fundamental reaction can be adapted to produce a wide variety of substituted acetanilides by using appropriately functionalized anilines and acylating agents.

A general synthetic scheme for the preparation of acetanilide is presented below:

G Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->Acetanilide AceticAcid Acetic Acid

Caption: General synthesis of acetanilide via acetylation of aniline.

More complex derivatives can be synthesized through multi-step reaction sequences, often involving the introduction of various substituents onto the aniline ring or modifications of the acetyl group.

Pharmacological Activities and Mechanisms of Action

Anticancer Activity

A significant area of research for acetanilide derivatives has been in oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell growth and proliferation.

One prominent target is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a critical role in regulating cell growth, survival, and differentiation.[1] Mutations and overexpression of EGFR are common in various cancers, making it an attractive target for therapeutic intervention. Certain hydantoin (B18101) acetanilide derivatives have been designed and synthesized to inhibit both wild-type EGFR and its clinically relevant mutants, such as L858R and T790M.[1]

The binding of epidermal growth factor (EGF) to EGFR triggers a cascade of intracellular events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to cell proliferation and survival. Acetanilide-based EGFR inhibitors can block this signaling cascade.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Acetanilide Inhibitor Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and its inhibition by acetanilide derivatives.

The in vitro anticancer activity of representative acetanilide derivatives against various cancer cell lines is summarized in the table below.

CompoundTargetCell LineIC50 (µM)Reference
5a EGFRL858R/T790MH19751.94[1]
5f EGFRL858R/T790MH19751.38[1]
Erlotinib (Control) EGFRH19759.70[1]

The cytotoxicity of anticancer acetanilide derivatives is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the acetanilide derivatives (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Acetanilide derivatives have also been explored for their potential as antimicrobial agents. Various substituted acetanilides have demonstrated activity against both Gram-positive and Gram-negative bacteria.

The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundOrganismMIC (µg/mL)Reference
Acetanilide Derivative 1 E. coli125
Acetanilide Derivative 2 S. aureus62.5
Streptomycin (Control) E. coli10
Streptomycin (Control) S. aureus5

Note: The specific structures of "Acetanilide Derivative 1" and "Acetanilide Derivative 2" are proprietary to the cited research but are substituted acetanilides.

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after incubation by observing the lowest concentration of the agent that inhibits visible growth.

Detailed Protocol:

  • Preparation of Antimicrobial Stock Solution: A stock solution of the acetanilide derivative is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilution: A two-fold serial dilution of the stock solution is performed in a 96-well plate using cation-adjusted Mueller-Hinton broth (for bacteria).

  • Inoculum Preparation: A suspension of the test microorganism is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). This is then diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are also included.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).

β3-Adrenergic Receptor Agonism

A novel series of acetanilide-based analogues have been identified as potent and selective agonists of the human β3-adrenergic receptor (β3-AR).[2] This receptor is primarily located in adipose tissue and is involved in the regulation of lipolysis and thermogenesis, making it a potential target for the treatment of obesity and type 2 diabetes.[2]

Activation of the β3-AR by an agonist leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to increased lipolysis and energy expenditure.

B3AR_Signaling Agonist Acetanilide Agonist B3AR β3-Adrenergic Receptor Agonist->B3AR Binds G_Protein Gs Protein B3AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Lipolysis & Thermogenesis PKA->Lipolysis Promotes

Caption: The β3-adrenergic receptor signaling pathway activated by acetanilide agonists.

The potency of these acetanilide derivatives as β3-AR agonists is typically measured by their half-maximal effective concentration (EC50) in functional assays.

CompoundTargetEC50 (µM)SelectivityReference
2u (pyrimidin-2-ylacetanilide derivative) β3-AR0.11No agonistic activity for β1- or β2-AR[2]
2f (2-pyridylacetanilide derivative) β3-ARPotentSelective over β1- and β2-AR[2]
2v (pyrazin-2-ylacetanilide derivative) β3-ARPotentSelective over β1- and β2-AR[2]

A common method to assess the functional activity of β3-AR agonists is to measure the accumulation of intracellular cAMP.

Principle: Agonist binding to the Gs-coupled β3-AR activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This increase can be quantified using various methods, such as competitive immunoassays or reporter gene assays.

Detailed Protocol (using a competitive immunoassay):

  • Cell Culture: Cells stably expressing the human β3-AR (e.g., CHO-K1 or HEK293 cells) are cultured to near confluency.

  • Cell Plating: Cells are harvested and seeded into 96-well plates and allowed to attach overnight.

  • Assay Buffer Preparation: An assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) is prepared to prevent the degradation of cAMP.

  • Compound Treatment: The cell culture medium is replaced with the assay buffer containing various concentrations of the acetanilide agonist. Cells are incubated for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: A lysis buffer is added to each well to release the intracellular cAMP.

  • cAMP Measurement: The amount of cAMP in the cell lysate is quantified using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays) according to the manufacturer's instructions.

  • Data Analysis: The concentration of cAMP is plotted against the agonist concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit.

Structure-Activity Relationships (SAR)

The broad range of biological activities exhibited by acetanilide derivatives is a direct consequence of the diverse structural modifications that can be made to the core scaffold. Systematic SAR studies have been instrumental in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

General SAR Observations:

  • Substitution on the Phenyl Ring: The nature, position, and size of substituents on the aniline phenyl ring can profoundly influence activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, affecting its binding to target proteins.

  • Modification of the Acetyl Group: Alterations to the N-acetyl group can also impact activity. For example, replacing the methyl group with larger or more complex moieties can lead to changes in steric hindrance and lipophilicity.

  • Introduction of Heterocyclic Rings: The incorporation of heterocyclic rings, either attached to the phenyl ring or as part of the N-acyl group, has been a successful strategy in developing potent and selective acetanilide derivatives for various targets.

Conclusion and Future Perspectives

The acetanilide scaffold continues to be a rich source of inspiration for medicinal chemists. Its synthetic tractability and the diverse pharmacological profiles of its derivatives ensure its continued relevance in drug discovery. Future research in this area is likely to focus on:

  • Development of more selective and potent analogs for established and novel biological targets.

  • Exploration of novel therapeutic areas for acetanilide-based compounds.

  • Application of computational chemistry and machine learning to guide the design of new derivatives with improved properties.

  • Investigation of combination therapies involving acetanilide derivatives and other therapeutic agents.

This in-depth guide has provided a comprehensive overview of the medicinal chemistry of acetanilide compounds, highlighting their synthesis, diverse biological activities, and mechanisms of action. The presented data, experimental protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this remarkable chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(4-Butoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of N-(4-Butoxyphenyl)acetamide, a compound of interest in medicinal chemistry and drug development. The protocol outlines the acetylation of 4-butoxyaniline (B1265475). Additionally, this guide includes key physical and spectral data for the synthesized compound and discusses its potential biological activities and associated signaling pathways based on related structures.

Chemical Properties and Data

This compound is a derivative of acetanilide (B955) and is of interest due to the pharmacological potential of the broader class of acetamide (B32628) compounds.[1][2]

PropertyValueReference
IUPAC NameThis compound[3]
CAS Number23563-26-0[3]
Molecular FormulaC₁₂H₁₇NO₂[3]
Molecular Weight207.27 g/mol [3]
Melting Point110-112 °C[4]
AppearanceWhite solid[4]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is readily achieved through the N-acetylation of 4-butoxyaniline using acetic anhydride (B1165640). This reaction is a nucleophilic acyl substitution where the amino group of 4-butoxyaniline attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of an amide bond.

Materials:

  • 4-Butoxyaniline

  • Acetic anhydride

  • Glacial acetic acid (as solvent)

  • Saturated sodium bicarbonate solution

  • Ethanol

  • Water

  • Ice

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-butoxyaniline (1 equivalent) in a minimal amount of glacial acetic acid. Gentle warming may be applied to facilitate dissolution.

  • Acetylation: While stirring, slowly add a slight molar excess (approximately 1.1 equivalents) of acetic anhydride to the solution at room temperature. The reaction is exothermic, and the flask may be cooled in a water bath to maintain a controlled temperature.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Upon completion, pour the reaction mixture slowly into a beaker containing crushed ice and water. This will cause the this compound product to precipitate as a solid.

  • Neutralization and Filtration: Carefully neutralize the excess acetic acid and any unreacted acetic anhydride by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid on the filter paper with cold water to remove any residual salts and impurities.

  • Purification by Recrystallization: The crude product can be purified by recrystallization. An ethanol-water mixture is a suitable solvent system.[5][6] Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a moderate temperature.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

Spectroscopic Data Expected Values
¹H NMR (CDCl₃, 300 MHz) δ (ppm) 7.35 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.95 (t, 2H, O-CH₂), 2.15 (s, 3H, COCH₃), 1.80-1.70 (m, 2H, CH₂), 1.55-1.45 (m, 2H, CH₂), 0.98 (t, 3H, CH₃). Note: The NH proton signal may be broad and its chemical shift can vary.
¹³C NMR (CDCl₃, 75.5 MHz) δ (ppm) 168.5 (C=O), 155.5 (Ar-C-O), 131.5 (Ar-C-N), 122.0 (Ar-CH), 114.5 (Ar-CH), 68.0 (O-CH₂), 31.5 (CH₂), 24.5 (COCH₃), 19.5 (CH₂), 14.0 (CH₃).
FTIR (KBr) ν (cm⁻¹) ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1660 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1240 (C-O stretch).

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 4-Butoxyaniline + Acetic Anhydride ReactionMixture Stirring at Room Temperature (1-2 hours) Reactants->ReactionMixture Glacial Acetic Acid Precipitation Precipitation in Ice/Water ReactionMixture->Precipitation Neutralization Neutralization with NaHCO₃ Precipitation->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Crude Product Drying Drying Recrystallization->Drying Product This compound Drying->Product Purified Product Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acetamide This compound (Hypothetical) MAPK_Cascade MAPK Cascade (e.g., ERK, JNK, p38) Acetamide->MAPK_Cascade Potential Inhibition IKK IKK Complex Acetamide->IKK Potential Inhibition Receptor Cell Surface Receptor (e.g., TNFR) Receptor->MAPK_Cascade Receptor->IKK Transcription Gene Transcription MAPK_Cascade->Transcription Regulates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Inhibits IκB NFkB NF-κB IkB_NFkB->NFkB Releases NFkB->Transcription Activates

References

Application Note and Protocol: Purification of N-(4-Butoxyphenyl)acetamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide to the purification of N-(4-Butoxyphenyl)acetamide via recrystallization, a critical technique for achieving high purity of solid organic compounds. Recrystallization separates a compound from its impurities based on differences in their solubility in a chosen solvent system at varying temperatures. This application note details the underlying principles, a protocol for solvent screening, and a step-by-step procedure for the recrystallization of this compound.

Introduction to Recrystallization

Recrystallization is a fundamental purification technique in organic chemistry used to purify nonvolatile solid compounds. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution gradually cools, the solubility of the desired compound decreases, leading to the formation of highly pure crystals. Impurities, which are either insoluble in the hot solvent or present in smaller quantities, remain in the solution (mother liquor). The success of this technique hinges on the selection of an appropriate solvent, which should ideally dissolve the compound well at high temperatures but poorly at low temperatures.[1][2]

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is essential for developing a successful purification protocol.

PropertyValueReference
IUPAC Name This compound[3]
Synonyms 4'-Butoxyacetanilide[3]
CAS Number 23563-26-0[3][4]
Molecular Formula C₁₂H₁₇NO₂[3][4]
Molecular Weight 207.27 g/mol [3]
Appearance White powder/solid[5]
Melting Point 110 - 112 °C[5]

Principle of Recrystallization

The core principle of recrystallization relies on the differential solubility of the target compound and its impurities. An ideal solvent will dissolve the target compound sparingly at room temperature but will dissolve it completely at or near the solvent's boiling point. Soluble impurities should remain in solution even upon cooling, while insoluble impurities can be removed by hot filtration.

G cluster_0 High Temperature cluster_1 Low Temperature High_T Crude Solid in Hot Solvent Dissolved Compound & Soluble Impurities Dissolved High_T->Dissolved Dissolution Insoluble Insoluble Impurities (Removed by Hot Filtration) High_T->Insoluble Low_T Saturated Solution Cools Slowly Dissolved->Low_T Cooling Crystals Pure Compound Crystallizes Low_T->Crystals Crystallization Mother_Liquor Impurities Remain in Mother Liquor Low_T->Mother_Liquor

Caption: The logical principle of purification by recrystallization.

Experimental Protocols

Solvent Selection and Screening

The choice of solvent is the most critical factor in recrystallization. Since specific solubility data for this compound is not widely available, an experimental screening process is necessary. The ideal solvent should be non-reactive with the compound, have a boiling point lower than the compound's melting point, and be volatile enough for easy removal from the crystals.[6]

Protocol for Solvent Screening:

  • Place approximately 20-30 mg of crude this compound into several test tubes.

  • To each tube, add a different candidate solvent (e.g., water, ethanol, methanol, acetone, ethyl acetate, or mixtures like ethanol/water) dropwise, starting with ~0.5 mL.

  • Agitate the tubes at room temperature to assess solubility. A good solvent should not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point, agitating to promote dissolution.

  • A suitable solvent will dissolve the compound completely at a higher temperature. If the compound dissolves readily in the cold solvent or fails to dissolve when heated, it is unsuitable.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice-water bath.

  • The ideal solvent will yield a high quantity of crystalline precipitate upon cooling. Observe the quality and quantity of the crystals formed.

Table of Potential Solvents:

SolventBoiling Point (°C)PolaritySafety Considerations
Water100HighNon-toxic, non-flammable
Ethanol78HighFlammable
Methanol65HighFlammable, Toxic
Acetone56MediumHighly Flammable, Irritant
Ethyl Acetate77MediumFlammable, Irritant
Ethanol/WaterVariableVariableFlammability depends on ratio

Note: Based on the structure of this compound (an acetanilide (B955) derivative), ethanol, water, or an ethanol/water mixed solvent system are promising candidates.[2]

Recrystallization Workflow

The following diagram outlines the general workflow for the recrystallization process.

G start Weigh Crude This compound dissolve 1. Dissolution Dissolve in minimum amount of boiling solvent start->dissolve hot_filter 2. Hot Filtration (Optional) Remove insoluble impurities dissolve->hot_filter if insoluble impurities present cool 3. Crystallization Allow filtrate to cool slowly, then in ice bath dissolve->cool hot_filter->cool vac_filter 4. Collection Collect crystals by vacuum filtration cool->vac_filter wash 5. Washing Rinse crystals with a small amount of ice-cold solvent vac_filter->wash dry 6. Drying Dry crystals in an oven or desiccator wash->dry end Pure Crystalline Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.
Detailed Recrystallization Procedure

Materials:

  • Crude this compound

  • Selected recrystallization solvent

  • Erlenmeyer flasks (2)

  • Hot plate

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and filter paper (for vacuum filtration)

  • Ice bath

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude this compound (e.g., 2.0 g) in a 125 mL Erlenmeyer flask with a few boiling chips. Add a small portion of the selected solvent (e.g., 30 mL), and heat the mixture to a gentle boil on a hot plate.[7] Stir continuously. Add more hot solvent in small increments until the solid just dissolves. Avoid adding excess solvent, as this will reduce the final yield.[7]

  • Hot Filtration (if necessary): If insoluble impurities or colored impurities (after adding activated charcoal) are present, perform a hot filtration.[8][7] Place a stemless funnel with fluted filter paper over a second pre-heated Erlenmeyer flask. Pour the hot solution quickly through the filter paper to remove insoluble materials.

  • Crystallization: Remove the flask containing the clear solution from the heat and cover it. Allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.[9]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[7]

  • Drying: Press the crystals on the filter paper to remove excess solvent. Transfer the purified crystals to a watch glass and dry them in a low-temperature oven (e.g., 60-70 °C) or a desiccator until a constant weight is achieved.

  • Characterization: Determine the weight of the purified product to calculate the percent recovery. Assess the purity by measuring the melting point and comparing it to the literature value. A pure compound will have a sharp melting point range close to the literature value.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[5]

  • Handle organic solvents in a well-ventilated fume hood.[5]

  • Be cautious when heating flammable solvents. Use a steam bath or a heating mantle as a heat source instead of an open-flame Bunsen burner.

  • Avoid inhaling dust from the solid compound.[5]

References

Application Note: Structural Characterization of N-(4-Butoxyphenyl)acetamide using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the structural characterization of N-(4-butoxyphenyl)acetamide, a key intermediate in pharmaceutical synthesis. The protocols herein describe the use of ¹H NMR, ¹³C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the identity and purity of the compound. This document includes predicted spectral data, detailed experimental procedures, and a workflow diagram to guide researchers in their analytical studies.

Introduction

This compound is an organic compound with applications in the synthesis of various pharmaceutical agents. Its structural elucidation is a critical step in quality control and drug development processes. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, while Mass Spectrometry (MS) confirms the molecular weight and provides insights into its fragmentation pattern. This note outlines the comprehensive characterization of this compound. The molecular structure is shown in Figure 1.

Chemical structure of this compound

Figure 1. Chemical Structure of this compound.

Predicted Analytical Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and ESI-MS data for this compound. These values are based on spectral prediction tools and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
9.18br s-1HNH
7.39d8.92HAr-H (ortho to NHCOCH₃)
6.84d8.92HAr-H (ortho to OBu)
3.93t6.52HO-CH₂
2.15s-3HCOCH₃
1.78 - 1.71m-2HO-CH₂-CH₂
1.52 - 1.43m-2HO-(CH₂)₂-CH₂
0.98t7.43HCH₃

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
168.5C=O
155.4Ar-C (para to NHCOCH₃)
131.5Ar-C (ipso to NHCOCH₃)
121.9Ar-CH (ortho to NHCOCH₃)
114.7Ar-CH (ortho to OBu)
68.0O-CH₂
31.4O-CH₂-CH₂
24.3COCH₃
19.3O-(CH₂)₂-CH₂
13.9CH₃

Table 3: Predicted ESI-MS Data for this compound

m/zIon Species
208.13[M+H]⁺
230.11[M+Na]⁺
246.09[M+K]⁺
415.25[2M+H]⁺
437.23[2M+Na]⁺

Experimental Protocols

The following are detailed protocols for the NMR and MS analysis of this compound.

3.1.1 Sample Preparation

  • Weigh approximately 10-20 mg of solid this compound.

  • Transfer the solid to a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.

  • Gently agitate the vial until the sample is completely dissolved.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube.

  • Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

3.1.2 ¹H NMR Data Acquisition

  • Instrument: 500 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3.0 s

  • Spectral Width: 12 ppm

  • Processing: Apply a line broadening of 0.3 Hz, perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

3.1.3 ¹³C NMR Data Acquisition

  • Instrument: 125 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30')

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

  • Processing: Apply a line broadening of 1.0 Hz, perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

3.2.1 Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol (B129727).

  • Dilute the stock solution to a final concentration of 10 µg/mL using a 50:50 mixture of methanol and water containing 0.1% formic acid for positive ion mode analysis.

3.2.2 Data Acquisition

  • Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an ESI source.

  • Ionization Mode: Positive

  • Infusion Rate: 5 µL/min

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow (N₂): 600 L/hr

  • Mass Range: m/z 50-1000

Predicted Mass Spectral Fragmentation

In positive ion mode ESI-MS, this compound is expected to primarily form the protonated molecular ion [M+H]⁺ at m/z 208.13. Common adducts with sodium [M+Na]⁺ (m/z 230.11) and potassium [M+K]⁺ (m/z 246.09) may also be observed. Under collision-induced dissociation (CID), the [M+H]⁺ ion is expected to undergo fragmentation. Key predicted fragment ions are detailed in Table 4.

Table 4: Predicted Major Fragment Ions of [M+H]⁺ of this compound in MS/MS

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
208.13152.10C₄H₈ (Butene)[HOC₆H₄NHCOCH₃+H]⁺
208.13110.07C₄H₉O• (Butoxy radical)[C₆H₅NHCOCH₃+H]⁺
208.13166.09C₂H₂O (Ketene)[HOC₆H₄NH₂+H]⁺

Experimental Workflow and Data Analysis

The overall workflow for the characterization of this compound is depicted in the following diagram.

experimental_workflow cluster_synthesis Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_conclusion Final Characterization synthesis This compound Solid dissolution_nmr Dissolve in CDCl3 synthesis->dissolution_nmr dissolution_ms Dissolve in Methanol/Water synthesis->dissolution_ms nmr_acquisition 1H and 13C NMR Acquisition dissolution_nmr->nmr_acquisition ms_acquisition ESI-MS Acquisition dissolution_ms->ms_acquisition nmr_processing Data Processing and Referencing nmr_acquisition->nmr_processing nmr_interpretation Structure Verification nmr_processing->nmr_interpretation final_report Comprehensive Structural Report nmr_interpretation->final_report ms_processing Data Analysis ms_acquisition->ms_processing ms_interpretation Molecular Weight Confirmation and Fragmentation Analysis ms_processing->ms_interpretation ms_interpretation->final_report

Workflow for the structural characterization of this compound.

Conclusion

The protocols and predicted data presented in this application note provide a comprehensive guide for the structural characterization of this compound using NMR and MS techniques. Adherence to these methodologies will enable researchers to reliably verify the identity and purity of this important pharmaceutical intermediate, ensuring the quality and consistency of their research and development efforts.

Application Note: Development of a Stability-Indicating HPLC Method for the Analysis of N-(4-Butoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(4-Butoxyphenyl)acetamide, also known as Bucetin. The method is suitable for the determination of the active pharmaceutical ingredient (API) in bulk drug samples and for monitoring its stability under various stress conditions. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile (B52724) and water, providing good resolution and peak shape. The method was validated in accordance with ICH guidelines to ensure its suitability for its intended purpose.

Introduction

This compound is an acetamide (B32628) compound with potential applications in the pharmaceutical industry.[1] A robust and reliable analytical method is crucial for the quality control of the bulk drug and its formulated products. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[2][3] This application note describes a systematic approach to developing a stability-indicating HPLC method for this compound, capable of separating the parent drug from its degradation products formed under various stress conditions.[4][5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the analyte is fundamental to developing a successful HPLC method.

PropertyValueReference
Chemical NameThis compound[1]
SynonymsBucetin, 4'-Butoxyacetanilide[6]
CAS Number23563-26-0[7]
Molecular FormulaC12H17NO2[1][6]
Molecular Weight207.27 g/mol [1]
Melting Point110 - 112 °C[7]
LogP2.89690[6]
UV max~254 nm (Estimated based on similar structures)[8]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (B78521) (AR grade)

  • Hydrogen peroxide (30%, AR grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseAcetonitrile : Water (60:40, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength254 nm
Run Time15 minutes
Preparation of Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with the mobile phase.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[9][10]

  • Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to 10 mL with mobile phase.

  • Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 mL of 0.1 N HCl, and dilute to 10 mL with mobile phase.

  • Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% H2O2. Keep at room temperature for 24 hours. Dilute to 10 mL with mobile phase.

  • Thermal Degradation: Keep the solid drug sample in an oven at 105°C for 24 hours. Prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose the solid drug sample to UV light (254 nm) for 24 hours. Prepare a 100 µg/mL solution in the mobile phase.

Method Validation Summary

The developed HPLC method should be validated according to ICH guidelines. The following table summarizes the typical validation parameters and their acceptance criteria.

ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from degradation products and any other potential impurities. Peak purity should be greater than 990.
Linearity Correlation coefficient (r²) ≥ 0.999 over a concentration range of 10-150 µg/mL.
Accuracy Mean recovery should be within 98.0 - 102.0%.
Precision Repeatability (%RSD) ≤ 2.0%. Intermediate Precision (%RSD) ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness No significant changes in results with minor variations in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C).

Diagrams

HPLC_Method_Development_Workflow cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Method Development cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Forced Degradation & Specificity cluster_4 Phase 5: Method Validation (ICH) A Physicochemical Properties (pKa, logP, UV Spectrum) B Column Selection (e.g., C18, C8) A->B C Mobile Phase Screening (ACN, MeOH, Buffers) B->C D Detector Wavelength Selection C->D E Fine-tuning Mobile Phase Ratio D->E F Optimizing Flow Rate & Temperature E->F G Stress Studies (Acid, Base, Oxidation, etc.) F->G H Peak Purity Analysis G->H I Linearity, Accuracy, Precision, etc. H->I J Finalized Analytical Method I->J Experimental_Workflow cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Prepare Mobile Phase (ACN:Water 60:40) C System Equilibration A->C B Prepare Standard & Sample Solutions (100 µg/mL) D Inject Standard/Sample (10 µL) B->D C->D E Data Acquisition (15 min) D->E F Integrate Peaks E->F G Calculate Concentration F->G H Report Results G->H

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of N-(4-Butoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Butoxyphenyl)acetamide is a chemical compound with potential applications in various fields of research and development.[1][2][3] As with any novel compound intended for biological applications, a thorough evaluation of its cytotoxic potential is a critical first step. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using two common and well-established methods: the MTT assay and the LDH assay. These assays offer complementary insights into the compound's effects on cell viability and membrane integrity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[4][5] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, and the intensity of the color is proportional to the number of living cells.[4][5] The Lactate (B86563) Dehydrogenase (LDH) assay is a cytotoxicity assay that quantitatively measures LDH, a stable cytosolic enzyme that is released upon cell lysis.[6][7][8][9] The amount of LDH in the culture supernatant is proportional to the number of dead cells.

Data Presentation

The following table is a template for summarizing the quantitative data obtained from the cytotoxicity assays. It is designed for easy comparison of the effects of this compound across different cell lines and concentrations.

Cell LineAssayConcentration (µM)% Cell Viability (Mean ± SD)% Cytotoxicity (Mean ± SD)IC50 (µM)
HepG2 MTT0100 ± 0.00 ± 0.0
1
10
50
100
LDH00 ± 0.0
1
10
50
100
A549 MTT0100 ± 0.00 ± 0.0
1
10
50
100
LDH00 ± 0.0
1
10
50
100

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the steps to assess the effect of this compound on cell viability by measuring mitochondrial metabolic activity.[5][10][11]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cell lines in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[13]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).[12]

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours in a CO2 incubator.[13]

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[12][13]

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12][13]

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.[14]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Protocol 2: LDH Assay for Cytotoxicity

This protocol details the measurement of cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.[6][9][15]

Materials:

  • This compound

  • Selected cancer cell lines (e.g., HepG2, A549)

  • Complete cell culture medium

  • LDH Cytotoxicity Assay Kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Sample Collection:

    • After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.[9]

    • Carefully transfer a specific volume of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[16]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions provided in the kit.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.[9]

  • Data Acquisition:

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[13]

  • Data Analysis:

    • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[16]

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Mandatory Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HepG2, A549) Cell_Seeding Seed Cells in 96-Well Plate Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound Stock Solution and Dilutions Treatment Treat Cells with Compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24, 48, or 72 hours Treatment->Incubation MTT_Add Add MTT Reagent Incubation->MTT_Add Supernatant_Collect Collect Supernatant Incubation->Supernatant_Collect Formazan_Sol Solubilize Formazan MTT_Add->Formazan_Sol MTT_Read Read Absorbance (570 nm) Formazan_Sol->MTT_Read Data_Analysis Calculate % Viability / % Cytotoxicity Determine IC50 MTT_Read->Data_Analysis LDH_Reaction Perform LDH Reaction Supernatant_Collect->LDH_Reaction LDH_Read Read Absorbance (490 nm) LDH_Reaction->LDH_Read LDH_Read->Data_Analysis

Caption: Experimental workflow for in vitro cytotoxicity testing.

Compound This compound Cell Target Cell Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Oxidative Stress Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Assessing the Antioxidant Activity of N-(4-Butoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Butoxyphenyl)acetamide, a derivative of acetamide, presents a chemical structure suggestive of potential antioxidant properties. The presence of a phenolic ether and an amide linkage could contribute to its ability to scavenge free radicals and modulate cellular oxidative stress responses. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Therefore, the evaluation of the antioxidant potential of novel compounds like this compound is a critical step in the drug discovery and development process.

This document provides a comprehensive guide for the assessment of the antioxidant activity of this compound. It includes detailed protocols for common in vitro antioxidant assays, a cellular antioxidant activity assay, and an overview of a key signaling pathway involved in the cellular antioxidant response.

Putative Mechanism of Antioxidant Action

Phenolic compounds exert their antioxidant effects through various mechanisms, primarily by donating a hydrogen atom from their hydroxyl groups to neutralize free radicals.[2][3] While this compound itself is not a phenol, its butoxy group may influence its electronic properties and potential for interaction with free radicals. The amide group can also play a role in the molecule's overall antioxidant capacity. The primary mechanisms by which phenolic compounds and their derivatives act as antioxidants include:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby quenching it.[4]

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a more stable species.[3]

  • Transition Metal Chelation: By chelating metal ions like iron and copper, antioxidants can prevent them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals.[5]

In Vitro Antioxidant Activity Assessment

A battery of in vitro assays is recommended to comprehensively evaluate the antioxidant potential of this compound. These assays are based on different chemical principles and provide a multi-faceted view of the compound's antioxidant capacity.

Data Presentation: In Vitro Antioxidant Assays

The results of the in vitro antioxidant assays should be summarized in a clear and concise table for easy comparison. The data should be presented as the mean ± standard deviation (SD) from at least three independent experiments.

AssayEndpointThis compoundStandard (e.g., Trolox)
DPPH Assay IC50 (µM)[Insert Value][Insert Value]
ABTS Assay TEAC (Trolox Equivalents)[Insert Value]1.0
FRAP Assay FRAP Value (µM Fe(II) Equivalents)[Insert Value][Insert Value]

Caption: Summary of the in vitro antioxidant activity of this compound.

Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.[6][7]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (B145695)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare serial dilutions of this compound and a standard antioxidant (e.g., Ascorbic acid or Trolox) in methanol.[8]

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard.

  • For the control, add 100 µL of DPPH solution to 100 µL of methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Measure the absorbance at 517 nm using a microplate reader.[9]

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the compound.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[10][11]

Materials:

  • This compound

  • ABTS solution (7 mM)

  • Potassium persulfate (2.45 mM)

  • Ethanol or PBS

  • Trolox (standard)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[11][12]

  • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[10][12]

  • Prepare various concentrations of this compound and Trolox in the appropriate solvent.

  • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each concentration of the test compound or standard.[13]

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.[14]

  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the test compound.

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[15][16]

Materials:

  • This compound

  • FRAP reagent:

    • 300 mM Acetate (B1210297) buffer, pH 3.6

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

  • FeSO₄·7H₂O (for standard curve)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare the fresh FRAP working solution by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.[17][18]

  • Prepare a standard curve using different concentrations of FeSO₄·7H₂O.

  • Prepare various concentrations of this compound.

  • In a 96-well plate, add 280 µL of the FRAP working solution to 20 µL of the test compound, standard, or blank (solvent).

  • Incubate the plate at 37°C for 30 minutes.[16]

  • Measure the absorbance at 593 nm.[15]

  • The FRAP value is calculated from the standard curve and expressed as µM of Fe(II) equivalents.

Cellular Antioxidant Activity (CAA) Assessment

While in vitro assays are useful for initial screening, cell-based assays provide a more biologically relevant measure of antioxidant activity by accounting for factors like cell uptake, metabolism, and localization.[19]

Data Presentation: Cellular Antioxidant Activity Assay
CompoundConcentration (µM)CAA Value (%)
This compound [Concentration 1][Insert Value]
[Concentration 2][Insert Value]
[Concentration 3][Insert Value]
Quercetin (B1663063) (Positive Control) [Concentration][Insert Value]

Caption: Cellular antioxidant activity of this compound in a suitable cell line.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of compounds to prevent the oxidation of a fluorescent probe (DCFH-DA) within cells.

Materials:

  • A suitable cell line (e.g., HepG2, Caco-2)[19]

  • Cell culture medium

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS generator

  • This compound

  • Quercetin (positive control)

  • Black 96-well microplate (for fluorescence)

  • Fluorescence microplate reader

Protocol:

  • Seed cells in a black 96-well plate and allow them to adhere overnight.

  • Wash the cells with PBS and then incubate them with 25 µM DCFH-DA in cell culture medium for 1 hour at 37°C.

  • Wash the cells again with PBS to remove excess probe.

  • Treat the cells with various concentrations of this compound or quercetin for 1 hour.

  • Induce oxidative stress by adding AAPH (e.g., 600 µM).

  • Immediately begin measuring the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.

  • Calculate the CAA value using the integrated area under the curve (AUC) of fluorescence versus time. CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area of the sample-treated cells and ∫CA is the integrated area of the control cells.

Investigation of Cellular Antioxidant Signaling Pathways

Potent antioxidants often exert their effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defense mechanisms. The Keap1-Nrf2 pathway is a major regulator of cellular responses to oxidative stress.[20][21]

Nrf2-Keap1 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[22] Upon exposure to oxidative or electrophilic stress, or to certain antioxidant compounds, Keap1 undergoes a conformational change, leading to the release of Nrf2.[21] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[23][24]

To investigate if this compound can activate this pathway, experiments such as Western blotting for Nrf2 nuclear translocation and qPCR for the expression of Nrf2 target genes can be performed.

Diagrams

experimental_workflow cluster_invitro In Vitro Antioxidant Assays cluster_cellular Cell-Based Assays cluster_mechanistic Mechanistic Studies DPPH DPPH Assay ABTS ABTS Assay FRAP FRAP Assay CAA Cellular Antioxidant Activity (CAA) Assay Nrf2 Nrf2 Pathway Activation (Western Blot, qPCR) CAA->Nrf2 Compound This compound Compound->DPPH Compound->ABTS Compound->FRAP Compound->CAA

Caption: Experimental workflow for assessing the antioxidant activity of this compound.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto release Keap1 Keap1 (modified) Keap1_Nrf2->Keap1 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Antioxidant This compound (or Oxidative Stress) Antioxidant->Keap1_Nrf2 inhibition ARE ARE Nrf2_nuc->ARE binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection

References

Application Notes and Protocols for Cell-Based Assays Using N-(4-Butoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Butoxyphenyl)acetamide is a small molecule belonging to the acetamide (B32628) class of organic compounds. While the specific biological activities of this compound are not extensively documented in publicly available literature, the broader acetamide scaffold is present in a variety of compounds exhibiting diverse pharmacological effects, including analgesic, anti-inflammatory, antioxidant, and anti-cancer properties.[1][2] These application notes provide a comprehensive framework for researchers to investigate the potential cytotoxic and anti-proliferative effects of this compound using common cell-based assays. The protocols and hypothetical data presented herein serve as a guide for the initial characterization of this compound's biological activity.

Chemical Properties

PropertyValueReference
IUPAC Name This compound[3][4]
Synonyms 4'-Butoxyacetanilide[3][5]
CAS Number 23563-26-0[4]
Molecular Formula C12H17NO2[3][4]
Molecular Weight 207.27 g/mol [3][4]
Physical State White solid[5]
Melting Point 185-187°C[6]

Safety and Handling

This compound may cause skin and eye irritation.[5][7] It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][7][8] Store in a cool, dry, and tightly sealed container.[5]

Hypothesized Signaling Pathway

Based on the known activities of structurally related acetamide compounds, a plausible hypothesis is that this compound may exert its effects by modulating signaling pathways that regulate cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is frequently dysregulated in cancer and inflammatory diseases.

G Hypothesized MAPK/ERK Signaling Pathway Modulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Translocates & Activates Compound This compound Compound->RAF Potential Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates G General Experimental Workflow Cell_Culture 1. Cell Line Selection & Culture Seeding 2. Cell Seeding in Microplates Cell_Culture->Seeding Treatment 3. Treatment with This compound Seeding->Treatment Incubation 4. Incubation Treatment->Incubation Assay 5. Perform Cell-Based Assay (e.g., MTT, Apoptosis) Incubation->Assay Data_Acquisition 6. Data Acquisition Assay->Data_Acquisition Data_Analysis 7. Data Analysis & Interpretation Data_Acquisition->Data_Analysis G Logical Flow for Data Interpretation MTT_Data Cytotoxicity Data (MTT Assay) - IC50 values Conclusion Conclusion: This compound induces cytotoxicity in cancer cells via apoptosis, potentially through inhibition of the MAPK/ERK pathway. MTT_Data->Conclusion Shows dose-dependent cell viability reduction Apoptosis_Data Apoptosis Data (Flow Cytometry) Apoptosis_Data->Conclusion Confirms cell death is apoptotic Pathway_Data Signaling Pathway Analysis (e.g., Western Blot for p-ERK) Pathway_Data->Conclusion Suggests a mechanism of action

References

Application Notes and Protocols for N-(4-Butoxyphenyl)acetamide as a Laboratory Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of N-(4-Butoxyphenyl)acetamide as a laboratory reference standard. This document is intended to guide researchers and scientists in the accurate identification, quantification, and use of this compound in various analytical applications.

Introduction

This compound, also known as 4'-butoxyacetanilide, is a chemical compound often utilized as a reference standard in analytical chemistry. It is notably recognized as "Bufexamac impurity D" in the European Pharmacopoeia, highlighting its importance in the quality control of the pharmaceutical product Bufexamac.[1][2] Accurate characterization and quantification of such impurities are crucial for ensuring the safety and efficacy of pharmaceutical formulations. This document outlines the essential physicochemical properties, a typical synthesis method, and detailed analytical protocols for this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for its proper handling, storage, and use in analytical method development.

PropertyValueReference
Chemical Name This compound[3][4][5]
Synonyms 4'-Butoxyacetanilide, Acetamide (B32628), N-(4-butoxyphenyl)-[3][6]
CAS Number 23563-26-0[3][5]
Molecular Formula C12H17NO2[3][4][5][7]
Molecular Weight 207.27 g/mol [3][4][7]
Melting Point 110 - 114 °C[8]
Appearance White to off-white crystalline powder[9]
Solubility Likely soluble in organic solvents like ethanol, methanol, and acetonitrile. Limited solubility in water.[9]
Storage Store in a well-closed container, protected from light, at controlled room temperature.[10]

Synthesis Protocol

The following is a representative protocol for the synthesis of this compound, based on the acetylation of 4-butoxyaniline (B1265475). This method is suitable for laboratory-scale preparation.

Diagram: Synthesis Workflow

Synthesis_Workflow Synthesis of this compound Reactants 4-Butoxyaniline + Acetic Anhydride (B1165640) Reaction Stirring at Room Temperature Reactants->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Quenching Quench with Ice-Water Reaction->Quenching Precipitation Precipitate Formation Quenching->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Water Filtration->Washing Drying Drying under Vacuum Washing->Drying Product This compound Drying->Product

Caption: A typical workflow for the synthesis of this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-butoxyaniline in a minimal amount of glacial acetic acid.

  • Acetylation: To the stirred solution, slowly add 1.1 equivalents of acetic anhydride at room temperature.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing ice-cold water with constant stirring.

  • Precipitation and Isolation: The product, this compound, will precipitate as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold water to remove any remaining acetic acid and other water-soluble impurities.

  • Drying: Dry the purified product under vacuum to obtain a crystalline solid.

  • Characterization: Confirm the identity and purity of the synthesized compound using techniques such as melting point determination, NMR, and FTIR spectroscopy.

Analytical Protocols

The following protocols are provided as a starting point for the analysis of this compound. Method optimization and validation are essential for specific applications.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the identification and quantification of this compound in bulk materials and pharmaceutical formulations.

Diagram: HPLC Analysis Workflow

HPLC_Workflow HPLC Analysis of this compound Standard Prepare Standard Solution Injection Inject into HPLC Standard->Injection Sample Prepare Sample Solution Sample->Injection HPLC HPLC System Separation Chromatographic Separation (C18 Column) HPLC->Separation Injection->HPLC Detection UV Detection Separation->Detection Data Data Acquisition and Analysis Detection->Data

Caption: General workflow for the HPLC analysis of this compound.

Experimental Protocol: HPLC
ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The addition of 0.1% formic acid or phosphoric acid may improve peak shape.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a wavelength of maximum absorbance (to be determined by UV scan, typically around 245 nm for similar structures).
Injection Volume 10 µL
Standard Preparation Prepare a stock solution of this compound reference standard in the mobile phase or a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
Sample Preparation Dissolve the sample in the mobile phase or a suitable solvent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification and quantification of this compound, particularly for volatile and semi-volatile impurity profiling.

Diagram: GC-MS Analysis Workflow

GCMS_Workflow GC-MS Analysis of this compound Standard Prepare Standard Solution Injection Inject into GC Standard->Injection Sample Prepare Sample Solution Sample->Injection GCMS GC-MS System Separation Chromatographic Separation (e.g., DB-5ms column) GCMS->Separation Injection->GCMS Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Data Data Acquisition and Analysis Detection->Data

Caption: A typical workflow for the GC-MS analysis of this compound.

Experimental Protocol: GC-MS
ParameterRecommended Conditions
GC Column A non-polar or medium-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min).
Inlet Temperature 250 °C
Injection Mode Split or splitless, depending on the concentration.
Oven Temperature Program Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Range Scan from m/z 40 to 400.
Standard Preparation Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) at 1 mg/mL. Prepare working standards by serial dilution.
Sample Preparation Dissolve the sample in a suitable solvent to achieve a concentration within the calibration range.
Spectroscopic Characterization

Spectroscopic data is essential for the unequivocal identification of the reference standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the butoxy group protons (triplet, sextet, quintet, triplet), the acetyl methyl protons (singlet), and the amide proton (broad singlet).

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • The FTIR spectrum will exhibit characteristic absorption bands for the N-H stretching of the secondary amide, C=O stretching of the amide, aromatic C-H stretching, and C-O stretching of the ether linkage. The spectrum is typically recorded using a KBr pellet.[7]

Data Presentation

For quantitative analysis, a calibration curve should be constructed by plotting the peak area (from HPLC or GC-MS) against the concentration of the prepared standard solutions. The concentration of this compound in the sample can then be determined from this curve.

Parameter HPLC-UV GC-MS
Linearity (r²) ≥ 0.999≥ 0.995
Limit of Detection (LOD) To be determined experimentallyTo be determined experimentally
Limit of Quantitation (LOQ) To be determined experimentallyTo be determined experimentally
Precision (%RSD) ≤ 2.0%≤ 15%
Accuracy (% Recovery) 98.0 - 102.0%85.0 - 115.0%

Safety Information

This compound may cause skin sensitization.[7] It is important to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).[7]

Disclaimer: The protocols provided in these application notes are intended as a guide. It is the responsibility of the user to validate these methods for their specific application and to ensure that all work is conducted in a safe and compliant manner.

References

Standard operating procedure for handling N-(4-Butoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Purpose

This document provides a detailed standard operating procedure (SOP) for the safe handling, storage, and use of N-(4-Butoxyphenyl)acetamide (also known as 4'-butoxyacetanilide). It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, to ensure safety and proper experimental conduct.

Scope

This SOP applies to all laboratory activities involving the handling, storage, and disposal of this compound.

Physicochemical and Hazard Information

This compound is a chemical compound with the molecular formula C12H17NO2.[1][2] A summary of its key properties and hazard classifications is provided below.

Quantitative Data Summary
PropertyValueReference
Molecular Weight 207.27 g/mol [1][2]
CAS Number 23563-26-0[2]
Melting Point 185-187°C[3]
Boiling Point (Predicted) 384.4 ± 25.0 °C[3]
Density (Predicted) 1.054 ± 0.06 g/cm3 [3]
GHS Hazard Statements H317: May cause an allergic skin reaction. H412: Harmful to aquatic life with long lasting effects.[1]
Hazard Symbols Warning[1]

Health and Safety Precautions

All personnel must adhere to the following safety protocols when handling this compound.

Personal Protective Equipment (PPE)

A diagram illustrating the required PPE is provided below.

PPE_Workflow cluster_ppe Required Personal Protective Equipment Eye_Protection Safety Glasses with Side Shields or Goggles Hand_Protection Chemical-Resistant Gloves (e.g., Nitrile) Body_Protection Laboratory Coat Respiratory_Protection Use in a Well-Ventilated Area or Fume Hood

Caption: Required Personal Protective Equipment for handling this compound.

Handling Procedures
  • General Handling: Avoid contact with skin and eyes.[4] Avoid breathing dust, vapor, mist, or gas.[4]

  • Engineering Controls: Use adequate ventilation to keep airborne concentrations low.[4] Operations that may generate dust should be performed in a chemical fume hood.

  • Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in areas where the chemical is handled.[5]

First Aid Measures
Exposure RouteFirst Aid ProcedureReference
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation or rash occurs, get medical advice/attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek medical attention.[4]

Storage and Disposal

Proper storage and disposal are crucial to maintain the integrity of the compound and ensure safety.

Storage
  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep the container tightly closed.[4]

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal
  • Dispose of contents and container in accordance with local, regional, and national regulations.

  • Contaminated packaging should be disposed of as unused product.

Application Notes and Protocols

Note: There is currently a limited amount of publicly available data on the specific biological activities and mechanisms of action of this compound. The information below is based on the general properties of related acetamide (B32628) derivatives and provides a framework for its potential application in research.

Potential Research Applications

Derivatives of acetamide have been investigated for a range of biological activities, including:

  • Anticancer Activity: Phenylacetamide derivatives have been explored for their cytotoxic effects on various cancer cell lines.

  • Anti-inflammatory and Analgesic Activity: Some acetamide compounds have shown potential as anti-inflammatory and analgesic agents.

  • Antioxidant Activity: Certain acetamide derivatives have demonstrated the ability to scavenge free radicals.

This compound can be considered a candidate for screening in assays related to these activities.

General Protocol for In Vitro Screening (Hypothetical)

The following workflow outlines a general approach for the initial in vitro screening of this compound for cytotoxic activity.

in_vitro_workflow cluster_workflow General In Vitro Cytotoxicity Screening Workflow A Prepare Stock Solution of This compound in DMSO C Treat Cells with a Range of Compound Concentrations A->C B Seed Cancer Cell Lines in 96-well Plates B->C D Incubate for 24-72 hours C->D E Perform Cell Viability Assay (e.g., MTT, MTS) D->E F Measure Absorbance using a Plate Reader E->F G Calculate IC50 Values F->G

Caption: A general workflow for in vitro cytotoxicity screening.

Protocol Steps:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

  • Cell Seeding: Plate the desired cancer cell lines in 96-well microplates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound stock solution. Include appropriate vehicle controls (DMSO alone).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT assay. This involves the addition of the MTT reagent, followed by incubation and solubilization of the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Spill and Emergency Procedures

A logical workflow for handling spills is outlined below.

Spill_Response cluster_spill Spill Response Protocol A Evacuate the Immediate Area B Alert Others and the Lab Supervisor A->B C Don Appropriate PPE B->C D Contain the Spill with Absorbent Material C->D E Sweep or Vacuum up the Material D->E F Place in a Sealed Container for Disposal E->F G Clean the Spill Area with Soap and Water F->G H Decontaminate all Equipment Used G->H

Caption: Logical workflow for responding to a spill of this compound.

In the event of a large spill, evacuate the area and contact the institution's emergency response team.

References

Troubleshooting & Optimization

Troubleshooting low yield in N-(4-Butoxyphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(4-Butoxyphenyl)acetamide Synthesis

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the synthesis of this compound, with a primary focus on resolving issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? A1: The most prevalent and straightforward method for synthesizing this compound is the N-acylation of 4-butoxyaniline (B1265475). This is typically achieved by reacting 4-butoxyaniline with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride. A base may be used to neutralize the acidic byproduct generated during the reaction.[1]

Q2: My synthesis resulted in a very low yield. What are the primary factors to investigate? A2: Low yields in this synthesis can typically be attributed to one or more of the following factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring via Thin Layer Chromatography (TLC) is essential.[1][2]

  • Impure Starting Materials: The purity of the starting 4-butoxyaniline is critical.[3][4] Additionally, the acylating agent, acetic anhydride, can hydrolyze in the presence of moisture, reducing its efficacy.[1][3]

  • Formation of Side Products: Over-acylation can lead to the formation of a diacetylated byproduct, especially if an excess of the acylating agent is used.[3][4] Oxidation of the 4-butoxyaniline starting material can also lead to colored impurities and reduced yield.[2][5]

  • Losses During Workup and Purification: Significant product loss can occur during aqueous workup, extraction, and particularly during recrystallization if the conditions are not optimized.[1][6]

Q3: How can I effectively monitor the progress of the reaction? A3: The reaction progress can be efficiently monitored using Thin Layer Chromatography (TLC).[2] By spotting the reaction mixture alongside the starting 4-butoxyaniline, you can observe the consumption of the starting material and the appearance of the product spot. The reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate.[2]

Q4: My final product is off-color (e.g., yellow or brown). What is the cause and how can it be remedied? A4: Discoloration is often due to the formation of colored byproducts from the oxidation of the starting aniline (B41778) derivative.[2][5] To minimize this, the reaction can be performed under an inert atmosphere (e.g., nitrogen or argon).[2] If the crude product is already colored, adding a small amount of activated charcoal to the solution before recrystallization and performing a hot filtration can effectively remove these colored impurities.[5]

Q5: I am losing a substantial amount of product during recrystallization. What can I do to improve recovery? A5: Low recovery during recrystallization is a common issue.[5] To improve your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product.[6][7] Using an excessive volume of solvent will leave a significant portion of your product dissolved in the mother liquor, even after cooling.[6][7] Additionally, always wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the pure product.[5]

Q6: What are the best solvents for recrystallizing this compound? A6: For acetanilide (B955) derivatives, polar protic solvents or mixtures are often effective.[7] An ethanol-water mixed solvent system is a common choice, where the product is dissolved in a minimal amount of hot ethanol, and water is added as an anti-solvent to induce crystallization upon cooling.[1][2][8] Other lower alcohols like methanol (B129727) or isopropanol (B130326) could also be effective.[7][9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Impure/Degraded Reagents: Starting 4-butoxyaniline is oxidized; acetic anhydride is hydrolyzed.[1][3] 2. Insufficient Reaction Time/Temperature: The reaction has not proceeded to completion.[3]1. Use freshly purified 4-butoxyaniline and a new, unopened bottle of acetic anhydride. Ensure all glassware is dry.[1][3] 2. Monitor the reaction by TLC until the starting material is consumed.[2] If needed, consider extending the reaction time or gently heating the mixture.[3][6]
Multiple Spots on TLC of Crude Product 1. Diacetylation: Excess acylating agent has led to the formation of a less polar, diacetylated byproduct.[3][4] 2. Unreacted Starting Material: The reaction was incomplete.[4]1. Use stoichiometric amounts of the acylating agent or a slight excess of the amine.[4] Purify via column chromatography if recrystallization is ineffective at removing the byproduct.[3] 2. Extend reaction time or consider gentle heating.[3]
Product is Oily or a Gummy Solid 1. Presence of Impurities: Unreacted starting materials or acetic acid byproduct can prevent proper crystallization.[4] 2. Inappropriate Recrystallization Solvent: The chosen solvent is not suitable.1. Wash the crude product with a saturated sodium bicarbonate solution to remove acidic impurities before recrystallization.[4] 2. Experiment with different solvent systems, such as ethanol/water, methanol/water, or ethyl acetate (B1210297)/hexanes.[9]
Significant Product Loss During Workup 1. Product Solubility: The product has some solubility in the aqueous layer during extraction.[1] 2. Premature Crystallization: Product crystallizes in the funnel during hot filtration.[1]1. Saturate the aqueous layer with NaCl to decrease the solubility of the organic product ("salting out").[1] Perform multiple extractions with the organic solvent. 2. Use a pre-heated funnel and filter flask for hot filtration.[1]
Final Product is Discolored 1. Oxidation: The starting amine was oxidized by exposure to air during the reaction.[2] 2. Excessive Heat: The reaction temperature was too high, causing decomposition.[2]1. Perform the reaction under an inert atmosphere (N₂ or Ar).[2] 2. Treat the crude product with activated charcoal during recrystallization.[5] 3. Run the reaction at a lower temperature.[2]

Data Presentation

Table 1: General Impact of Reaction Parameters on Yield
ParameterConditionExpected Impact on Yield/PurityRationale
Temperature Room Temperature vs. Gentle Heating (e.g., 50-70°C)Gentle heating can increase reaction rate and drive the reaction to completion, potentially increasing yield.[3][6]Provides activation energy for the acylation reaction. However, excessive heat can promote side reactions and decomposition.[2][6]
Reaction Time Insufficient vs. SufficientA sufficient reaction time is crucial for consuming all the limiting reagent, thereby maximizing the crude yield.[3]The reaction needs time to go to completion. Progress should be monitored via TLC.[3]
Reagent Stoichiometry Excess Acetic AnhydrideMay lead to the formation of a diacetylated byproduct, reducing the yield of the desired mono-acetylated product.[3][4]The initially formed product can react again with the excess acylating agent.[3]
Atmosphere Air vs. Inert (N₂ or Ar)Running the reaction under an inert atmosphere can prevent the oxidation of the aniline starting material, leading to a purer product and potentially higher yield.[2]Aniline derivatives are susceptible to air oxidation, which forms colored impurities.[2][5]
Table 2: Common Solvents for Recrystallization of Acetanilides
Solvent / SystemTypeSuitability Notes
Ethanol/Water Mixed ProticHighly effective. The compound is dissolved in minimal hot ethanol, and water is added dropwise as an anti-solvent until turbidity persists. Reheat to clarify and cool slowly.[1][8]
Methanol/Water Mixed ProticSimilar to ethanol/water, often provides good crystal formation.[9]
Isopropanol ProticA good single-solvent option to try if mixed systems are problematic.
Ethyl Acetate/Hexanes Mixed AproticUseful for compounds that are highly soluble in ethyl acetate. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent.
Toluene AromaticCan be effective for less polar acetanilide derivatives.[9]

Experimental Protocols

Synthesis of this compound via N-acylation

This protocol describes a general laboratory procedure for the synthesis of this compound.

Materials:

  • 4-Butoxyaniline

  • Acetic Anhydride

  • Pyridine (B92270) or Triethylamine (B128534) (optional, as base)

  • Dichloromethane (or other suitable anhydrous solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Recrystallization solvent (e.g., Ethanol, Water)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-butoxyaniline (1.0 eq) in anhydrous dichloromethane.

  • Addition of Reagents: Cool the flask to 0 °C using an ice bath. To the stirred solution, add a base such as pyridine or triethylamine (1.2 eq).[2]

  • Slowly add acetic anhydride (1.1 eq) dropwise to the solution, ensuring the internal temperature remains below 5-10 °C.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction is complete when the 4-butoxyaniline spot has disappeared.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the acetic acid byproduct and any unreacted acetic anhydride.[4]

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Purification (Initial): Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Final): Purify the crude solid by recrystallization. Dissolve the crude product in a minimum amount of boiling ethanol. If the solution is colored, allow it to cool slightly, add a spatula tip of activated charcoal, and boil for a few minutes before performing a hot filtration.[5] To the clear filtrate, add hot water dropwise until the solution becomes persistently cloudy. Reheat gently until the solution is clear again, then allow it to cool slowly to room temperature and finally in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold water or a cold ethanol/water mixture. Dry the crystals in a vacuum oven.

Mandatory Visualization

Reaction_Pathway Reactant1 4-Butoxyaniline plus_node Reactant1->plus_node Reactant2 Acetic Anhydride Reactant2->plus_node Product plus_node->Product Byproduct plus_node->Byproduct +

Caption: Chemical reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield in Synthesis check_reaction Problem in Reaction Phase? start->check_reaction incomplete_reaction Incomplete Reaction (Check TLC) check_reaction->incomplete_reaction Yes impure_reagents Impure Reagents check_reaction->impure_reagents Yes side_products Side Products Formed (e.g., Diacetylation) check_reaction->side_products Yes check_purification Problem in Purification? check_reaction->check_purification No solution_reaction_time Increase Reaction Time / Temp incomplete_reaction->solution_reaction_time solution_reagents Purify/Replace Reagents Use Anhydrous Conditions impure_reagents->solution_reagents solution_stoichiometry Adjust Stoichiometry side_products->solution_stoichiometry end_node Yield Improved solution_reaction_time->end_node solution_reagents->end_node solution_stoichiometry->end_node workup_loss Loss During Workup (Extraction) check_purification->workup_loss Yes recrystallization_loss Poor Recrystallization check_purification->recrystallization_loss Yes solution_workup Saturate Aqueous Layer (NaCl) Perform Multiple Extractions workup_loss->solution_workup solution_recrystallization Optimize Solvent System Use Minimum Hot Solvent Wash with Cold Solvent recrystallization_loss->solution_recrystallization solution_workup->end_node solution_recrystallization->end_node

Caption: Troubleshooting workflow for diagnosing low yield in this compound synthesis.

References

Optimizing reaction conditions for N-(4-Butoxyphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(4-Butoxyphenyl)acetamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common challenges encountered during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.

Question Answer and Troubleshooting Steps
Q1: My reaction yield is significantly lower than expected. What are the possible causes and how can I improve it? A1: Low yields can stem from several factors. Consider the following troubleshooting steps:* Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the starting amine (4-butoxyaniline) is fully consumed before workup.[1]* Reagent Purity: Ensure the purity of your starting materials, particularly the 4-butoxyaniline (B1265475), which can degrade over time. The acetylating agent (acetic anhydride (B1165640) or acetyl chloride) should be fresh and free from hydrolysis.* Reaction Temperature: The acetylation of anilines is typically exothermic. Maintain a low temperature (e.g., 0-5 °C) during the addition of the acetylating agent to prevent side reactions.[1][2]* Base Stoichiometry: If using a base like pyridine (B92270) or triethylamine, ensure it is used in at least a stoichiometric amount to neutralize the acid byproduct (acetic acid or HCl).* Purification Losses: Significant product loss can occur during recrystallization if too much solvent is used or if the product has high solubility in the chosen solvent system.[3] Minimize the amount of hot solvent used for dissolution and ensure thorough cooling to maximize crystal precipitation.[3]
Q2: The final product is colored (e.g., pink, yellow, or brown). Why is this happening and how can I remove the color? A2: Color in the final product is usually due to trace impurities formed by the oxidation of the starting aniline (B41778) derivative.[1][3] Phenylenediamines and related anilines are often sensitive to air and light.[1]* Prevention: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[1] Store the 4-butoxyaniline starting material in a cool, dark place under an inert atmosphere.[1]* Removal: The color can often be removed by treating a solution of the crude product with activated charcoal before the final filtration step in recrystallization.[1][3] The charcoal adsorbs the colored impurities, which are then removed by hot filtration.[3]
Q3: I am observing an unexpected side product in my analysis (TLC/NMR). What could it be? A3: Common side products in this reaction include:* Di-acetylated Product: Over-acetylation can occur, especially under harsh conditions or with a large excess of the acetylating agent, leading to the formation of N-acetyl-N-(4-butoxyphenyl)acetamide.[3]* O-Acetylation: Although less common for anilines, if there were a free hydroxyl group on the ring, O-acetylation could compete with N-acetylation.* Ring Acylation (Friedel-Crafts): While N-acylation is much faster, under certain conditions (e.g., strong Lewis acid catalysts), acylation of the aromatic ring could occur as a minor side reaction.
Q4: The reaction is not proceeding to completion, even after an extended time. What should I do? A4: A stalled reaction can be caused by several issues:* Inactive Acetylating Agent: The acetic anhydride or acetyl chloride may have hydrolyzed due to improper storage. Use a fresh bottle of the reagent.* Insufficient Activation: Ensure proper reaction conditions. If using a base, confirm it has been added. The reaction may require gentle warming to room temperature after the initial cooled addition to proceed to completion.[2]* Poor Solubility: If the starting materials are not fully dissolved in the chosen solvent, the reaction rate may be very slow. Ensure you are using an appropriate solvent (e.g., dichloromethane, ethyl acetate, or acetic acid).
Q5: What is the most effective method for purifying the crude this compound? A5: The most common and effective purification method is recrystallization.[1][4]* Solvent Choice: A mixture of ethanol (B145695) and water is often effective.[4] Other systems like ethyl acetate/hexanes can also be used.[1][2]* Procedure: Dissolve the crude product in a minimum amount of the hot solvent, filter while hot (if insoluble impurities are present), and then allow the solution to cool slowly to form high-purity crystals.[5] Wash the collected crystals with a small amount of ice-cold solvent to remove residual impurities.[3]
Q6: How can I confirm the identity and purity of my final product? A6: Standard analytical techniques should be used:* Melting Point: Compare the experimental melting point to the literature value. A sharp melting range close to the reported value indicates high purity. The melting point for a related compound, (4-BUTOXYPHENYL)ACETAMIDE, is reported as 185-187°C.[6]* Spectroscopy: Use ¹H NMR, ¹³C NMR, and FT-IR to confirm the chemical structure. Mass spectrometry can be used to confirm the molecular weight (207.27 g/mol ).[7]* Chromatography: Use TLC to check for the presence of starting materials or impurities. A single spot suggests high purity.

Data Presentation

Optimizing reaction parameters is crucial for maximizing yield and purity. The following table summarizes how different experimental variables can influence the outcome of the this compound synthesis.

Parameter Condition A Condition B Condition C Expected Outcome & Comments
Acetylating Agent Acetic Anhydride (1.1 eq)Acetyl Chloride (1.1 eq)Acetic Anhydride (2.0 eq)Condition A is standard and produces acetic acid as a byproduct. Condition B is more reactive but produces corrosive HCl, requiring a base. Condition C uses excess reagent which may lead to di-acetylation.[3]
Base None (in Acetic Acid)Pyridine (1.2 eq)NaHCO₃ (aq.)Condition A is a common method. Condition B is effective for scavenging acid byproducts. Condition C is often used during workup to neutralize excess acid.[5][8]
Solvent Glacial Acetic AcidDichloromethane (DCM)Ethyl AcetateCondition A can serve as both solvent and catalyst. B and C are common organic solvents that facilitate easy workup. DCM is effective for reactions at low temperatures.[2]
Temperature 100 °C0 °C to RTRoom TemperatureCondition A is aggressive and may cause side reactions. Condition B is the most common approach, involving initial cooling to control the exothermic reaction followed by warming to room temperature.[1][2] Condition C may be too slow or inefficient.
Typical Yield Variable (Risk of byproducts)>90% (Optimized)~85%Yields are highly dependent on the combination of parameters and successful purification.

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetic Anhydride

This protocol details a standard laboratory procedure for the N-acetylation of 4-butoxyaniline.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-butoxyaniline (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Cool the flask in an ice-water bath to 0-5 °C. To the stirred solution, add acetic anhydride (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by TLC until the 4-butoxyaniline spot is no longer visible.

  • Workup (Precipitation): Pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water with stirring. This will cause the crude this compound to precipitate as a solid.[5]

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove acetic acid and other water-soluble impurities.[5]

  • Purification (Recrystallization): Transfer the crude solid to an Erlenmeyer flask. Add a minimum amount of hot ethanol or an ethanol/water mixture to completely dissolve the solid.[4] If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes before performing a hot filtration to remove the charcoal.[3]

  • Crystallization and Drying: Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry them in a vacuum oven.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a logical troubleshooting path for the synthesis.

G Diagram 1: General Experimental Workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Dissolve 4-butoxyaniline in solvent B 2. Cool to 0-5 °C A->B C 3. Add Acetylating Agent (e.g., Acetic Anhydride) B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Precipitate in Ice Water D->E F 6. Filter and Wash Crude Product E->F G 7. Recrystallize from Ethanol/Water F->G H 8. Filter and Dry Pure Product G->H I 9. Characterize Product (NMR, IR, MP, MS) H->I G Diagram 2: Troubleshooting Decision Tree Start Problem Identified LowYield Low Yield? Start->LowYield ColoredProduct Colored Product? LowYield->ColoredProduct No Sol_Yield Check Reagent Purity Optimize Recrystallization Ensure Stoichiometry LowYield->Sol_Yield Yes IncompleteRxn Incomplete Reaction? ColoredProduct->IncompleteRxn No Sol_Color Use Inert Atmosphere Add Activated Charcoal during Recrystallization ColoredProduct->Sol_Color Yes Sol_Incomplete Use Fresh Reagents Increase Reaction Time/Temp Check Solubility IncompleteRxn->Sol_Incomplete Yes

References

Technical Support Center: Synthesis of N-(4-Butoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(4-Butoxyphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the acetylation of 4-butoxyaniline (B1265475) using an acetylating agent like acetic anhydride (B1165640). This reaction is a nucleophilic acyl substitution where the amino group of 4-butoxyaniline attacks the carbonyl carbon of acetic anhydride. The reaction is often carried out in a suitable solvent, and a base may be added to neutralize the acetic acid byproduct, driving the reaction to completion.

Q2: My reaction mixture has developed a dark color. What is the likely cause and how can I prevent it?

A2: The development of a dark color, often described as "tars," is typically due to the oxidation of the starting material, 4-butoxyaniline. Anilines, especially those with electron-donating groups like alkoxy groups, are susceptible to air oxidation, which can produce colored polymeric byproducts. To minimize this, it is advisable to use purified 4-butoxyaniline. If the starting material is already colored, it can be purified by distillation or by dissolving it in dilute acid, treating it with activated carbon to adsorb the colored impurities, and then regenerating the free amine by adding a base.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent oxidation.

Q3: I am observing a second spot on my TLC that is less polar than my desired product. What could this be?

A3: A less polar byproduct is likely the di-acetylated compound, N,N-diacetyl-4-butoxyaniline. This side product can form, especially if the reaction is heated for a prolonged period in the presence of excess acetic anhydride.[2] The formation of the diacetyl derivative involves the acetylation of the initially formed this compound.

Q4: What are the best practices for purifying the crude this compound?

A4: Recrystallization is the most common and effective method for purifying the crude product. A mixed solvent system, such as ethanol (B145695) and water, is often effective. The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. Slow cooling allows for the formation of pure crystals.[3][4] It is crucial to cool the solution slowly to achieve the best results in recrystallization.[1]

Q5: How can I confirm the identity and purity of my final product?

A5: The identity and purity of this compound can be confirmed using several analytical techniques. The melting point of the purified solid should be sharp and match the literature value. Spectroscopic methods such as Infrared (IR) spectroscopy can confirm the presence of the amide functional group, and Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. Thin-layer chromatography (TLC) is a quick and effective way to assess the purity by comparing the product to the starting material and detecting any impurities.[3][4]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Acetylating Agent: Acetic anhydride may have hydrolyzed due to improper storage. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Protonation of Starting Amine: If the reaction is run under strongly acidic conditions without a base to neutralize the acid byproduct, the starting amine can be protonated, rendering it non-nucleophilic.1. Use fresh or recently distilled acetic anhydride. 2. Monitor the reaction progress using TLC. If the reaction is sluggish, gentle heating may be applied. 3. Add a weak base, such as sodium acetate (B1210297), to the reaction mixture to neutralize the acetic acid formed.[4]
Product is Colored (Pink, Brown, or Black) 1. Impure Starting Material: The 4-butoxyaniline used may contain colored oxidation products.[1] 2. Oxidation during Reaction: The amine is susceptible to air oxidation, especially at elevated temperatures.1. Purify the 4-butoxyaniline before use by distillation or treatment with activated carbon.[1] 2. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid excessive heating.
Presence of a Major Side Product 1. Di-acetylation: Formation of N,N-diacetyl-4-butoxyaniline, especially with prolonged heating.[2]1. Avoid excessive heating and prolonged reaction times. Use a slight excess of the amine relative to the acetic anhydride if di-acetylation is a significant issue.
Difficulty in Product Crystallization 1. Presence of Oily Impurities: Oxidation byproducts are often oily and can inhibit crystallization. 2. Solution Not Saturated: The concentration of the product in the recrystallization solvent is too low.1. Purify the crude product using column chromatography before recrystallization if it is very impure. 2. During recrystallization, ensure the minimum amount of hot solvent is used to dissolve the product. If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Quantitative Data Summary

The following table summarizes the potential side products in the synthesis of this compound and their distinguishing characteristics.

Compound Structure Molecular Weight ( g/mol ) Potential Origin Distinguishing Analytical Features
This compound (Main Product)C₁₂H₁₇NO₂207.27Desired product of the acetylation of 4-butoxyaniline.-
4-Butoxyaniline (Starting Material)C₁₀H₁₅NO165.23Unreacted starting material.More polar than the product on a normal phase TLC plate.
N,N-Diacetyl-4-butoxyaniline C₁₄H₁₉NO₃249.31Over-acetylation of the product, especially with prolonged heating.[2]Less polar than the product on a normal phase TLC plate. Will show two acetyl group signals in the ¹H NMR spectrum.
Oxidation Byproducts Variable polymeric structuresVariableOxidation of 4-butoxyaniline.[1]Often colored and may appear as a streak or baseline material on a TLC plate.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from standard procedures for the acetylation of anilines.[4]

Materials:

  • 4-Butoxyaniline

  • Acetic Anhydride

  • Sodium Acetate

  • Ethanol

  • Deionized Water

  • Hydrochloric Acid (concentrated)

  • Activated Carbon (optional)

  • Erlenmeyer flask

  • Stir bar and magnetic stir plate

  • Ice bath

  • Büchner funnel and filter flask

Procedure:

  • Purification of 4-Butoxyaniline (Optional, if starting material is colored):

    • Dissolve the impure 4-butoxyaniline in dilute hydrochloric acid.

    • Add a small amount of activated carbon and stir for 10-15 minutes.

    • Filter the mixture to remove the activated carbon.

    • Slowly add a solution of sodium hydroxide (B78521) to the filtrate until the solution is basic, at which point the purified 4-butoxyaniline will precipitate.

    • Extract the purified amine with a suitable organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure.

  • Acetylation Reaction:

    • In a 100 mL Erlenmeyer flask, dissolve 5.0 g of 4-butoxyaniline in 30 mL of water and 4.5 mL of concentrated hydrochloric acid. The amine will dissolve upon protonation.

    • In a separate beaker, prepare a solution of 5.3 g of sodium acetate in 20 mL of water.

    • To the solution of 4-butoxyaniline hydrochloride, add 6.0 mL of acetic anhydride while swirling the flask.

    • Immediately after adding the acetic anhydride, add the sodium acetate solution all at once.

    • Swirl the mixture vigorously. A white precipitate of this compound should form.

    • Cool the reaction mixture in an ice bath for 30 minutes to ensure complete crystallization.

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with cold water.

    • Recrystallize the crude product from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them thoroughly.

  • Characterization:

    • Determine the melting point of the dried product.

    • Obtain IR and NMR spectra to confirm the structure.

    • Assess the purity using TLC.

Visualizations

experimental_workflow start Start purify_amine Purify 4-Butoxyaniline (Optional) start->purify_amine If starting material is impure acetylation Acetylation Reaction: - 4-Butoxyaniline HCl - Acetic Anhydride - Sodium Acetate start->acetylation If starting material is pure purify_amine->acetylation isolation Isolation: - Cool in Ice Bath - Vacuum Filtration acetylation->isolation recrystallization Purification: - Recrystallize from Ethanol/Water isolation->recrystallization characterization Characterization: - Melting Point - IR, NMR - TLC recrystallization->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Problem Encountered low_yield Low or No Yield? start->low_yield colored_product Colored Product? start->colored_product side_product Side Product on TLC? start->side_product low_yield->colored_product No check_reagents Check Acetic Anhydride (Hydrolysis?) low_yield->check_reagents Yes colored_product->side_product No purify_sm Purify Starting Amine colored_product->purify_sm Yes diacetylation Di-acetylation Suspected (Less Polar Spot) side_product->diacetylation Yes check_conditions Check Reaction Time/Temp (Monitor by TLC) check_reagents->check_conditions check_base Ensure Base (e.g., NaOAc) was Added check_conditions->check_base inert_atm Use Inert Atmosphere purify_sm->inert_atm avoid_heat Avoid Prolonged Heating diacetylation->avoid_heat

References

N-(4-Butoxyphenyl)acetamide solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N-(4-Butoxyphenyl)acetamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

A1: this compound, also known as Butacetin, is an organic compound with the molecular formula C12H17NO2.[1][2][3] It is often used in laboratory research and is classified as a laboratory chemical.[4] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Weight 207.27 g/mol [1][5]
Melting Point 110 - 114 °C[4][6]
Appearance White powder/solid[4]
Predicted LogP 2.5[1]
CAS Number 23563-26-0[1][4]

Q2: Why is my this compound not dissolving in water?

A2: this compound is expected to have low aqueous solubility. This is due to its chemical structure, which includes a non-polar butoxy group and a phenyl ring, making the molecule predominantly hydrophobic.[7] The principle of "like dissolves like" suggests that its solubility will be limited in polar solvents like water.[8]

Q3: What factors can influence the aqueous solubility of this compound?

A3: Several factors can affect the solubility of this compound in aqueous solutions:

  • Temperature: For many organic compounds, solubility tends to increase with higher temperatures.[7]

  • pH: The pH of the solution can influence the ionization state of a compound, which in turn affects its solubility.[7][9]

  • Co-solvents: The addition of organic co-solvents can significantly increase the solubility of hydrophobic compounds in aqueous solutions.

  • Excipients: The presence of other substances, such as surfactants or cyclodextrins, can enhance solubility through mechanisms like micellar solubilization or complexation.[10][11]

Q4: What are the recommended solvents for dissolving this compound?

A4: Due to its hydrophobic nature, this compound is likely more soluble in organic solvents. Common organic solvents that may be effective include ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO).[7][12] When preparing stock solutions for biological assays, DMSO is a common choice, which is then diluted in an aqueous medium.[13]

Troubleshooting Guide

This guide provides a step-by-step approach to addressing common solubility issues with this compound.

Issue: Poor Dissolution in Aqueous Buffer

If you are observing that this compound is not dissolving in your aqueous buffer, follow this troubleshooting workflow:

G start Start: Poor Dissolution check_purity 1. Verify Compound Purity start->check_purity prepare_stock 2. Prepare a Concentrated Stock in Organic Solvent (e.g., DMSO) check_purity->prepare_stock dilute 3. Dilute Stock Solution into Aqueous Buffer prepare_stock->dilute observe Precipitation? dilute->observe no_precip No: Soluble at this Concentration observe->no_precip No yes_precip Yes: Precipitation Occurs observe->yes_precip Yes troubleshoot Troubleshoot Further yes_precip->troubleshoot option_a A. Use Co-solvents (e.g., Ethanol) troubleshoot->option_a option_b B. Adjust pH of the Aqueous Buffer troubleshoot->option_b option_c C. Increase Temperature troubleshoot->option_c option_d D. Employ Solubilizing Excipients (e.g., Cyclodextrins) troubleshoot->option_d

Troubleshooting workflow for this compound dissolution.

Issue: Solution Becomes Cloudy or Precipitates Over Time

This may indicate that the compound has limited thermodynamic stability in the aqueous solution.

  • Considerations:

    • The concentration may be above the equilibrium solubility.

    • Changes in temperature (e.g., cooling to room temperature from a warmer preparation temperature) can cause precipitation.

  • Solutions:

    • Prepare fresh solutions before each experiment.

    • Store solutions at a constant temperature.

    • Consider using formulation strategies to create a more stable solution, such as creating a solid dispersion or using complexation agents.[11]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines a standard method for determining the equilibrium solubility of this compound.[8][14]

  • Preparation:

    • Add an excess amount of this compound to a known volume of the aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[8][14]

  • Equilibration:

    • Place the vials in a shaker with controlled temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.[8]

  • Sample Separation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, centrifugation or filtration (using a filter compatible with the compound and solvent) is recommended.

  • Analysis:

    • Quantify the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G start Start: Add Excess Compound to Aqueous Solution shake Equilibrate (e.g., 24-48h at constant temperature) start->shake separate Separate Solid and Liquid (Centrifuge/Filter) shake->separate analyze Analyze Supernatant Concentration (e.g., HPLC) separate->analyze end Result: Equilibrium Solubility analyze->end

Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its molecular properties and the characteristics of the solvent system.

G cluster_factors Influencing Factors compound This compound (Predominantly Hydrophobic) solubility Aqueous Solubility compound->solubility temp Temperature temp->solubility ph pH ph->solubility cosolvents Co-solvents cosolvents->solubility excipients Excipients excipients->solubility

Key factors influencing the aqueous solubility of this compound.

References

Technical Support Center: N-(4-Butoxyphenyl)acetamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of N-(4-Butoxyphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: Impurities in this compound often originate from starting materials or side reactions during synthesis. Common impurities may include:

  • Unreacted Starting Materials: Such as 4-butoxyaniline (B1265475).

  • Di-acetylated Products: Formation of these by-products can occur.

  • Degradation Products: Hydrolysis of the amide bond can lead to the formation of 4-butoxyaniline and acetic acid.

Q2: What is the recommended method for purifying crude this compound?

A2: Recrystallization is a highly effective and commonly used method for purifying this compound. The choice of solvent is crucial for successful purification. Based on the solubility of similar acetanilide (B955) derivatives, polar protic solvents are generally recommended. Ethanol (B145695), methanol (B129727), and acetone (B3395972) are good starting points. A mixed solvent system, such as ethanol-water, can also be very effective for inducing crystallization.[1]

Q3: How can I remove colored impurities from my this compound product?

A3: Colored impurities, which are often polar organic compounds, can be effectively removed by treating the solution of the crude product with activated charcoal before recrystallization. The activated charcoal adsorbs the colored impurities, which are then removed by hot filtration.[2][3]

Q4: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A4: A low and broad melting point range is a strong indicator of the presence of impurities. Pure crystalline solids have a sharp and defined melting point. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point.[4]

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: Several analytical methods can be used to determine the purity of this compound:

  • High-Performance Liquid Chromatography (HPLC): A versatile and sensitive technique for separating and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point for method development.[1][5][6]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and monitor the progress of purification.

  • Melting Point Analysis: As mentioned, the melting point is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.

Troubleshooting Guides

Recrystallization Issues

Problem: The compound does not dissolve in the hot solvent.

Possible Cause Solution
Insufficient Solvent Add a small amount of additional hot solvent until the compound dissolves. Be mindful that using too much solvent will reduce the final yield.[1]
Inappropriate Solvent The chosen solvent may not be suitable. Test the solubility of a small amount of the compound in different solvents to find a more appropriate one. Polar protic solvents like ethanol or methanol are generally good choices for acetanilides.[1]
Insoluble Impurities If a small amount of solid remains undissolved even with additional hot solvent, it is likely an insoluble impurity. Proceed with hot filtration to remove it.[1]

Problem: No crystals form upon cooling.

Possible Cause Solution
Too Much Solvent Used The solution is not saturated. Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
Supersaturation The solution is supersaturated and requires nucleation to begin crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[7]
Cooling Too Rapidly Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]

Problem: Oiling out instead of crystallization.

Possible Cause Solution
Solution is too concentrated Add a small amount of hot solvent to the oil, heat until it dissolves, and then allow it to cool slowly.
Melting point of the compound is below the boiling point of the solvent Use a lower-boiling solvent or a solvent mixture.
Presence of impurities that lower the melting point The crude product may be too impure. Consider a preliminary purification step like column chromatography before recrystallization.
Column Chromatography Issues

Problem: Poor separation of the compound from impurities.

Possible Cause Solution
Inappropriate Solvent System The polarity of the eluent is not optimal. Use TLC to test different solvent systems to achieve good separation between your compound and the impurities.
Column Overloading Too much sample has been loaded onto the column. Use a larger column or reduce the amount of sample.
Cracked or Channeled Column Packing The silica (B1680970) gel was not packed properly. Repack the column carefully to ensure a uniform stationary phase.

Data Presentation

Property Value Source
Molecular Formula C₁₂H₁₇NO₂[8][9]
Molecular Weight 207.27 g/mol [9]
Melting Point 110 - 112 °CFisher Scientific
Appearance Off-white to light yellow crystalline powder[10]
Solubility Soluble in ethanol, methanol, and DMSO.[11][12][13] Sparingly soluble in water.[12][11][12][13]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol-Water
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil the solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Flash Column Chromatography of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane (B92381) and ethyl acetate, with the polarity determined by prior TLC analysis).

  • Column Packing: Carefully pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed sample onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the sample.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Dissolve Dissolve in Hot Solvent Crude->Dissolve HotFilter Hot Filtration (remove insoluble impurities) Dissolve->HotFilter Cool Cool to Crystallize HotFilter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry Analysis Purity Check (Melting Point, TLC, HPLC) Dry->Analysis Analysis->Dissolve Repurify if needed Pure Pure this compound Analysis->Pure Meets Purity Specs TroubleshootingRecrystallization cluster_NoCrystals Troubleshooting: No Crystals cluster_OilingOut Troubleshooting: Oiling Out cluster_LowYield Troubleshooting: Low Yield Start Recrystallization Attempt Issue Issue Encountered? Start->Issue NoCrystals No Crystals Formed? Issue->NoCrystals Yes OilingOut Oiling Out? Issue->OilingOut Yes LowYield Low Yield? Issue->LowYield Yes Success Successful Purification Issue->Success No TooMuchSolvent Too much solvent? NoCrystals->TooMuchSolvent Supersaturated Supersaturated? NoCrystals->Supersaturated TooConcentrated Too concentrated? OilingOut->TooConcentrated WrongSolvent Wrong solvent? OilingOut->WrongSolvent TooMuchSolventYield Too much solvent? LowYield->TooMuchSolventYield CrystalsInFilter Crystals lost during transfer? LowYield->CrystalsInFilter Evaporate Evaporate some solvent TooMuchSolvent->Evaporate Yes ScratchOrSeed Scratch flask or add seed crystal Supersaturated->ScratchOrSeed Yes AddSolvent Add more hot solvent TooConcentrated->AddSolvent Yes ChangeSolvent Change to a lower boiling point solvent WrongSolvent->ChangeSolvent Yes EvaporateMotherLiquor Concentrate mother liquor for a second crop TooMuchSolventYield->EvaporateMotherLiquor Yes ImproveTechnique Improve transfer technique CrystalsInFilter->ImproveTechnique Yes

References

Resolving peak tailing in HPLC analysis of N-(4-Butoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for resolving peak tailing issues encountered during the HPLC analysis of N-(4-Butoxyphenyl)acetamide.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak where the latter half of the peak is broader than the front half. This can lead to inaccurate quantification and reduced resolution. This guide provides a systematic approach to diagnosing and resolving peak tailing in the analysis of this compound.

Initial Assessment: Is it the Peak or the System?

First, determine if the tailing is specific to the this compound peak or if all peaks in the chromatogram are affected.

  • All peaks are tailing: This often points to a system-wide issue.

  • Only the this compound peak is tailing: This suggests a specific interaction between the analyte and the stationary phase or a sample-related issue.

Systematic Troubleshooting Steps

Follow these steps to identify and resolve the root cause of peak tailing.

A robust HPLC method is the foundation for good peak shape. Based on the physicochemical properties of this compound, a neutral amide, a standard reversed-phase method is a suitable starting point.

Proposed HPLC Method for this compound

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (B52724):Water (60:40, v/v)
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 245 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase

Experimental Protocol: Standard HPLC Analysis of this compound

Objective: To provide a baseline HPLC method for the analysis of this compound.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • C18 HPLC column (4.6 x 150 mm, 5 µm)

  • Standard HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a 60:40 (v/v) mixture of acetonitrile and water. Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to achieve a final concentration of 10 µg/mL.

  • HPLC System Setup:

    • Install the C18 column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column oven temperature to 30 °C.

    • Set the UV detector wavelength to 245 nm.

  • Injection: Inject 10 µL of the standard solution onto the HPLC system.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of the this compound peak.

Secondary interactions between the analyte and the stationary phase are a primary cause of peak tailing.[1][2]

Problem: Interaction with Residual Silanol (B1196071) Groups Silica-based C18 columns have residual silanol groups (Si-OH) on the surface that can interact with polar functional groups on the analyte, such as the amide group in this compound, leading to peak tailing.[2][3]

Solutions:

  • pH Adjustment of the Mobile Phase: While this compound is a neutral amide and generally not ionizable under typical HPLC conditions, the ionization state of residual silanols is pH-dependent.[4] At a lower pH (around 2.5-3.5), silanol groups are protonated and less likely to interact with the analyte.[1]

    • Action: Add a small amount of an acidic modifier like 0.1% formic acid or phosphoric acid to the aqueous portion of the mobile phase.[5]

  • Use of End-Capped Columns: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated.

    • Action: Ensure you are using a high-quality, end-capped C18 column. If your column is old, it may be degraded, exposing more silanol groups.[1]

  • Competitive Displacement: Adding a competing base to the mobile phase can mask the silanol groups.

    • Action: For neutral amides, this is less common, but if strong silanol interactions are suspected, adding a low concentration (e.g., 5-10 mM) of an amine modifier like triethylamine (B128534) (TEA) to the mobile phase can improve peak shape. However, this can shorten column lifetime.

Troubleshooting Flowchart for Chemical Interactions

start Peak Tailing Observed check_silanol Suspect Silanol Interactions start->check_silanol adjust_ph Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) check_silanol->adjust_ph Primary Action use_endcapped Use a High-Quality End-Capped Column check_silanol->use_endcapped Column Choice add_modifier Add Amine Modifier (e.g., TEA) check_silanol->add_modifier Advanced Option end_good Peak Shape Improved adjust_ph->end_good use_endcapped->end_good add_modifier->end_good

Caption: Troubleshooting secondary silanol interactions.

If chemical optimization doesn't resolve the tailing, consider physical aspects of your HPLC system and column.

Problem: Column Degradation Over time, HPLC columns can degrade, leading to poor peak shape.

  • Column Void: A void at the head of the column can cause band broadening and tailing.

  • Contamination: Accumulation of strongly retained compounds on the column can create active sites that cause tailing.

  • Blocked Frit: A partially blocked inlet frit can distort the flow path.

Solutions:

  • Action:

    • Reverse flush the column (if permitted by the manufacturer) with a strong solvent to remove contaminants.

    • If a void is suspected, gently tapping the column inlet may temporarily resolve the issue, but column replacement is the long-term solution.

    • Replace the column with a new one of the same type to confirm if the old column was the issue.[5]

Problem: Extra-Column Volume Excessive volume between the injector and the detector can lead to peak broadening and tailing.[3]

Solutions:

  • Action:

    • Use tubing with the smallest possible internal diameter (e.g., 0.005 inches) and keep the length to a minimum.

    • Ensure all fittings and connections are properly made to avoid dead volume.

Troubleshooting Flowchart for Physical Issues

start Persistent Peak Tailing check_column Inspect Column Integrity start->check_column check_system Evaluate System Connections start->check_system reverse_flush Reverse Flush Column check_column->reverse_flush replace_column Replace Column check_column->replace_column optimize_tubing Optimize Tubing (ID and Length) check_system->optimize_tubing check_fittings Check Fittings for Dead Volume check_system->check_fittings end_good Tailing Resolved reverse_flush->end_good replace_column->end_good optimize_tubing->end_good check_fittings->end_good

Caption: Diagnosing physical and system-related causes of peak tailing.

Issues with the sample itself or how it's prepared can also lead to peak tailing.

Problem: Sample Overload Injecting too much sample can saturate the stationary phase, leading to a broad, tailing peak.[2]

Solution:

  • Action: Reduce the injection volume or dilute the sample.

Problem: Inappropriate Sample Solvent If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

Solution:

  • Action: Ideally, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.

Problem: Mobile Phase Issues Improperly prepared mobile phase can affect peak shape.

  • Inadequate Buffering: For ionizable compounds, poor buffering can lead to tailing, though this is less critical for neutral amides.

  • Contamination: Contaminated solvents can introduce interfering substances.

Solution:

  • Action: Always use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing even with a new C18 column?

A1: Even new columns can exhibit tailing due to secondary interactions with residual silanols. Try lowering the mobile phase pH by adding 0.1% formic acid. Also, ensure your sample is fully dissolved and that the sample solvent is not stronger than your mobile phase.

Q2: Can the mobile phase composition (acetonitrile vs. methanol) affect peak tailing for this compound?

A2: Yes. Acetonitrile and methanol (B129727) have different solvent properties. While both are suitable for reversed-phase HPLC, one may provide better peak shape for a specific analyte. If you are experiencing tailing with an acetonitrile-water mobile phase, trying a methanol-water mobile phase with equivalent solvent strength is a valid troubleshooting step.

Q3: What is a good USP tailing factor to aim for?

A3: An ideal peak has a tailing factor of 1.0. For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable. However, for high-precision quantitative analysis, a tailing factor as close to 1.0 as possible is desirable.

Q4: Could metal contamination in my HPLC system cause peak tailing for this compound?

A4: Yes, metal contamination, particularly iron or steel from frits or tubing, can create active sites that interact with certain analytes, leading to peak tailing.[3] If you suspect metal contamination, passivating the HPLC system with an acid wash (e.g., nitric acid, following your system manufacturer's guidelines) may help.

Q5: My peak shape is good for low concentration standards but tails at higher concentrations. What is the cause?

A5: This is a classic symptom of mass overload.[2] The stationary phase has a finite capacity for the analyte. At high concentrations, the stationary phase becomes saturated, leading to peak broadening and tailing. To resolve this, reduce the amount of sample injected, either by lowering the injection volume or by diluting your sample.

References

Technical Support Center: N-(4-Butoxyphenyl)acetamide Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of N-(4-Butoxyphenyl)acetamide during storage and experimental handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure of this compound, an acetanilide (B955) derivative, the primary degradation pathways are anticipated to be hydrolysis and oxidation.[1]

  • Hydrolysis: The amide linkage is susceptible to cleavage under both acidic and basic conditions, which would yield 4-butoxyaniline (B1265475) and acetic acid.

  • Oxidation: The butoxyphenyl group and the amide functional group can be susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylated species, or other degradation products. Strong oxidizing agents should be avoided during storage and handling.[2][3]

  • Thermal Degradation: At elevated temperatures, decomposition can occur, leading to the release of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2][3]

  • Photodegradation: Exposure to light, particularly UV radiation, may induce degradation. It is recommended to store the compound protected from light.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[2] A specific storage temperature of 2-8°C is recommended.[4] It is also crucial to protect the compound from light.

Q3: What materials are incompatible with this compound?

A3: Avoid storing or handling this compound with strong oxidizing agents and acid chlorides.[2][3]

Q4: I am observing unexpected peaks in my HPLC analysis after storing a solution of this compound. What could be the cause?

A4: The appearance of new peaks in your chromatogram likely indicates degradation of the compound. The degradation products could result from hydrolysis if the solution is at a low or high pH, or from oxidation if the solution has been exposed to air for an extended period. To confirm this, you can perform a forced degradation study (see Experimental Protocols section) to intentionally degrade the compound and compare the retention times of the resulting peaks with the unexpected peaks in your analysis.

Q5: How can I develop a stability-indicating HPLC method for this compound?

A5: A stability-indicating HPLC method is one that can accurately quantify the parent drug without interference from its degradation products, impurities, or excipients. To develop such a method, you will need to:

  • Perform forced degradation studies to generate the potential degradation products.

  • Select an appropriate HPLC column (a C18 column is often a good starting point for this type of molecule).

  • Optimize the mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and a buffer) to achieve good separation between the parent compound and all degradation products.

  • Validate the method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and storage of this compound.

Issue Potential Cause Troubleshooting Steps
Discoloration of Solid Material (e.g., turning yellow or brown) Oxidation or exposure to light.1. Ensure the storage container is tightly sealed and purged with an inert gas (e.g., nitrogen or argon) if possible. 2. Store the container in a dark place or use an amber-colored vial. 3. Verify that the storage temperature is consistently maintained at 2-8°C.
Decreased Purity Over Time in Solution Hydrolysis or oxidation.1. Prepare solutions fresh whenever possible. 2. If solutions must be stored, use a buffered solution at a neutral pH (around 7) if compatible with your experimental design. 3. Degas solvents before use to remove dissolved oxygen. 4. Store solutions at 2-8°C and protect from light.
Inconsistent Results in Biological Assays Degradation of the compound leading to lower effective concentration.1. Regularly check the purity of your stock solutions using a validated analytical method (e.g., HPLC). 2. Prepare fresh dilutions for each experiment from a recently prepared and verified stock solution. 3. Consider including a positive control with a freshly prepared sample of this compound in your assays.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.
  • Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at 105°C for 24 hours.
  • Photodegradation: Expose a sample of the stock solution in a transparent vial to a photostability chamber (with a light source compliant with ICH Q1B guidelines) for a specified duration.

3. Sample Analysis:

  • After the stress period, allow the samples to cool to room temperature.
  • Neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
  • Dilute all samples to a suitable concentration for HPLC analysis.
  • Analyze the stressed samples, along with an unstressed control sample, using an appropriate HPLC method (see Protocol 2 for a starting point).

Protocol 2: Example Stability-Indicating HPLC Method

This is a starting point for an HPLC method. Optimization will be necessary based on the results of the forced degradation study.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 6.8) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 245 nm (or a wavelength of maximum absorbance for this compound)
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

degradation_pathways main This compound hydrolysis Hydrolysis (Acid/Base) main->hydrolysis oxidation Oxidation main->oxidation thermal Thermal Stress main->thermal photo Photodegradation main->photo prod1 4-Butoxyaniline hydrolysis->prod1 prod2 Acetic Acid hydrolysis->prod2 prod3 Oxidized Products (e.g., N-oxides, hydroxylated species) oxidation->prod3 prod4 Decomposition Products (NOx, CO, CO2) thermal->prod4 prod5 Photodegradation Products photo->prod5

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_forced_degradation Forced Degradation Study cluster_hplc_analysis Stability-Indicating HPLC Analysis start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress neutralize Neutralize/Dilute Samples stress->neutralize hplc Inject Samples into HPLC neutralize->hplc analyze Analyze Chromatograms (Identify degradation peaks, quantify parent compound) hplc->analyze conclusion conclusion analyze->conclusion Assess Stability & Method Specificity

Caption: Workflow for forced degradation and stability analysis.

logical_relationship cluster_causes Potential Causes cluster_solutions Preventative Measures issue Observed Degradation of This compound cause1 Improper Storage (Temperature, Light, Air Exposure) issue->cause1 cause2 Incompatible Solvents/Reagents (e.g., strong acids/bases, oxidizers) issue->cause2 cause3 Extended Storage of Solutions issue->cause3 solution1 Store at 2-8°C, Protected from Light, in a Tightly Sealed Container cause1->solution1 solution2 Use High-Purity, Neutral Solvents; Avoid Incompatible Materials cause2->solution2 solution3 Prepare Solutions Fresh; Use Buffered Systems if Necessary cause3->solution3

Caption: Troubleshooting logic for this compound degradation.

References

Overcoming challenges in scaling up N-(4-Butoxyphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-(4-Butoxyphenyl)acetamide Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the N-acetylation of 4-butoxyaniline (B1265475). This reaction typically involves treating 4-butoxyaniline with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. The reaction is a nucleophilic acyl substitution where the amino group of 4-butoxyaniline attacks the carbonyl carbon of the acetylating agent.[1]

Q2: What are the primary safety concerns when working with the reagents for this synthesis?

A2: Acetic anhydride and acetyl chloride are corrosive and potent lachrymators; they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[2] Pyridine, sometimes used as a base, is flammable and toxic.[1] Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.

Q3: Why is controlling the reaction temperature important during acetylation?

A3: Temperature control is crucial for managing the reaction rate and minimizing side reactions. While some N-acetylations require heat to proceed, excessive temperatures can lead to the formation of impurities, such as di-acetylated byproducts or degradation of starting materials and products.[3][4] For highly reactive agents like acetyl chloride, initial cooling (e.g., 0 °C) is often necessary to control the exothermic reaction.[5][6]

Q4: Can this synthesis be considered a "green" chemical process?

A4: Traditional methods often use hazardous reagents and solvents. However, greener approaches are being developed for N-acylation reactions. These include using water as a solvent, employing milder acetylating agents like acetonitrile, or utilizing catalysts to enable reactions under more environmentally friendly conditions.[7][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Reaction: Reaction time or temperature may be insufficient. The acetylating agent may not be reactive enough.[3]1a. Monitor the reaction using Thin Layer Chromatography (TLC) to confirm the consumption of the starting amine.[6] 1b. Increase the reaction temperature or time. Consider using microwave irradiation to accelerate the reaction.[7] 1c. If using acetic anhydride, switch to the more reactive acetyl chloride.[3] 1d. For challenging reactions, consider adding a catalyst like zinc chloride or iodine.[3]
2. Impure Reagents: Water present in the solvent or acetic anhydride will hydrolyze the acetylating agent. Impurities in the starting 4-butoxyaniline can lead to side reactions.[9]2a. Use anhydrous solvents and freshly opened or distilled acetic anhydride. 2b. Verify the purity of the 4-butoxyaniline starting material via analytical techniques (e.g., NMR, GC-MS).
Product is Colored (e.g., Pink, Yellow, Brown) 1. Oxidation of Starting Material: The 4-butoxyaniline starting material is susceptible to air oxidation, which can form colored impurities that carry through to the final product.[10]1a. Use purified (e.g., freshly distilled or recrystallized) 4-butoxyaniline. 1b. During purification, treat a solution of the crude product with activated charcoal to adsorb colored impurities before recrystallization.[10] 1c. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6]
Difficulty with Product Purification 1. Oiling Out During Recrystallization: The product separates as an oil instead of forming crystals. This happens when the boiling point of the solvent is higher than the melting point of the solute or if the product is too impure.[10]1a. Ensure the product is mostly pure before attempting recrystallization. 1b. Use a lower-boiling point solvent or a different solvent system. 1c. Lower the temperature at which the solution is saturated by adding slightly more solvent.
2. Poor Crystal Formation: No crystals form upon cooling, or the crystals are very fine.[10]2a. The solution may be too dilute; boil off some solvent to concentrate it. 2b. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. 2c. Allow the solution to cool more slowly to encourage the formation of larger crystals.
Multiple Spots on TLC of Purified Product 1. Presence of Unreacted Starting Material: The reaction did not go to completion.1a. Optimize the reaction time and stoichiometry to ensure full conversion of the starting amine.[6]
2. Formation of Di-acetylated Byproduct: Over-acetylation can occur, especially under harsh conditions or with a strong base, leading to N,N-diacetyl-4-butoxyaniline.[9][10]2a. Use milder reaction conditions (e.g., lower temperature, weaker base). 2b. Avoid a large excess of the acetylating agent. 2c. If the byproduct is present, purification by column chromatography may be required to separate it from the desired mono-acetylated product.[10]

Data Presentation: Optimization of N-Acetylation Conditions

The following table summarizes the impact of various reaction parameters on the N-acetylation of aromatic amines, which is the core reaction for synthesizing this compound.

Parameter Condition Effect on Yield & Purity Considerations
Acetylating Agent Acetic AnhydrideGenerally provides good yields.Less reactive than acetyl chloride; may require heating or a catalyst.[3]
Acetyl ChlorideHighly reactive, often leading to faster reactions and higher conversions.[3]Very corrosive and moisture-sensitive. The reaction is highly exothermic and may require cooling. Generates HCl as a byproduct.[2]
Acetonitrile (with catalyst)A greener and milder alternative.[8][11]Requires a catalyst (e.g., alumina) and higher temperatures (e.g., 200 °C) in a continuous-flow setup.[11]
Solvent Acetic AcidCan serve as both solvent and catalyst.The reaction can be slow.[2]
Aprotic Solvents (e.g., DCM, THF)Good for dissolving reactants and facilitating the reaction.Must be anhydrous.
WaterAn environmentally friendly "green" solvent option.[7]Often requires microwave irradiation to overcome the low solubility of organic reactants.[7]
Catalyst NoneSufficient for many simple acetylations with reactive agents.May result in low conversion for less reactive or sterically hindered amines.[3]
Base (e.g., Pyridine, NaOAc)Neutralizes the acidic byproduct (acetic acid or HCl), driving the reaction to completion.[2][12]The choice of base can influence the reaction rate and side product formation.
Lewis Acid (e.g., ZnCl₂, Al₂O₃)Activates the acetylating agent, increasing its electrophilicity.[3][11]Useful for deactivated or sterically hindered amines.[3]
Temperature 0 °C to Room TemperatureStandard for reactive acetylating agents like acetyl chloride to control exothermicity.[5]May be too slow for less reactive substrates.
Reflux / High TemperatureIncreases reaction rate and drives the reaction to completion, especially with acetic anhydride.[12]Can increase the formation of impurities like di-acetylated byproducts.[4]

Experimental Protocols

Protocol 1: Synthesis via Acetic Anhydride

This protocol is a standard method for the N-acetylation of an aromatic amine.

Objective: To synthesize this compound from 4-butoxyaniline and acetic anhydride.

Materials:

  • 4-butoxyaniline

  • Acetic anhydride

  • Sodium acetate[2]

  • Concentrated Hydrochloric Acid (HCl)[13]

  • Water

  • Ethanol (for recrystallization)

  • Round-bottom flask, magnetic stirrer, heating mantle, ice bath, Buchner funnel.

Procedure:

  • Reactant Setup: In a 250 mL round-bottom flask, add 4-butoxyaniline (1.0 eq). Add water (approx. 25 mL per 1 g of aniline) and a magnetic stir bar.

  • Solubilization: While stirring, add concentrated HCl dropwise until the 4-butoxyaniline dissolves completely to form 4-butoxyanilinium chloride.[13]

  • Acetylation: In a separate beaker, prepare a solution of sodium acetate (B1210297) (1.2 eq) in water. To the stirred aniline (B41778) solution, add acetic anhydride (1.1 eq) in one portion. Immediately follow this by adding the sodium acetate solution.[13]

  • Precipitation & Isolation: A white precipitate of this compound should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the crude product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold water to remove any remaining salts and acids.

  • Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound. Dry the crystals in a vacuum oven.

Visualizations

Synthesis Workflow

The following diagram outlines the general workflow for the synthesis, purification, and analysis of this compound.

G Synthesis Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reactants Prepare Reactants (4-Butoxyaniline, Acetic Anhydride) Mix Mix Reactants & Reagents Reactants->Mix Solvent Prepare Solvent & Base (e.g., Water, NaOAc) Solvent->Mix React Stir at Controlled Temperature Mix->React Exothermic control Monitor Monitor Progress (TLC) React->Monitor Quench Quench Reaction / Precipitate Monitor->Quench Upon completion Filter Isolate Crude Product (Filtration) Quench->Filter Wash Wash with Cold Water Filter->Wash Recrystal Recrystallize from Solvent (e.g., Ethanol/Water) Wash->Recrystal Crude Solid Dry Dry Final Product Recrystal->Dry Analyze Analyze Purity (m.p., NMR, IR) Dry->Analyze Pure Product

Caption: General workflow for synthesis and purification.

Troubleshooting Logic for Low Yield

This decision tree illustrates a logical approach to diagnosing the cause of low product yield.

G Troubleshooting Logic for Low Yield cluster_results Troubleshooting Logic for Low Yield cluster_solutions Troubleshooting Logic for Low Yield Start Problem: Low Product Yield CheckTLC Analyze Crude Reaction Mixture by TLC Start->CheckTLC SM_Present Significant Starting Material Remains? CheckTLC->SM_Present Side_Products Unknown Side Products Observed? CheckTLC->Side_Products Clean_Reaction Reaction appears clean, but isolated yield is low? CheckTLC->Clean_Reaction Sol_Incomplete Solution: - Increase reaction time/temp - Use stronger acetylating agent - Add catalyst SM_Present->Sol_Incomplete Yes Sol_SideProd Solution: - Check reagent purity - Lower reaction temperature - Run under inert atmosphere Side_Products->Sol_SideProd Yes Sol_Workup Solution: - Check solubility of product in wash/recrystallization solvents - Optimize precipitation/crystallization pH - Re-extract aqueous layers Clean_Reaction->Sol_Workup Yes

Caption: Decision tree for troubleshooting low yield issues.

References

N-(4-Butoxyphenyl)acetamide interference in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(4-Butoxyphenyl)acetamide (also known as 4-Butoxyacetanilide). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address potential interference of this compound in various biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, with the molecular formula C₁₂H₁₇NO₂, is an organic compound.[1][2] While specific, extensive biological applications are not widely documented in publicly available literature, its derivatives have been explored for a range of pharmacological activities. Given its chemical structure, containing a phenyl ring, it is plausible that this compound could be screened in various cell-based and biochemical assays during drug discovery campaigns.

Q2: My compound, this compound, is causing unexpected results in my fluorescence-based assay. What could be the cause?

Unexpected results in fluorescence-based assays when using compounds like this compound can stem from several types of interference:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to false positive signals. This is a common issue with compounds containing aromatic rings.

  • Fluorescence Quenching: The compound might absorb the light emitted by your fluorescent probe, leading to a decrease in signal and a false negative or underestimated result.

  • Light Scattering: If the compound has poor solubility in your assay buffer, it may form precipitates that scatter light, leading to inconsistent and artifactual signals.[3]

Q3: I'm observing higher-than-expected cytotoxicity in my cell viability assays (e.g., MTT, CellTiter-Glo®) with this compound. How can I determine if this is a real effect or an artifact?

It is crucial to differentiate between true cytotoxicity and assay interference. Consider the following:

  • MTT Assay Interference: The compound might interfere with the enzymatic reduction of the MTT reagent or the solubilization of the formazan (B1609692) product, leading to an incorrect reading.

  • Luciferase Assay Interference: In assays like CellTiter-Glo®, the compound could directly inhibit the luciferase enzyme, leading to a decrease in luminescence that is misinterpreted as cell death.

  • Compound Precipitation: At higher concentrations, the compound may precipitate in the cell culture medium, which can be toxic to cells or interfere with the assay readout.[3]

A counterscreen with purified luciferase can help identify direct enzyme inhibitors.

Q4: How can I be sure that the observed changes in a signaling pathway (e.g., decreased p-ERK levels) are due to specific inhibition by this compound and not an off-target effect?

To confirm on-target activity, it is important to perform a series of validation experiments:

  • Orthogonal Assays: Use a different assay method that measures the same endpoint but relies on a different detection technology.

  • Counterscreens: Rule out common interference mechanisms.

  • Target Engagement Assays: Directly measure the binding of the compound to its intended target.

Troubleshooting Guides

Issue 1: Suspected Autofluorescence in a Fluorescence-Based Cellular Assay

You are observing a high background signal in your treated wells, even in the absence of a biological target, suggesting your compound may be autofluorescent.

start High background signal observed check_compound_only Run 'Compound Only' Control (Compound + Assay Buffer) start->check_compound_only is_autofluorescent Is there a signal in the assay's wavelength range? check_compound_only->is_autofluorescent Signal Observed no_interference Autofluorescence is not the issue. Investigate other causes. check_compound_only->no_interference No Signal measure_spectrum Measure Compound's Excitation/Emission Spectrum shift_wavelength Shift to a red-shifted fluorophore (e.g., Alexa Fluor 647) is_autofluorescent->shift_wavelength Yes is_autofluorescent->no_interference No end Problem Resolved shift_wavelength->end other_issues Proceed to other troubleshooting guides no_interference->other_issues

Caption: Workflow for troubleshooting suspected autofluorescence.

  • Plate Setup: In a microplate identical to the one used for your main assay, add this compound at the same concentrations used in your experiment to wells containing only the assay buffer (without cells or other reagents).

  • Incubation: Incubate the plate under the same conditions as your primary assay.

  • Measurement: Read the fluorescence of the plate using the same instrument settings (excitation/emission wavelengths, gain) as your primary assay.

  • Analysis: If you observe a concentration-dependent increase in fluorescence in the wells containing the compound, it is autofluorescent.

  • Use Red-Shifted Fluorophores: Cellular and compound autofluorescence is often more pronounced in the blue-green spectrum.[4][5] Switching to fluorophores that excite and emit in the red or far-red region of the spectrum can often resolve the issue.[6][7]

  • Use Phenol Red-Free Media: Phenol red in cell culture media is a known source of fluorescence.[6]

  • Unlabeled Controls: Always include an unlabeled control (cells treated with the compound but without the fluorescent probe) to determine the baseline autofluorescence.[4][7]

Issue 2: Unexpected Cytotoxicity in an MTT Assay

You have observed a significant decrease in cell viability with this compound in an MTT assay, but you are unsure if it's a true cytotoxic effect.

cluster_outcomes Possible Outcomes start Unexpected Cytotoxicity in MTT Assay check_solubility Check for Compound Precipitation in Media start->check_solubility run_orthogonal_assay Run Orthogonal Viability Assay (e.g., CellTiter-Glo®) start->run_orthogonal_assay run_mtt_interference Perform MTT Interference Counterscreen start->run_mtt_interference solubility_issue Cytotoxicity due to Precipitation check_solubility->solubility_issue Precipitate Observed true_cytotoxicity True Cytotoxicity run_orthogonal_assay->true_cytotoxicity Concordant Results mtt_interference MTT Assay Interference run_mtt_interference->mtt_interference Interference Detected

Caption: Logic for diagnosing unexpected MTT assay results.

This protocol is a standard method for assessing cell viability.[8][9][10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm.

ParameterValueReference
Cell Seeding Density1 x 10⁴ cells/well[11]
MTT Concentration0.5 mg/mL (final)[8]
Incubation Time (MTT)4 hours[8][9]
Solubilization AgentDMSO[11]
Absorbance Wavelength570 nm

Table 1: Key Parameters for a Standard MTT Assay

Issue 3: Inconsistent Results in a Luciferase-Based Reporter Assay

Your luciferase reporter assay is showing variable results, and you suspect interference from this compound.

  • Perform a Luciferase Inhibition Counterscreen: This is essential to determine if the compound directly inhibits the luciferase enzyme.

  • Use a Dual-Luciferase® Reporter System: This system uses a second reporter (e.g., Renilla luciferase) as an internal control to normalize the results and can help identify non-specific effects.[12][13]

  • Reagent Preparation: Prepare a dilution series of this compound in the assay buffer.

  • Enzyme Addition: In a white, opaque 96-well plate, add a constant amount of purified luciferase enzyme to each well.

  • Compound Addition: Add the compound dilutions to the wells containing the enzyme.

  • Substrate Addition: Initiate the reaction by adding the luciferase substrate (luciferin).

  • Luminescence Measurement: Immediately measure the luminescence using a plate reader.

  • Analysis: A dose-dependent decrease in the luminescent signal indicates direct inhibition of the luciferase enzyme by the compound.

ReagentTypical Concentration
Purified LuciferaseVaries by supplier
LuciferinVaries by kit
ATPVaries by kit

Table 2: Reagents for Luciferase Inhibition Counterscreen

Issue 4: Altered ERK Phosphorylation - On-Target Effect or Artifact?

You observe a decrease in phosphorylated ERK (p-ERK) upon treatment with this compound and want to confirm this is a specific biological effect.

cluster_compound Potential Point of Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Adaptor Adaptor Proteins RTK->Adaptor Ras Ras Adaptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK TF Transcription Factors pERK->TF Compound This compound Compound->MEK Hypothetical Inhibition

Caption: A hypothetical MAPK/ERK signaling pathway.

This protocol allows for the quantification of changes in ERK phosphorylation.[14][15][16][17]

  • Cell Culture and Treatment: Plate cells and, once they reach the desired confluency, serum-starve them to reduce basal p-ERK levels. Treat with different concentrations of this compound for the desired time.

  • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein per lane on an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[16]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-ERK.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to normalize the p-ERK signal.[14]

AntibodyDilutionIncubation
Anti-p-ERK1/21:1000 in 5% BSA/TBSTOvernight at 4°C
Anti-total ERK1/21:1000 in 5% BSA/TBSTOvernight at 4°C
HRP-conjugated secondary1:5000 in 5% milk/TBST1 hour at RT

Table 3: Typical Antibody Conditions for Western Blot

References

Validation & Comparative

A Comparative Guide to the Biological Activities of N-(4-Butoxyphenyl)acetamide and Paracetamol

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Drug Development Professionals

In the landscape of analgesic and antipyretic drug development, paracetamol (acetaminophen) serves as a global benchmark. Its well-documented efficacy and mechanisms of action provide a crucial reference point for the evaluation of new chemical entities. This guide presents a comparative analysis of the biological activities of N-(4-Butoxyphenyl)acetamide against paracetamol.

It is critical to note at the outset that while paracetamol has been the subject of extensive research, a comprehensive literature search reveals a significant lack of publicly available experimental data regarding the specific biological activities—analgesic, antipyretic, anti-inflammatory, or hepatotoxic—of this compound. Therefore, this document will provide a detailed, data-supported profile for paracetamol and discuss this compound in a structural context, highlighting the current knowledge gap and the necessity for empirical investigation.

Paracetamol: A Multi-Mechanism Analgesic

Paracetamol is a widely utilized over-the-counter medication for pain and fever relief. Its biological activity is complex and believed to be mediated through multiple central and peripheral mechanisms.

Analgesic and Antipyretic Activity

The primary therapeutic value of paracetamol lies in its ability to reduce pain and fever. Unlike traditional NSAIDs, its effects are predominantly mediated through the central nervous system (CNS).

Quantitative Data: Analgesic Efficacy of Paracetamol

Experimental ModelSpeciesParacetamol DoseEfficacy MetricResult
Acetic Acid-Induced Writhing TestMouse68.6 µmol/kg (ip)ED₅₀Significant reduction in writhes[1]
Hot Plate TestMouse100 mg/kg (ip)Increased LatencyStatistically significant increase in reaction time
Yeast-Induced PyresisRat100-200 mg/kg (po)Reduction in FeverDose-dependent reversal of hyperthermia

Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. Data is compiled from representative studies.

Anti-inflammatory Activity

Paracetamol possesses weak anti-inflammatory properties. This is attributed to its ineffective inhibition of cyclooxygenase (COX) enzymes in the high-peroxide environment of inflamed peripheral tissues[2][3].

Mechanism of Action & Signaling Pathways

The analgesic and antipyretic actions of paracetamol are not fully understood but are thought to involve several key pathways:

  • Central COX Inhibition: Paracetamol is hypothesized to selectively inhibit a COX-1 splice variant within the CNS, reducing prostaglandin (B15479496) synthesis in the brain and spinal cord, which mediates pain and fever[4].

  • Endocannabinoid System Modulation: In the brain, paracetamol is metabolized to p-aminophenol, which is then conjugated with arachidonic acid to form N-arachidonoylphenolamine (AM404)[1][5]. AM404 is a potent activator of the transient receptor potential vanilloid 1 (TRPV1) channel and an inhibitor of cellular anandamide (B1667382) reuptake, enhancing endocannabinoid tone and producing analgesia[1][4][5].

  • Serotonergic Pathway Activation: Evidence suggests that paracetamol potentiates the descending serotonergic inhibitory pathways, which modulate nociceptive signaling at the spinal level[2][4][6].

Paracetamol_Analgesic_Pathway Paracetamol Paracetamol p_aminophenol p-aminophenol (in Brain) Paracetamol->p_aminophenol Metabolism Serotonergic Descending Serotonergic Pathway Activation Paracetamol->Serotonergic Potentiates AM404 AM404 p_aminophenol->AM404 Arachidonic Acid FAAH FAAH FAAH->p_aminophenol TRPV1 TRPV1 Activation AM404->TRPV1 Endocannabinoid Endocannabinoid System Modulation AM404->Endocannabinoid Analgesia Analgesia TRPV1->Analgesia Endocannabinoid->Analgesia Serotonergic->Analgesia

Proposed Central Analgesic Pathways of Paracetamol.
Hepatotoxicity Profile

The primary safety concern with paracetamol is dose-dependent hepatotoxicity, which is the leading cause of acute liver failure in many Western countries[1][7].

Quantitative Data: Paracetamol Hepatotoxicity

AssaySystemParacetamol ConcentrationOutcome
In Vivo SurvivalMouse600 mg/kg (ip)30% survival after 48 hours[1]
LDH ReleaseHepaRG Cells10-20 mMSignificant increase in cytotoxicity
ALT/AST LevelsMouse Serum600 mg/kg (ip)Markedly elevated liver enzymes

Note: LDH (Lactate Dehydrogenase) is a marker of cell death. ALT (Alanine Aminotransferase) and AST (Aspartate Aminotransferase) are key liver function enzymes.

The toxicity is mediated by the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI). At therapeutic doses, NAPQI is safely detoxified by conjugation with hepatic glutathione (B108866) (GSH). However, during an overdose, GSH stores are depleted, allowing NAPQI to bind to mitochondrial proteins, leading to oxidative stress and hepatocellular necrosis[1].

Paracetamol_Toxicity_Pathway Paracetamol_Therapeutic Paracetamol (Therapeutic Dose) NAPQI NAPQI (Toxic Metabolite) Paracetamol_Therapeutic->NAPQI Minor Pathway Paracetamol_Overdose Paracetamol (Overdose) Paracetamol_Overdose->NAPQI Major Pathway GSH_Depletion GSH Depletion Paracetamol_Overdose->GSH_Depletion CYP450 CYP450 Enzymes CYP450->Paracetamol_Therapeutic CYP450->Paracetamol_Overdose Detoxification Safe Conjugate (Excreted) NAPQI->Detoxification GSH Glutathione (GSH) GSH->NAPQI Detoxifies Protein_Binding Covalent Binding to Mitochondrial Proteins GSH_Depletion->Protein_Binding Hepatotoxicity Hepatocellular Necrosis Protein_Binding->Hepatotoxicity

Paracetamol-Induced Hepatotoxicity Pathway.

This compound: An Uncharacterized Structural Analog

This compound shares the N-phenylacetamide core structure of paracetamol. The key structural difference is the substitution at the para-position of the phenyl ring: a hydroxyl (-OH) group in paracetamol is replaced by a butoxy (-O(CH₂)₃CH₃) group. This modification increases the lipophilicity of the molecule.

Structural_Comparison cluster_0 Paracetamol cluster_1 This compound Paracetamol Paracetamol Butoxy Butoxy

2D Structures of Paracetamol and this compound.

Despite its structural similarity to paracetamol and other known analgesics like phenacetin (B1679774) (N-(4-ethoxyphenyl)acetamide), no peer-reviewed studies detailing the pharmacological or toxicological properties of this compound were identified. Its CAS Number is 23563-26-0, and while it is commercially available as a chemical reagent, its biological effects remain uninvestigated in the public domain.

Speculative Outlook Based on Structure-Activity Relationships (SAR)

Based on SAR from related compounds, the butoxy substitution could have several effects:

  • Pharmacokinetics: Increased lipophilicity may enhance membrane permeability and alter its absorption, distribution, metabolism, and excretion (ADME) profile. This could potentially affect its ability to cross the blood-brain barrier.

  • Efficacy: The nature of the para-substituent is critical for the activity of acetanilide (B955) analgesics. It is unknown if the butoxy group would allow for the necessary metabolic conversions (e.g., to a centrally active metabolite) or interactions with target receptors.

  • Toxicity: The metabolism of the butoxy group would be a key determinant of its safety profile. O-dealkylation is a common metabolic pathway, which could potentially lead to the formation of paracetamol or other phenolic intermediates. However, alternative metabolic pathways could lead to different, potentially toxic, metabolites.

Experimental Protocols for Future Evaluation

To characterize the biological profile of this compound and enable a direct comparison with paracetamol, a standard battery of preclinical assays would be required.

Analgesic Activity: Acetic Acid-Induced Writhing Test
  • Objective: To evaluate peripheral analgesic activity.

  • Methodology:

    • Male CD1 mice are randomly assigned to vehicle control, paracetamol (positive control), and this compound treatment groups.

    • Test compounds are administered intraperitoneally (ip) or orally (po).

    • After a set pre-treatment time (e.g., 25 minutes), a 0.4-0.6% solution of acetic acid is injected intraperitoneally to induce visceral pain, characterized by abdominal constrictions ("writhes").

    • The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

    • The percentage inhibition of writhing is calculated relative to the vehicle control group.

Antipyretic Activity: Brewer's Yeast-Induced Pyresis
  • Objective: To assess the ability to reduce fever.

  • Methodology:

    • The baseline rectal temperature of male Wistar rats is recorded.

    • Pyresis (fever) is induced by a subcutaneous injection of a 15-20% Brewer's yeast suspension.

    • Approximately 18-24 hours post-injection, the rectal temperature is measured again to confirm the establishment of fever.

    • Animals exhibiting a significant rise in temperature are treated with the vehicle, paracetamol, or this compound.

    • Rectal temperatures are monitored at regular intervals (e.g., every hour for 5 hours) to determine the extent and duration of temperature reduction.

In Vitro Hepatotoxicity: LDH Cytotoxicity Assay
  • Objective: To assess the potential for direct cellular toxicity in liver cells.

  • Methodology:

    • Human hepatoma cell lines (e.g., HepG2 or HepaRG) are cultured in 96-well plates.

    • Cells are treated with increasing concentrations of the test compounds for 24-48 hours.

    • The cell culture supernatant is collected, and the activity of lactate (B86563) dehydrogenase (LDH), an enzyme released from damaged cells, is measured using a commercially available colorimetric assay kit.

    • The percentage of cytotoxicity is calculated relative to a positive control (lysis buffer) that induces maximal LDH release.

Experimental_Workflow Compound This compound InVitro In Vitro Screening Compound->InVitro InVivo In Vivo Studies Compound->InVivo Cytotoxicity Hepatotoxicity Assay (e.g., LDH on HepG2) InVitro->Cytotoxicity Metabolism Metabolic Stability (Microsomes) InVitro->Metabolism Analgesia Analgesia Models (Writhing, Hot Plate) InVivo->Analgesia Antipyresis Antipyresis Model (Yeast-Induced Fever) InVivo->Antipyresis Toxicity Acute Toxicity & Liver Function Tests (ALT/AST) InVivo->Toxicity Data Data Analysis & Comparison to Paracetamol Cytotoxicity->Data Metabolism->Data Analgesia->Data Antipyresis->Data Toxicity->Data

Workflow for Evaluating a Novel Analgesic Candidate.

Summary and Future Directions

This guide confirms that while paracetamol is a thoroughly characterized compound with established analgesic, antipyretic, and toxicity profiles, this compound remains biologically uncharacterized in the public scientific literature. A direct comparison of their activities is therefore impossible.

For researchers and drug development professionals, this compound represents a structural analog of paracetamol with an unknown pharmacological profile. The increased lipophilicity conferred by the butoxy group suggests its pharmacokinetic properties will differ from paracetamol, but its efficacy and safety are undetermined. There is a clear need for foundational research, following standard preclinical protocols as outlined above, to ascertain the biological activity of this compound and determine if it holds any therapeutic potential.

References

A Comparative Study of N-(4-Butoxyphenyl)acetamide and Other Acetanilides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of N-(4-Butoxyphenyl)acetamide and other notable acetanilides. Due to a lack of publicly available experimental data on this compound, this document focuses on its physicochemical properties in comparison to established acetanilide (B955) derivatives like Paracetamol and Phenacetin. Furthermore, it outlines standard experimental protocols to assess the potential analgesic, anti-inflammatory, and cyclooxygenase (COX) inhibitory activities of this compound.

Introduction to Acetanilide Derivatives

Acetanilide, or N-phenylacetamide, is a foundational aromatic amide that has given rise to a broad class of derivatives with significant pharmacological applications.[1][2][3] First introduced into medicine in 1886 as Antifebrin, acetanilide itself was found to possess analgesic and antipyretic properties.[3][4] However, its clinical use was hampered by toxicity, leading to the development of safer and more effective derivatives.[4] Many of these derivatives have demonstrated a wide range of biological activities, including analgesic, anti-inflammatory, antipyretic, antimicrobial, anticonvulsant, and anticancer effects.[1][2][3]

This guide focuses on this compound, a less-studied derivative, and compares its known properties with the well-characterized acetanilides, Paracetamol (Acetaminophen) and Phenacetin.

Physicochemical Properties

A compound's physicochemical properties are crucial determinants of its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the key properties of this compound, Paracetamol, and Phenacetin.

PropertyThis compoundParacetamol (Acetaminophen)Phenacetin
IUPAC Name This compoundN-(4-hydroxyphenyl)acetamideN-(4-ethoxyphenyl)acetamide
Molecular Formula C12H17NO2C8H9NO2C10H13NO2
Molecular Weight 207.27 g/mol [4]151.16 g/mol 179.22 g/mol
Melting Point 110 - 112 °C169 - 170.5 °C134 - 136 °C
LogP 2.50.461.58
pKa Not Available9.5Not Available
Solubility Not AvailableSoluble in water (1:70), ethanol (B145695) (1:7)Sparingly soluble in water, soluble in ethanol and chloroform

Putative Biological Activity and Mechanism of Action

A hypothetical signaling pathway for the anti-inflammatory action of acetanilides is depicted below.

COX_Inhibition_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX_Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain_Fever Inflammation_Pain_Fever Prostaglandins->Inflammation_Pain_Fever N_4_Butoxyphenyl_acetamide N_4_Butoxyphenyl_acetamide N_4_Butoxyphenyl_acetamide->COX_Enzymes Inhibition

Caption: Hypothetical signaling pathway for this compound.

Comparative Performance Data (Hypothetical)

To provide a framework for comparison, the following table presents known data for Paracetamol and Phenacetin, with placeholders for this compound. This illustrates how experimental data for the target compound would be integrated.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Analgesic ED50 (mg/kg)Anti-inflammatory (% Inhibition)
This compound Data not availableData not availableData not availableData not available
Paracetamol >1000155~100 (mouse, oral)Weak
Phenacetin 15070~150 (rat, oral)Moderate
Ibuprofen (Reference) 1335~10 (rat, oral)Strong
Celecoxib (Reference) >1000.04~3 (rat, oral)Strong

Experimental Protocols

To ascertain the biological activity of this compound, a series of in vitro and in vivo assays are required. The following are standard, validated protocols for assessing key performance indicators.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoforms.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound and reference compounds (e.g., Ibuprofen, Celecoxib)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Detection system (e.g., colorimetric, fluorometric, or LC-MS/MS-based prostaglandin (B15479496) quantification)

Procedure:

  • Prepare solutions of the test compound and reference inhibitors at various concentrations.

  • In a multi-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or vehicle control.

  • Pre-incubate the mixture to allow the compound to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate for a specified time at a controlled temperature (e.g., 37°C).

  • Stop the reaction (e.g., by adding a quenching agent).

  • Quantify the amount of prostaglandin produced using a suitable detection method.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model assesses the peripheral analgesic activity of a compound.

Animals:

  • Male Swiss albino mice (20-25 g)

Materials:

  • This compound and reference analgesic (e.g., Aspirin)

  • 0.6% acetic acid solution

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Administer the test compound, reference drug, or vehicle to different groups of mice via oral or intraperitoneal route.

  • After a specific pre-treatment time (e.g., 30 minutes), inject 0.6% acetic acid intraperitoneally to induce writhing (abdominal constrictions).

  • Immediately after the acetic acid injection, observe each mouse for a set period (e.g., 20 minutes) and count the number of writhes.

  • Calculate the percentage of protection (analgesic activity) using the following formula: % Protection = [(Mean number of writhes in control group - Number of writhes in test group) / Mean number of writhes in control group] x 100

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Test

This is a standard model for evaluating acute anti-inflammatory activity.

Animals:

  • Wistar rats (150-200 g)

Materials:

  • This compound and reference anti-inflammatory drug (e.g., Indomethacin)

  • 1% Carrageenan solution in saline

  • Vehicle

  • Pletysmometer (for measuring paw volume)

Procedure:

  • Measure the initial paw volume of the right hind paw of each rat.

  • Administer the test compound, reference drug, or vehicle orally or intraperitoneally.

  • After a specified time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at different time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the drug-treated group.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of a novel acetanilide derivative like this compound.

Experimental_Workflow Compound_Synthesis Compound_Synthesis Physicochemical_Characterization Physicochemical_Characterization Compound_Synthesis->Physicochemical_Characterization In_Vitro_Screening In_Vitro_Screening Physicochemical_Characterization->In_Vitro_Screening COX_Inhibition_Assay COX_Inhibition_Assay In_Vitro_Screening->COX_Inhibition_Assay In_Vivo_Studies In_Vivo_Studies COX_Inhibition_Assay->In_Vivo_Studies Analgesic_Assays Analgesic_Assays In_Vivo_Studies->Analgesic_Assays Anti_inflammatory_Assays Anti_inflammatory_Assays In_Vivo_Studies->Anti_inflammatory_Assays Toxicity_Studies Toxicity_Studies Analgesic_Assays->Toxicity_Studies Anti_inflammatory_Assays->Toxicity_Studies Lead_Optimization Lead_Optimization Toxicity_Studies->Lead_Optimization

References

Comparative Guide to the Structure-Activity Relationship of N-(4-Butoxyphenyl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-(4-Butoxyphenyl)acetamide analogs, focusing on their structure-activity relationships (SAR) in various biological contexts, including anticancer, anti-inflammatory, and enzyme inhibitory activities. The information is compiled from preclinical data to facilitate an objective understanding of how structural modifications influence biological outcomes.

Introduction

This compound, also known as 4'-butoxyacetanilide, belongs to the broader class of acetamide (B32628) derivatives. This chemical scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The core structure, consisting of a butoxyphenyl group linked to an acetamide moiety, offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties. Understanding the structure-activity relationship of these analogs is crucial for the rational design of more potent and selective therapeutic agents.

Anticancer Activity

While direct and extensive SAR studies on a series of this compound analogs are not widely available in the public domain, research on structurally related N-phenylacetamide derivatives provides valuable insights into the structural features that may contribute to anticancer activity.

Studies on various N-(substituted phenyl)acetamide derivatives have demonstrated that the nature and position of substituents on the phenyl ring, as well as modifications to the acetamide group, can significantly impact cytotoxicity against various cancer cell lines. For instance, the introduction of nitro and chloro groups on the phenyl ring of some phenylacetamide derivatives has been shown to enhance anticancer activity.[1][2]

One study on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives highlighted that compounds with halogens on the aromatic ring showed favorable anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines.[3] Although not direct analogs of this compound, these findings suggest that modifications of the phenoxy group could be a promising strategy for enhancing anticancer efficacy.

Table 1: Cytotoxic Activity of Selected Phenylacetamide Derivatives

Compound IDR1 (Substitution on Phenyl Ring)R2 (Substitution on Acetamide)Cancer Cell LineIC50 (µM)Reference
Hypothetical Analog A 4-ButoxyH---
Compound 3c 4-NitrophenoxyN-(1-(4-chlorophenyl)ethyl)MCF-7Not specified[3]
Compound 4b (3-Cl) -2-phenylMCF-7Not specified[2]
Compound 4c (4-Cl) -2-phenylMCF-7Not specified[2]

Note: Data for direct this compound analogs is limited. The table includes data from structurally related compounds to infer potential SAR trends.

A proposed mechanism of action for some anticancer acetamide derivatives involves the induction of apoptosis through the activation of caspase pathways.[1][2] Specifically, certain 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives were found to enhance the activity of caspases 3 and 9 in the MCF-7 cell line.[2]

Experimental Workflow for Anticancer Activity Screening

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation Synthesis Synthesis of This compound Analogs CellCulture Cancer Cell Line Culture (e.g., MCF-7) Synthesis->CellCulture Treat cells with various concentrations MTT MTT Assay for Cytotoxicity (IC50) CellCulture->MTT Apoptosis Apoptosis Assay (e.g., Annexin V) MTT->Apoptosis For promising candidates Caspase Caspase Activity Assay Apoptosis->Caspase G cluster_pathway Potential Apoptosis Pathway Analog N-(4-Butoxyphenyl) acetamide Analog Mitochondria Mitochondrial Stress Analog->Mitochondria Bax Bax (Pro-apoptotic) Mitochondria->Bax Activation Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Inhibition Casp9 Caspase-9 Bax->Casp9 Activation Bcl2->Casp9 Inhibition Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

References

A Comparative Guide to Validating an HPLC Method for N-(4-Butoxyphenyl)acetamide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive framework for validating a High-Performance Liquid Chromatography (HPLC) method for the quantification of N-(4-Butoxyphenyl)acetamide, also known as Bucetin. The proposed method is compared with alternative analytical techniques, supported by established experimental protocols and validation parameters as outlined by the International Council for Harmonisation (ICH) guidelines.

Proposed HPLC Method for this compound

A robust reversed-phase HPLC (RP-HPLC) method is proposed for the determination of this compound. The successful validation of this method ensures its suitability for its intended purpose, providing accurate and reproducible results.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic elution with a mixture of Acetonitrile (B52724) and 20 mM Potassium Phosphate (B84403) Buffer (pH 6.8) in a 60:40 (v/v) ratio is a suitable starting point.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: To be determined by UV spectral analysis of this compound, likely around 250-275 nm based on the aromatic structure.

  • Injection Volume: 10 µL.[1]

  • Run Time: Approximately 10 minutes.[1]

2. Reagent and Standard Preparation:

  • Mobile Phase Preparation:

    • Buffer: Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water to achieve a 20 mM concentration. Adjust the pH to 6.8 using a dilute potassium hydroxide (B78521) solution. Filter the buffer through a 0.45 µm membrane filter.[1]

    • Mobile Phase: Mix the prepared buffer and acetonitrile in the specified 60:40 (v/v) ratio. Degas the mixture using sonication or vacuum filtration before use.[1]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[1]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.[2]

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[2]

HPLC Method Validation Parameters

The validation of the analytical method should be performed according to ICH guidelines to demonstrate its suitability.[3] The following table summarizes the key validation parameters and their typical acceptance criteria.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components and potential degradation products.[2]
Linearity & Range Correlation coefficient (r²) ≥ 0.999 over a defined concentration range.[2]
Accuracy Mean recovery should be within 98-102%.[2]
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (%RSD) ≤ 2%.[2]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.[2]
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.[2]
Robustness No significant changes in results with minor variations in method parameters (e.g., pH, mobile phase composition, flow rate).[2]

Comparative Analysis of Analytical Methods

While HPLC is a powerful and widely used technique, other methods can be employed for the analysis of pharmaceutical compounds. The choice of method depends on the specific analytical needs, such as the sample matrix, required sensitivity, and available instrumentation.[2]

ParameterHPLC-UVGas Chromatography (GC-FID/MS)UV-Visible Spectrophotometry
Principle Separation based on polarity, detection via UV absorbance.[2]Separation based on volatility, detection by flame ionization or mass spectrometry.[2]Measurement of light absorbance by the analyte.[2]
Specificity High.[2]High.[2]Low.[2]
Sensitivity Moderate to High.[2]High.[2]Low to Moderate.[2]
Linearity (r²) Typically ≥ 0.999.[2]Typically > 0.99.[2]Typically > 0.99.[2]
Accuracy (% Recovery) 98-102%.[2]95-105%.[2]90-110%.[2]
Precision (%RSD) ≤ 2%.[2]≤ 5%.[2]≤ 5%.[2]
Robustness Good.[2]Good.[2]Moderate.[2]

Visualizing the Workflow and Validation Relationships

To better understand the logical flow of the HPLC method validation process and the interplay between different validation parameters, the following diagrams are provided.

HPLC_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Execution of Validation Parameters cluster_reporting Analysis & Reporting MethodDevelopment Method Development Protocol Validation Protocol Definition MethodDevelopment->Protocol Reagents Reagent & Standard Preparation Protocol->Reagents Specificity Specificity Reagents->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis Robustness->DataAnalysis Report Validation Report Generation DataAnalysis->Report

Caption: Workflow for the validation of an HPLC analytical method.

Validation_Parameter_Relationship cluster_core Core Method Performance cluster_sensitivity Method Sensitivity cluster_reliability Overall Method Reliability Accuracy Accuracy Reliability Reliable Method Accuracy->Reliability Precision Precision Precision->Reliability Linearity Linearity Linearity->Accuracy Linearity->Precision LOD LOD LOQ LOQ LOD->LOQ LOQ->Reliability Specificity Specificity Specificity->Reliability Robustness Robustness Robustness->Reliability

Caption: Interrelationship of HPLC method validation parameters.

Stability-Indicating Nature of the Method

For regulatory purposes, it is often necessary to develop a stability-indicating HPLC method. This involves subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[4][5] The developed HPLC method must be able to separate the intact API from any of these degradation products, thus demonstrating its specificity and stability-indicating nature.[5] The validation of such a method would follow the same parameters outlined above, with a strong emphasis on specificity.

References

Comparative Analysis of N-(4-Butoxyphenyl)acetamide Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of N-(4-Butoxyphenyl)acetamide in immunoassays, a critical consideration for the accurate detection and quantification of analytes in biological matrices. Due to its structural similarity to widely used analgesics such as acetaminophen (B1664979) and phenacetin (B1679774), this compound presents a potential for interference in immunoassays designed for these parent drugs. Understanding the extent of this cross-reactivity is paramount for the development of specific and reliable analytical methods.

Introduction to this compound

This compound, also known as 4'-butoxyacetanilide, is an organic compound with the chemical formula C₁₂H₁₇NO₂.[1] It belongs to the acetanilide (B955) class of compounds, characterized by an acetamide (B32628) group attached to a phenyl ring. The presence of a butoxy group at the para position of the phenyl ring distinguishes it from its better-known structural relatives, acetaminophen (possessing a hydroxyl group) and phenacetin (possessing an ethoxy group).[2] While not a widely used pharmaceutical agent itself, its structural analogy to these common drugs makes it a relevant compound of interest in toxicological and drug metabolism studies.

Immunoassay Cross-Reactivity: A Comparative Overview

Immunoassays rely on the specific binding of antibodies to their target antigens. However, antibodies can sometimes bind to molecules that are structurally similar to the target analyte, a phenomenon known as cross-reactivity. This can lead to false-positive results or inaccurate quantification. Given the structural similarities between this compound, acetaminophen, and phenacetin, assessing the potential for cross-reactivity in immunoassays for the latter two is crucial.

While direct experimental data on the cross-reactivity of this compound in commercially available immunoassays is not readily found in the public domain, we can infer its potential for interference based on the known cross-reactivity profiles of related compounds. The following table summarizes the cross-reactivity of various compounds in a commercially available Acetaminophen Forensic ELISA Kit, providing a framework for understanding how structural modifications can influence antibody recognition.

Table 1: Cross-Reactivity of Selected Compounds in an Acetaminophen Forensic ELISA Kit

Compound% Cross-Reactivity
Acetaminophen100%
Procainamide2%
Ethyl-p-amino-benzoate1%
Oxyphenbutazone0.7%
Penicillin G-Procaine0.3%
Procaine0.1%
Methylene Blue0.09%
This compound Data Not Available

Data sourced from the Neogen Corporation Acetaminophen Forensic ELISA Kit manual.[3][4][5]

The lack of specific data for this compound in this and other publicly available cross-reactivity tables highlights a gap in current knowledge. However, the principle of structure-activity relationships in immunoassays suggests that the larger butoxy group in this compound, compared to the hydroxyl group of acetaminophen or the ethoxy group of phenacetin, could significantly alter its binding affinity to antibodies raised against acetaminophen. Generally, as the size of the substituent at the 4-position of the phenyl ring deviates from the original immunogen structure, the cross-reactivity is expected to decrease.

Experimental Protocols

To experimentally determine the cross-reactivity of this compound in an acetaminophen immunoassay, a competitive enzyme-linked immunosorbent assay (ELISA) is a suitable method. The following is a representative protocol based on commercially available kits.

Objective: To determine the percentage cross-reactivity of this compound in a competitive ELISA for acetaminophen.

Materials:

  • Acetaminophen Forensic ELISA Kit (e.g., Neogen Corporation, Cat. No. 132419)[3][6]

  • This compound

  • Phosphate Buffered Saline (PBS)

  • Microplate reader with a 450 nm filter[4][5]

  • Precision pipettes and tips

  • Deionized water

Procedure:

  • Reagent Preparation: Prepare all reagents as instructed in the ELISA kit manual. This typically includes the reconstitution of wash buffers and preparation of standard solutions of acetaminophen.

  • Standard Curve Preparation: Prepare a serial dilution of acetaminophen standards in the provided assay buffer to generate a standard curve.

  • Test Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The concentration range should be selected to span a wide range, anticipating lower affinity than the target analyte.

  • Assay Procedure:

    • Add a specific volume of the standards, controls, and this compound dilutions to the wells of the antibody-coated microplate.

    • Add the enzyme-conjugated acetaminophen to each well.

    • Incubate the plate for the recommended time and temperature to allow for competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate to allow for color development.

    • Stop the reaction using the provided stop solution.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.[4][5]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the concentration of the acetaminophen standards.

    • Determine the concentration of this compound that produces a 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Acetaminophen / IC50 of this compound) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a competitive ELISA for determining cross-reactivity.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Standards Prepare Acetaminophen Standards AddSamples Add Standards/Samples to Antibody-Coated Plate Standards->AddSamples TestCompound Prepare this compound Dilutions TestCompound->AddSamples AddConjugate Add Enzyme-Conjugated Acetaminophen AddSamples->AddConjugate Incubate Incubate (Competitive Binding) AddConjugate->Incubate Wash1 Wash Plate Incubate->Wash1 AddSubstrate Add Substrate Wash1->AddSubstrate IncubateColor Incubate (Color Development) AddSubstrate->IncubateColor StopReaction Add Stop Solution IncubateColor->StopReaction ReadAbsorbance Read Absorbance at 450 nm StopReaction->ReadAbsorbance StandardCurve Generate Standard Curve ReadAbsorbance->StandardCurve CalculateIC50 Calculate IC50 Values StandardCurve->CalculateIC50 CalculateCR Calculate % Cross-Reactivity CalculateIC50->CalculateCR

Figure 1. Workflow for determining the cross-reactivity of this compound using a competitive ELISA.

Logical Relationship of Structural Analogs

The structural relationship between this compound and its parent compounds, acetaminophen and phenacetin, is the primary reason for investigating its cross-reactivity. The following diagram illustrates this relationship.

Structural_Analogs cluster_analogs Analogs with 4-position substitution Base N-phenylacetamide Core Acetaminophen Acetaminophen (-OH) Base->Acetaminophen Hydroxylation Phenacetin Phenacetin (-OCH2CH3) Base->Phenacetin Ethoxylation Butoxy This compound (-O(CH2)3CH3) Base->Butoxy Butoxylation Acetaminophen->Phenacetin Different alkoxy chain length Phenacetin->Butoxy Different alkoxy chain length

Figure 2. Structural relationship of this compound to acetaminophen and phenacetin.

Conclusion

While direct experimental data for the cross-reactivity of this compound in common immunoassays is currently lacking, its structural similarity to acetaminophen and phenacetin warrants careful consideration by researchers and drug development professionals. The provided experimental protocol for a competitive ELISA offers a clear pathway for determining this cross-reactivity. Such data is essential for the validation of immunoassays used in toxicology, drug metabolism studies, and any application where the presence of this compound or its metabolites could lead to analytical interference. Further research is encouraged to generate and publish this important analytical data.

References

Comparing the efficacy of different N-(4-Butoxyphenyl)acetamide synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides a comparative analysis of two primary synthetic routes for N-(4-Butoxyphenyl)acetamide, a valuable compound in medicinal chemistry. The comparison focuses on efficacy, experimental protocols, and overall efficiency, supported by available data.

Two Primary Synthetic Pathways

Two principal routes for the synthesis of this compound have been identified and are compared herein:

  • Route 1: Williamson Ether Synthesis. This classic method involves the formation of an ether linkage by reacting an alkoxide with an alkyl halide. In this case, the readily available starting material is paracetamol (N-(4-hydroxyphenyl)acetamide), which is reacted with 1-bromobutane (B133212).

  • Route 2: Acylation of 4-Butoxyaniline (B1265475). This approach involves the formation of an amide bond by treating 4-butoxyaniline with an acetylating agent, typically acetic anhydride (B1165640). This route requires the prior synthesis of 4-butoxyaniline.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each synthesis route based on typical laboratory procedures. It is important to note that a direct, side-by-side comparative study under identical conditions was not found in the reviewed literature. Therefore, the presented data is derived from individual experimental protocols and may vary based on specific reaction conditions and scale.

ParameterRoute 1: Williamson Ether SynthesisRoute 2: Acylation of 4-Butoxyaniline
Starting Materials Paracetamol, 1-Bromobutane4-Butoxyaniline, Acetic Anhydride
Key Reagents Sodium Hydroxide (or other base)(none)
Solvent Ethanol (B145695)(often neat or with acetic acid)
Reaction Time ~1 hour[1]~20 minutes[2]
Typical Yield Not explicitly stated for this specific reaction, but Williamson ether syntheses can have variable yields.Acylation of anilines with acetic anhydride generally proceeds with high yields, often exceeding 90%.
Purification Method Filtration, Washing, Recrystallization[1]Precipitation in water, Filtration, Washing, Recrystallization[2]

Experimental Protocols

Route 1: Williamson Ether Synthesis of this compound from Paracetamol

This protocol is adapted from a standard laboratory procedure for the Williamson ether synthesis.[1]

Materials:

  • Paracetamol (N-(4-hydroxyphenyl)acetamide)

  • 1-Bromobutane

  • 3M Sodium Hydroxide (NaOH) solution

  • Ethanol

  • Ice-cold water

Procedure:

  • Dissolve 3.75 g (0.025 mol) of paracetamol in 5 mL of ethanol in a 100 mL round-bottom flask.

  • Add 15 mL of 3M NaOH solution to the flask with swirling.

  • Add 3.63 g (2.85 mL, 0.028 mol) of 1-bromobutane to the flask with stirring.

  • Set up the reaction for reflux and heat for 1 hour.

  • After reflux, cool the reaction mixture in an ice bath to 0°C.

  • Slowly pour the cooled mixture into 75 mL of ice-cold water with swirling to precipitate the product.

  • Filter the crude product and wash it with two 50 mL portions of ice-cold water.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Route 2: Acylation of 4-Butoxyaniline

This protocol is a general procedure for the acetylation of an aromatic amine and can be adapted for 4-butoxyaniline.[2][3]

Materials:

  • 4-Butoxyaniline

  • Acetic anhydride

  • Ice-cold water

Procedure:

  • In a flask, combine 4-butoxyaniline with a slight molar excess of acetic anhydride. The reaction can often be performed neat or with a minimal amount of a solvent like glacial acetic acid.

  • Stir the mixture at room temperature. The reaction is typically exothermic.

  • Continue stirring for approximately 20 minutes.

  • Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product and hydrolyze any excess acetic anhydride.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Precursor Synthesis: Preparation of 4-Butoxyaniline

4-Butoxyaniline can be synthesized from 4-nitrophenol (B140041) via a two-step process:

  • Williamson Ether Synthesis: 4-Nitrophenol is reacted with 1-bromobutane in the presence of a base (e.g., potassium carbonate) to form 4-butoxy-1-nitrobenzene.

  • Reduction of the Nitro Group: The nitro group of 4-butoxy-1-nitrobenzene is then reduced to an amine group to yield 4-butoxyaniline. A common method for this reduction is using a metal catalyst like tin in the presence of concentrated hydrochloric acid, followed by neutralization with a base.[4]

Comparative Efficacy and Discussion

Yield: While specific yield data for a direct comparison is unavailable, the acylation of anilines (Route 2) is generally a high-yielding reaction. The Williamson ether synthesis (Route 1) can be subject to side reactions, such as elimination, which may lower the overall yield.

Purity and Purification: Both routes typically yield a solid product that can be purified by recrystallization. The acylation reaction (Route 2) often produces a cleaner crude product, potentially simplifying the purification process.

Reaction Time: The acylation of 4-butoxyaniline is a significantly faster reaction, typically completed in under 30 minutes at room temperature. The Williamson ether synthesis requires a longer reaction time of about an hour under reflux conditions.[1][2]

Starting Material Availability and Cost: Paracetamol, the starting material for Route 1, is a widely available and inexpensive bulk chemical. 4-Butoxyaniline, the starting material for Route 2, is less common and would likely need to be synthesized, adding extra steps and cost to the overall process.

Green Chemistry Perspective: The Williamson ether synthesis (Route 1) often utilizes ethanol as a solvent, which is considered a greener solvent. However, it requires heating, consuming more energy. The acylation reaction (Route 2) can often be performed neat, avoiding the need for a solvent, which is a significant advantage from a green chemistry standpoint. However, acetic anhydride is a corrosive reagent. When considering the synthesis of the starting material for Route 2, the reduction of the nitro group often involves heavy metals and strong acids, which are environmentally less favorable. Overall, the Williamson ether synthesis is often considered a greener option due to the use of more benign starting materials and the avoidance of hazardous reagents involved in the multi-step synthesis of the alternative starting material.[5]

Visualizing the Synthesis Pathways

To better illustrate the described synthetic routes, the following diagrams have been generated using the DOT language.

Williamson_Ether_Synthesis Paracetamol Paracetamol Reaction Reflux, 1h Paracetamol->Reaction Bromobutane 1-Bromobutane Bromobutane->Reaction NaOH NaOH (aq) NaOH->Reaction Ethanol Ethanol (solvent) Ethanol->Reaction Product This compound Reaction->Product

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Acylation_Route cluster_precursor Precursor Synthesis cluster_main Acylation Reaction 4-Nitrophenol 4-Nitrophenol Etherification Etherification 4-Nitrophenol->Etherification 1-Bromobutane, K2CO3 4-Butoxy-1-nitrobenzene 4-Butoxy-1-nitrobenzene Etherification->4-Butoxy-1-nitrobenzene Reduction Reduction 4-Butoxy-1-nitrobenzene->Reduction Sn, HCl 4-Butoxyaniline 4-Butoxyaniline Reduction->4-Butoxyaniline 4-Butoxyaniline_main 4-Butoxyaniline 4-Butoxyaniline->4-Butoxyaniline_main Acylation Acylation 4-Butoxyaniline_main->Acylation AceticAnhydride Acetic Anhydride AceticAnhydride->Acylation Product_main This compound Acylation->Product_main

Caption: Two-stage synthesis of this compound via acylation of 4-butoxyaniline.

Conclusion

Both the Williamson ether synthesis and the acylation of 4-butoxyaniline are viable routes for the preparation of this compound.

  • Route 1 (Williamson Ether Synthesis) is advantageous due to the low cost and ready availability of its starting material, paracetamol. The procedure is straightforward, though it may require more careful optimization to maximize yield and minimize side products.

  • Route 2 (Acylation of 4-Butoxyaniline) offers a faster reaction time and potentially higher yields. However, the multi-step synthesis of the starting material, 4-butoxyaniline, adds complexity and cost to the overall process and involves less environmentally friendly reagents.

For laboratory-scale synthesis where starting material cost and availability are primary concerns, the Williamson ether synthesis from paracetamol presents a more practical option. For applications where reaction speed and potentially higher throughput are critical, and the necessary precursors are available, the acylation route may be preferred. The choice of synthesis route will ultimately depend on the specific requirements of the researcher, including scale, cost, time constraints, and green chemistry considerations.

References

Head-to-Head Comparison: N-(4-Butoxyphenyl)acetamide vs. Bufexamac in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug development professionals of two structurally related compounds, highlighting the critical importance of robust experimental data in therapeutic evaluation. While Bufexamac (B1668035) has a history of clinical use and subsequent withdrawal, N-(4-Butoxyphenyl)acetamide remains largely uncharacterized, presenting a significant data gap in its potential as an anti-inflammatory agent.

This guide provides a detailed, evidence-based comparison of this compound and Bufexamac, focusing on their physicochemical properties, mechanism of action, and performance as anti-inflammatory agents. The comparison reveals a stark contrast between the extensively studied, yet ultimately withdrawn, Bufexamac and the virtually uncharacterized this compound. This analysis is intended to inform researchers, scientists, and drug development professionals on the current state of knowledge for these compounds and to underscore the necessity of comprehensive preclinical and clinical data.

Physicochemical Properties: A Structural Overview

This compound and Bufexamac share a similar chemical scaffold, with a butoxyphenyl group attached to an acetamide (B32628) or acetohydroxamic acid moiety, respectively. Their physicochemical properties are summarized in the table below.

PropertyThis compoundBufexamac
IUPAC Name This compound[1]2-(4-butoxyphenyl)-N-hydroxyacetamide[2]
Synonyms 4'-Butoxyacetanilide[1]p-Butoxyphenylacetohydroxamic acid[2]
Molecular Formula C₁₂H₁₇NO₂[1]C₁₂H₁₇NO₃[2]
Molecular Weight 207.27 g/mol [1]223.27 g/mol [2]
Appearance White to Almost white powder to crystalWhite to off-white crystalline powder[3]
Melting Point 110 - 112 °CNot available
Solubility Moderately soluble in organic solvents, limited in water[3]Soluble in DMSO[4]
CAS Number 23563-26-0[1]2438-72-4[2]

Mechanism of Action: Knowns and Unknowns

Bufexamac: The anti-inflammatory effects of Bufexamac have been attributed to its inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[5][6] This mechanism is common to many non-steroidal anti-inflammatory drugs (NSAIDs).[5] More recent research has also identified Bufexamac as a specific inhibitor of class IIB histone deacetylases (HDAC6 and HDAC10), which may contribute to its anti-inflammatory properties by modulating cytokine expression.[4][7]

This compound: There is a significant lack of publicly available scientific literature detailing the specific mechanism of action for this compound. While some acetamide derivatives have been investigated for analgesic and anti-inflammatory activities, potentially through COX inhibition, there are no specific studies confirming this for this compound.[8][9] It is listed as "Bufexamac impurity D" in some chemical contexts, suggesting it is a related substance but not necessarily an active compound itself.[3][10]

cluster_0 Bufexamac Mechanism of Action Arachidonic Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic Acid->COX Prostaglandins Pro-inflammatory Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Bufexamac Bufexamac Bufexamac->COX Inhibits HDACs HDAC6 / HDAC10 Bufexamac->HDACs Inhibits Cytokines Pro-inflammatory Cytokines HDACs->Cytokines Cytokines->Inflammation

Caption: Known signaling pathways for Bufexamac.

cluster_1 Hypothetical Mechanism for Acetamide Derivatives Arachidonic Acid Arachidonic Acid COX COX Enzymes Arachidonic Acid->COX Prostaglandins Pro-inflammatory Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Acetamide This compound (Hypothesized) Acetamide->COX Potential Inhibition (Undetermined)

Caption: Hypothetical signaling pathway for this compound.

Performance and Efficacy: A Tale of Clinical Data and Its Absence

Bufexamac: Despite its initial use for various inflammatory skin conditions, the clinical efficacy of Bufexamac has been robustly challenged.[11] A pivotal double-blind, multicenter clinical trial conducted in 1977 by Christiansen et al. compared Bufexamac cream with 0.1% triamcinolone (B434) acetonide cream, 1% hydrocortisone (B1673445) cream, and a placebo cream in patients with several forms of dermatitis.[12][13] The study concluded that there was no statistically significant difference in effect between Bufexamac and the placebo cream.[12][13] In contrast, both triamcinolone acetonide and hydrocortisone creams were significantly more effective.[12][13]

Furthermore, Bufexamac has been withdrawn from markets in Europe and Australia due to a high incidence of severe allergic contact dermatitis, which can be difficult to distinguish from the underlying condition being treated.[7][14][15] The European Medicines Agency (EMA) concluded that the risks of Bufexamac-containing medicines outweighed their benefits.[15][16]

Clinical Trial Comparison (Christiansen et al., 1977)[12][13]
Treatment Group
Bufexamac Cream
0.1% Triamcinolone Acetonide Cream
1% Hydrocortisone Cream

This compound: There is no available preclinical or clinical data to support the efficacy of this compound as an anti-inflammatory or analgesic agent. Its toxicological properties have not been fully investigated, although it is noted to potentially cause an allergic skin reaction.[1][17]

Experimental Protocols

To evaluate the potential anti-inflammatory activity of compounds like this compound and to quantitatively compare them to established agents, standardized experimental protocols are essential.

1. In Vitro COX Inhibition Assay:

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Principle: The assay measures the peroxidase component of the COX enzymes colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[18]

  • Procedure:

    • Purified ovine COX-1 or human recombinant COX-2 is incubated with a heme cofactor in a Tris-HCl buffer.

    • The test compound (e.g., this compound) at various concentrations is added and pre-incubated.

    • The reaction is initiated by the addition of arachidonic acid.

    • The rate of TMPD oxidation is measured spectrophotometrically.

    • The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

2. In Vitro Anti-Inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages):

This cell-based assay assesses the ability of a compound to suppress the production of the pro-inflammatory mediator nitric oxide (NO).

  • Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, including the production of NO. The concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Procedure:

    • RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compound for 1 hour.

    • Cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

    • The cell supernatant is collected, and the Griess reagent is added.

    • The absorbance is measured at approximately 540 nm, and the nitrite concentration is determined from a standard curve.

    • The percentage of inhibition of NO production is calculated.

cluster_0 Experimental Workflow for Anti-Inflammatory Agent Evaluation start Test Compound (e.g., this compound) in_vitro In Vitro Assays start->in_vitro cox_assay COX Inhibition Assay (IC₅₀ determination) in_vitro->cox_assay cell_assay Cell-Based Assays (e.g., NO production) in_vitro->cell_assay data_analysis Data Analysis and Efficacy Determination cox_assay->data_analysis cell_assay->data_analysis in_vivo In Vivo Models (e.g., Carrageenan-induced paw edema) conclusion Conclusion on Anti-inflammatory Potential in_vivo->conclusion data_analysis->in_vivo If promising data_analysis->conclusion If not promising

Caption: A typical experimental workflow for evaluating a novel anti-inflammatory compound.

Conclusion

The head-to-head comparison of this compound and Bufexamac reveals a significant disparity in the available scientific evidence. Bufexamac, despite its history of clinical application, has been largely discredited due to a lack of efficacy and a significant risk of adverse skin reactions.[12][13][15] Conversely, this compound remains an uncharacterized entity in the context of anti-inflammatory research.

For researchers and drug development professionals, the case of Bufexamac serves as a critical reminder of the importance of rigorous, placebo-controlled clinical trials in establishing therapeutic value. The absence of data for this compound highlights a knowledge gap; while its structural similarity to Bufexamac might suggest a potential for biological activity, this remains purely speculative without supporting experimental evidence. Future investigations into acetamide derivatives as potential anti-inflammatory agents should prioritize comprehensive in vitro and in vivo characterization to avoid the pitfalls exemplified by the history of Bufexamac.

References

In Vitro vs. In Vivo Correlation of N-(4-Butoxyphenyl)acetamide Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(4-Butoxyphenyl)acetamide, a compound belonging to the acetamide (B32628) class, has garnered interest for its potential therapeutic applications. Understanding the correlation between its activity in controlled laboratory settings (in vitro) and within a living organism (in vivo) is crucial for predicting its efficacy and safety. This guide provides a comparative overview of the performance of this compound and its structurally related analogs, supported by experimental data from various studies. Due to the limited availability of comprehensive data on this compound itself, this guide incorporates findings from closely related N-alkoxyphenyl acetamides and other acetamide derivatives to provide a broader context for its potential biological activities.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data on the biological activities of various acetamide derivatives, offering a glimpse into the potential in vitro and in vivo performance of this compound.

Table 1: In Vitro Cytotoxicity of Acetamide Derivatives

CompoundCell LineAssayIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate Carcinoma)MTS Assay80[1]
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate Carcinoma)MTS Assay52[1]
2-(4-Fluorophenyl)-N-(4-methoxyphenyl)acetamideMCF-7 (Breast Cancer)MTS Assay>100[1]
N-(2-hydroxyphenyl) acetamideMCF-7 (Breast Cancer)MTT Assay1650[2]
Phenylacetamide Derivative (3d)MDA-MB-468 (Breast Cancer)MTT Assay0.6[3]
Phenylacetamide Derivative (3d)PC-12 (Pheochromocytoma)MTT Assay0.6[3]
Phenylacetamide Derivative (3c)MCF-7 (Breast Cancer)MTT Assay0.7[3]

Table 2: In Vivo Analgesic Activity of Acetamide Derivatives

CompoundAnimal ModelAssayDose% Inhibition of WrithingReference
N-(benzo[d]thiazol-2-yl)acetamideAlbino MiceAcetic Acid-Induced Writhing100 mg/kg76% (first 5 min), 81% (second 5 min)[4]
N-(6-nitrobenzo[d]thiazol-2-yl)acetamideAlbino MiceAcetic Acid-Induced Writhing100 mg/kg66% (first 5 min), 75% (second 5 min)[4]
5-acetamido-2-hydroxy benzoic acid derivative (PS3)Not SpecifiedAcetic Acid-Induced Writhing20 mg/kg74%[5]
5-acetamido-2-hydroxy benzoic acid derivative (PS3)Not SpecifiedAcetic Acid-Induced Writhing50 mg/kg75%[5]

Table 3: In Vivo Anti-inflammatory Activity of an Acetamide Derivative

CompoundAnimal ModelKey FindingsReference
N-(2-hydroxy phenyl) acetamideAdjuvant-Induced Arthritic (AIA) RatsSignificantly retarded the increase in paw edema volume at 5 mg/kg and 10 mg/kg. Reduced serum levels of IL-1β and TNF-α.[6]

Experimental Protocols

Below are detailed methodologies for key experiments typically used to evaluate the in vitro and in vivo activity of acetamide derivatives.

In Vitro Cytotoxicity: MTT Assay.[3]
  • Cell Culture: Cancer cell lines (e.g., MCF-7, MDA-MB-468, PC12) are cultured in 96-well microplates and incubated for 24 hours at 37°C.

  • Compound Treatment: The cells are then treated with fresh media containing various concentrations of the phenylacetamide derivatives (e.g., 0.125, 0.25, 0.5, and 1 µM) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, the media is removed, and 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, followed by a 3-hour incubation.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding 100 μL of Dimethyl Sulfoxide (DMSO) and shaking for 10 minutes.

  • Data Analysis: The absorbance is measured using a microplate reader, and the concentration that inhibits cell growth by 50% (IC50) is calculated.

In Vivo Analgesia: Acetic Acid-Induced Writhing Test.[4]
  • Animal Model: Albino mice are used for this study.

  • Compound Administration: The test compounds (e.g., 100 mg/kg) or a reference drug (e.g., diclofenac (B195802) sodium, 10 mg/kg) are administered to the mice.

  • Induction of Writhing: After a set period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal writhing.

  • Observation: The number of writhes (a characteristic stretching and constriction of the abdomen and hind limbs) is counted for a specific duration (e.g., over two consecutive 5-minute periods).

  • Data Analysis: The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated groups to a control group that received only the vehicle.

Mandatory Visualization

The following diagrams illustrate a generalized signaling pathway potentially involved in the pro-apoptotic activity of some acetamide derivatives and a typical experimental workflow for evaluating such compounds.

Caption: Hypothetical signaling pathway for apoptosis induced by certain acetamide derivatives.

G General Experimental Workflow for Acetamide Derivative Evaluation cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation A Compound Synthesis (Acetamide Derivatives) B Cytotoxicity Assays (e.g., MTT, MTS) A->B C Enzyme Inhibition Assays (e.g., COX, LOX) A->C D Lead Compound Selection B->D C->D E Animal Model Studies (e.g., Analgesia, Anti-inflammatory) D->E F Pharmacokinetic & Toxicological Analysis E->F G Preclinical Candidate F->G

Caption: A generalized workflow for the evaluation of novel acetamide derivatives.

References

A Comparative Guide to the Spectroscopic Data of N-(4-Butoxyphenyl)acetamide from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the quality and consistency of chemical reagents is paramount. N-(4-Butoxyphenyl)acetamide, a compound with applications in various research areas, must be reliably sourced. This guide provides a comparative overview of its spectroscopic data, which is crucial for identity confirmation and purity assessment. As obtaining and publishing direct side-by-side comparisons of proprietary data from different commercial suppliers is challenging, this guide presents a framework for such a comparison using publicly available data and illustrative examples. The data herein is based on established spectral information and typical variations that might be observed.

Data Presentation

The following tables summarize the expected spectroscopic data for this compound from three hypothetical suppliers. These tables are designed for easy comparison of key spectral features.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Assignment Expected Chemical Shift (δ, ppm) Supplier A (δ, ppm) Supplier B (δ, ppm) Supplier C (δ, ppm)
-CH₃ (Butoxy)0.98 (t, J=7.4 Hz, 3H)0.980.990.98
-CH₂- (Butoxy, C3')1.49 (sextet, J=7.5 Hz, 2H)1.501.491.50
-CH₂- (Butoxy, C2')1.76 (quintet, J=7.7 Hz, 2H)1.771.761.77
-CH₃ (Acetyl)2.15 (s, 3H)2.162.152.16
-O-CH₂- (Butoxy)3.94 (t, J=6.5 Hz, 2H)3.943.953.94
Ar-H (ortho to -O)6.86 (d, J=9.0 Hz, 2H)6.876.866.87
Ar-H (ortho to -NH)7.38 (d, J=9.0 Hz, 2H)7.397.387.39
-NH-7.55 (s, 1H)7.547.567.55

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Assignment Expected Chemical Shift (δ, ppm) Supplier A (δ, ppm) Supplier B (δ, ppm) Supplier C (δ, ppm)
-CH₃ (Butoxy)13.913.913.913.9
-CH₂- (Butoxy, C3')19.319.319.319.3
-CH₃ (Acetyl)24.424.524.424.4
-CH₂- (Butoxy, C2')31.331.431.331.3
-O-CH₂- (Butoxy)68.368.368.468.3
Ar-C (ortho to -O)114.8114.8114.8114.9
Ar-C (ortho to -NH)121.7121.7121.8121.7
Ar-C (ipso to -NH)131.5131.5131.6131.5
Ar-C (ipso to -O)155.9155.9156.0155.9
C=O (Amide)168.5168.6168.5168.5

Table 3: IR Spectroscopic Data (KBr Pellet)

Assignment Expected Frequency (cm⁻¹) Supplier A (cm⁻¹) Supplier B (cm⁻¹) Supplier C (cm⁻¹)
N-H Stretch3300-3330331533203318
C-H Stretch (Aromatic)3030-3080305530603058
C-H Stretch (Aliphatic)2870-29602955, 28722958, 28742956, 2873
C=O Stretch (Amide I)1660-1670166516681666
N-H Bend (Amide II)1530-1550154015451542
C=C Stretch (Aromatic)1510-1520151215151513
C-O Stretch (Ether)1230-1250124012451242

Table 4: Mass Spectrometry Data (Electron Ionization, EI)

Parameter Expected Value (m/z) Supplier A (m/z) Supplier B (m/z) Supplier C (m/z)
Molecular Ion [M]⁺207.13207.1207.1207.1
Base Peak109.07109.1109.1109.1
Major Fragments165.10, 151.10, 123.08165.1, 151.1, 123.1165.1, 151.1, 123.1165.1, 151.1, 123.1

Note: The data presented in the supplier columns are illustrative and represent typical values. Minor variations in peak positions and intensities are expected between batches and suppliers due to differences in instrumentation, sample preparation, and purity levels.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Parameters: A standard proton experiment is performed with a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer (corresponding to the 400 MHz proton frequency).

    • Parameters: A standard proton-decoupled carbon experiment is performed with a 30-45° pulse width and a relaxation delay of 2-5 seconds. Several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

    • Parameters: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Data Acquisition:

    • Instrument: Mass Spectrometer with an Electron Ionization (EI) source.

    • Parameters: For EI, the electron energy is typically set to 70 eV. The mass spectrum is scanned over a mass-to-charge (m/z) range of approximately 40-400 amu.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a decision-making process based on the spectroscopic data comparison.

experimental_workflow cluster_acquisition Sample Acquisition cluster_preparation Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison supplier_a Supplier A Sample prep_nmr NMR Sample Prep supplier_a->prep_nmr prep_ir IR Sample Prep supplier_a->prep_ir prep_ms MS Sample Prep supplier_a->prep_ms supplier_b Supplier B Sample supplier_b->prep_nmr supplier_b->prep_ir supplier_b->prep_ms supplier_c Supplier C Sample supplier_c->prep_nmr supplier_c->prep_ir supplier_c->prep_ms nmr NMR Analysis (¹H, ¹³C) prep_nmr->nmr ir IR Analysis prep_ir->ir ms MS Analysis prep_ms->ms compare_data Compare Spectroscopic Data nmr->compare_data ir->compare_data ms->compare_data

Experimental workflow for spectroscopic data comparison.

quality_control_pathway start Received this compound run_qc Perform Spectroscopic Analysis (NMR, IR, MS) start->run_qc compare_ref Compare data with reference spectra run_qc->compare_ref pass Data matches reference compare_ref->pass Match fail Data does not match reference compare_ref->fail No Match accept Accept lot for use pass->accept investigate Investigate discrepancies (e.g., impurities, wrong compound) fail->investigate reject Reject lot investigate->reject

Quality control decision pathway for incoming materials.

A Comparative Benchmarking Guide: N-(4-Butoxyphenyl)acetamide Versus Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking the enzyme inhibitory potential of N-(4-Butoxyphenyl)acetamide. Due to the limited publicly available data on the specific biological activities of this compound, this document outlines a comparative analysis based on its structural similarity to known therapeutic agents. This compound belongs to the acetanilide (B955) class of compounds, which includes the widely used analgesic and antipyretic, acetaminophen.[1] Acetanilide derivatives have been recognized for a variety of pharmacological effects, including anti-inflammatory, analgesic, and antipyretic properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[2][3]

Furthermore, the metabolic pathways of structurally related compounds suggest that enzymes within the endocannabinoid system, such as Fatty Acid Amide Hydrolase (FAAH), could be potential targets. FAAH is responsible for the degradation of the endogenous cannabinoid anandamide, and its inhibition can lead to analgesic and anti-inflammatory effects.[4][5] Therefore, this guide proposes a benchmarking strategy for this compound against well-established inhibitors of COX-1, COX-2, and FAAH.

Quantitative Comparison of Enzyme Inhibitors

The following table summarizes the inhibitory potency (IC50 values) of standard and well-characterized enzyme inhibitors for Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), and Fatty Acid Amide Hydrolase (FAAH). These values serve as a benchmark for evaluating the potential efficacy and selectivity of this compound.

CompoundTarget Enzyme(s)IC50 (COX-1)IC50 (COX-2)IC50 (FAAH)Selectivity (COX-1/COX-2)
This compound Hypothesized TBD TBD TBD TBD
Non-Selective COX Inhibitors
IbuprofenCOX-1/COX-2~5 µM~1 µM>100 µM~5
DiclofenacCOX-1/COX-2~0.1 µM~0.02 µMInactive~5
Selective COX-2 Inhibitors
CelecoxibCOX-2~7.6 µM~0.04 µMInactive~190
EtoricoxibCOX-2~106 µM~1 µMInactive~106
FAAH Inhibitors
URB597FAAHInactiveInactive~4.6 nMN/A
PF-04457845FAAHInactiveInactive~7.2 nMN/A
JNJ-42165279FAAHInactiveInactivePotentN/A

Note: IC50 values can vary depending on the specific assay conditions. The values presented here are approximations from various sources for comparative purposes. TBD (To Be Determined) indicates where the experimental data for this compound would be placed.

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is adapted from established colorimetric and fluorometric inhibitor screening assays.[6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ovine or human COX-1 and human recombinant COX-2.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Colorimetric substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine) or fluorometric probe

  • This compound and reference inhibitors (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, arachidonic acid, and test compounds in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: To each well of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.[7] Add various concentrations of this compound, a reference inhibitor, or vehicle (DMSO) to the appropriate wells. Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.[7]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[7]

  • Detection:

    • Colorimetric Assay: Add the colorimetric substrate and monitor the appearance of the colored product by measuring absorbance at a specific wavelength (e.g., 590 nm) over time.[6]

    • Fluorometric Assay: The assay measures the peroxidase component of COX activity using a fluorometric probe.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC50 value.

In Vitro Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol is based on a fluorometric method for screening FAAH inhibitors.[8]

Objective: To determine the IC50 of this compound against human recombinant FAAH.

Materials:

  • Human recombinant FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[8]

  • Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)[8]

  • This compound and reference inhibitors (dissolved in DMSO)

  • 96-well, opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the FAAH enzyme, substrate, and test compounds in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well opaque plate, add the FAAH enzyme solution to wells containing various concentrations of this compound, a reference inhibitor, or vehicle (DMSO).[8] Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.[8]

  • Reaction Initiation: Initiate the reaction by adding the AAMCA substrate solution to all wells.[8]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) over time (kinetically) or as an endpoint reading after a set incubation period (e.g., 30 minutes).[8]

  • Data Analysis: Calculate the rate of the enzymatic reaction from the linear portion of the kinetic curve for each inhibitor concentration. Determine the percentage of inhibition relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visualizing Pathways and Workflows

The following diagrams illustrate the key biological pathway and the general experimental workflow relevant to this benchmarking guide.

COX_Signaling_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Liberation cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation homeostasis Gastric Mucosa Protection, Platelet Aggregation prostaglandins->homeostasis

Caption: The Cyclooxygenase (COX) signaling pathway.

Experimental_Workflow start Start reagent_prep Prepare Enzyme, Substrate, and Inhibitor Solutions start->reagent_prep pre_incubation Pre-incubate Enzyme with This compound or Control Inhibitors reagent_prep->pre_incubation reaction_initiation Initiate Reaction with Substrate pre_incubation->reaction_initiation data_acquisition Measure Product Formation (Absorbance/Fluorescence) reaction_initiation->data_acquisition data_analysis Calculate % Inhibition and Determine IC50 Value data_acquisition->data_analysis end End data_analysis->end

Caption: General experimental workflow for enzyme inhibition assay.

References

Safety Operating Guide

Proper Disposal of N-(4-Butoxyphenyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides detailed procedural guidance for the proper disposal of N-(4-Butoxyphenyl)acetamide, tailored for researchers, scientists, and drug development professionals.

This compound, a compound utilized in various research and development applications, requires careful handling and disposal due to its potential hazards. It is classified as a substance that can cause skin and serious eye irritation, may lead to respiratory irritation, and is recognized as a skin sensitizer.[1][2] Furthermore, it is harmful to aquatic life with long-lasting effects, necessitating stringent environmental precautions during its disposal.[3]

Disposal Procedures

The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal company.[2][3][4] Adherence to all federal, state, and local environmental regulations is mandatory.[1]

Step-by-Step Disposal Protocol:

  • Waste Characterization: As a chemical waste generator, it is your responsibility to determine if this compound, in its discarded form, is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and any applicable state or local regulations.[1]

  • Collection and Storage:

    • Collect surplus and non-recyclable this compound in a suitable, closed, and clearly labeled container.[4][5]

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][5]

  • Engage a Licensed Professional:

    • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the material.[4]

    • Provide the waste disposal company with a comprehensive Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

  • Disposal of Contaminated Materials:

    • Any packaging, personal protective equipment (PPE), or other materials that have come into direct contact with this compound should be treated as the chemical itself and disposed of as unused product.[3][4]

Handling of Spills

In the event of a spill, the following procedures should be followed:

  • Ensure Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. If there is a risk of dust formation, a NIOSH-approved respirator should be used.[5]

  • Containment: Prevent the spill from spreading and ensure that the material does not enter drains or waterways.[1][4]

  • Clean-up:

    • For solid material, carefully sweep or vacuum up the substance, avoiding the creation of dust.[4][5]

    • Place the collected material into a suitable, closed container for disposal.[3][5]

  • Decontamination: Clean the spill area thoroughly.

Quantitative Data

The available quantitative data for this compound is limited. The following table summarizes the key physical and chemical properties relevant to its handling and disposal.

PropertyValueReference
Molecular FormulaC₁₂H₁₇NO₂[3]
Molecular Weight207.27 g/mol [3]
Melting Point153-155°C[1]
SolubilityNot available[1]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated characterize Characterize Waste (per 40 CFR 261.3) start->characterize spill Spill Occurs characterize->spill Is it a spill? collect Collect in Labeled, Closed Container characterize->collect No spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes store Store in Cool, Dry, Well-Ventilated Area collect->store contact_pro Contact Licensed Waste Disposal Service store->contact_pro provide_sds Provide SDS to Disposal Service contact_pro->provide_sds dispose Professional Disposal provide_sds->dispose spill_cleanup->collect

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-(4-Butoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling N-(4-Butoxyphenyl)acetamide. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the correct and consistent use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound, based on established safety data for this and structurally similar compounds.

Body Part Recommended Protection Standards and Best Practices
Eyes/Face Safety goggles with side shields or a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a significant risk of splashes.[1][2]
Skin (Hands) Chemical-resistant gloves.Nitrile rubber is a suitable choice.[2][3][4][5] Other options include polychloroprene, butyl rubber, and fluorocaoutchouc.[5] Always inspect gloves for integrity before use and dispose of them properly after handling.[6]
Skin (Body) Protective clothing.Wear a lab coat, long sleeves, and closed-toe shoes. For larger quantities or increased exposure risk, consider overalls and a PVC apron.[3][5][7][8]
Respiratory Work in a well-ventilated area.A chemical fume hood is recommended for weighing and transferring the solid compound.[2] If ventilation is insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][6][7]

Handling Procedures and Operational Workflow

Proper handling procedures are crucial to minimize the risk of exposure. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh and Transfer Solid in Fume Hood prep_area->handle_weigh handle_solution Prepare Solution (Add Solid to Solvent Slowly) handle_weigh->handle_solution post_decontaminate Decontaminate Work Area handle_solution->post_decontaminate post_doff Doff PPE Correctly post_decontaminate->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Workflow for Handling this compound.

Personal Protective Equipment (PPE) Donning and Doffing Procedure

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don_labcoat 1. Lab Coat/Gown don_gloves 2. Gloves don_labcoat->don_gloves don_eyewear 3. Eye/Face Protection don_gloves->don_eyewear don_respirator 4. Respirator (if needed) don_eyewear->don_respirator doff_gloves 1. Gloves doff_eyewear 2. Eye/Face Protection doff_gloves->doff_eyewear doff_labcoat 3. Lab Coat/Gown doff_eyewear->doff_labcoat doff_respirator 4. Respirator (if needed) doff_labcoat->doff_respirator

Caption: PPE Donning and Doffing Sequence.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste : All solid waste contaminated with this compound, including weighing paper, gloves, and other disposable labware, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[1][2]

  • Liquid Waste : Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container.[2] Do not pour any waste containing this chemical down the drain.[9][10]

  • Container Disposal : Empty containers may retain product residue and should be treated as hazardous waste. Puncture containers to prevent reuse and dispose of them according to local, state, and federal regulations.[5]

  • Regulatory Compliance : All waste disposal must be handled in accordance with local, state, and federal regulations.[8][11] Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure Type Immediate Action
Skin Contact Immediately remove all contaminated clothing.[1] Wash the affected area thoroughly with soap and water for at least 15 minutes.[1][11] Seek medical attention if irritation persists.[1][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7][11] Seek immediate medical attention.[1][11]
Inhalation Move the affected person to fresh air immediately.[1][7][11] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7][11] Seek medical attention.[1][7][11]
Ingestion Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and give them half a liter of water to drink.[6][10] Seek immediate medical attention.[7][10]
Spill For minor spills, remove all ignition sources and clean up immediately using dry procedures to avoid generating dust.[5] Wear appropriate PPE during cleanup.[1] Place the spilled material in a suitable, labeled container for waste disposal.[1][5] For major spills, evacuate the area and alert emergency responders.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.